(S)-5-oxopiperazine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(2S)-5-oxopiperazine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3.ClH/c8-4-2-6-3(1-7-4)5(9)10;/h3,6H,1-2H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOSJCFGYLXAHC-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(=O)N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC(=O)N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course into the Unknown
In the landscape of pharmaceutical research and development, we often encounter compounds of interest with limited characterization. (S)-5-oxopiperazine-2-carboxylic acid hydrochloride represents one such molecule—a chiral heterocyclic scaffold with potential, yet its precise biological mechanism of action remains largely uncharted in peer-reviewed literature. This guide, therefore, deviates from a retrospective summary and instead adopts a forward-looking, investigative perspective. As your senior application scientist, I will navigate through the known territories of structurally related compounds to build a logical, evidence-based framework for elucidating the mechanism of action of this specific molecule. We will proceed by proposing plausible biological targets based on the broader family of piperazine derivatives and then detail a rigorous, multi-faceted experimental plan to test these hypotheses. This document is designed to be a practical roadmap for researchers embarking on the characterization of this and similar novel chemical entities.
Section 1: The Molecular Profile of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride
(S)-5-oxopiperazine-2-carboxylic acid hydrochloride is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. The structure is characterized by a carbonyl group at the 5-position and a carboxylic acid at the 2-position, with the stereochemistry fixed in the (S) configuration.
| Property | Value | Source |
| CAS Number | 1621961-57-6 | [1][2] |
| Molecular Formula | C5H9ClN2O3 | [1][2] |
| Molecular Weight | 180.59 g/mol | [1][2] |
| Structure | A chiral piperazine derivative with an oxo and a carboxylic acid functional group. | [1][3] |
The piperazine ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to introduce favorable physicochemical properties and engage in specific interactions with biological targets. Derivatives of piperazine have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, antidiabetic, and neurological effects[4][5][6]. The oxopiperazine core, in particular, has been utilized as a peptidomimetic scaffold to mimic dipeptide moieties, enabling the design of inhibitors for enzymes and G-protein-coupled receptors[7].
Section 2: Hypothesis-Driven Exploration of Potential Mechanisms of Action
Given the absence of direct studies on (S)-5-oxopiperazine-2-carboxylic acid hydrochloride, we will formulate hypotheses based on the established activities of structurally analogous compounds.
Hypothesis 1: Cholinesterase Inhibition – A Potential Role in Neurological Disorders
Recent research has highlighted the potential of piperazine-2-carboxylic acid derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission[8][9]. The degradation of acetylcholine by these enzymes is a key pathological feature of Alzheimer's disease, and their inhibition is a validated therapeutic strategy[9]. The carboxylic acid moiety of our target compound could potentially engage in hydrogen bonding or ionic interactions within the catalytic or peripheral anionic sites of these enzymes[8][9].
Hypothesis 2: Soluble Epoxide Hydrolase (sEH) Inhibition – A Target for Inflammatory and Cardiovascular Diseases
Piperazine amides of chromone-2-carboxylic acid have been identified as inhibitors of soluble epoxide hydrolase (sEH)[10]. This enzyme is involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxy metabolites[10]. Inhibition of sEH raises the levels of EETs, offering a promising therapeutic approach for inflammatory and cardiovascular diseases[10]. The core structure of (S)-5-oxopiperazine-2-carboxylic acid could serve as a scaffold for designing more potent sEH inhibitors.
Hypothesis 3: Peptidomimetic Activity – Targeting Protein-Protein Interactions or Proteases
The constrained cyclic structure of the oxopiperazine core makes it an excellent candidate for a peptidomimetic[7]. A study on the synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid incorporated these moieties into tetrapeptides to study their secondary structures[3]. This suggests that our compound of interest could potentially mimic a peptide ligand, thereby disrupting protein-protein interactions or acting as an inhibitor of proteases. Targets could include G-protein-coupled receptors or enzymes like farnesyl transferase and geranylgeranyl transferase I, which are implicated in cancer[7].
Hypothesis 4: Antimicrobial or Anticancer Activity
The broader class of 5-oxopyrrolidine derivatives, which share a cyclic lactam structure, has been investigated for anticancer and antimicrobial properties[11][12]. It is plausible that (S)-5-oxopiperazine-2-carboxylic acid hydrochloride could exhibit similar cytotoxic or antimicrobial effects through mechanisms yet to be determined.
Section 3: A Practical Guide to Elucidating the Mechanism of Action
This section provides a detailed, step-by-step experimental workflow to systematically investigate the hypotheses presented above.
Initial Target Screening and Validation
The first phase of investigation should involve a broad screening to identify potential biological targets.
Experimental Protocol: Broad-Based Target Screening
-
Enzyme Inhibition Assays:
-
Cholinesterases: Perform in vitro inhibition assays for human AChE and BChE using a modified Ellman's method[8][9]. Include known inhibitors like donepezil and tacrine as positive controls. Determine IC50 values.
-
Soluble Epoxide Hydrolase: Utilize a fluorometric assay to assess the inhibitory activity against human sEH[10].
-
Protease Panel: Screen against a panel of relevant proteases (e.g., caspases, matrix metalloproteinases) using commercially available assay kits.
-
-
Receptor Binding Assays:
-
Screen the compound against a panel of G-protein-coupled receptors, particularly those for which peptidomimetic ligands are known[7]. This can be done through competitive radioligand binding assays.
-
-
Cell-Based Assays:
-
Anticancer Activity: Screen against a panel of human cancer cell lines (e.g., A549 lung cancer) using a cell viability assay (e.g., MTT or resazurin) to determine GI50 (50% growth inhibition) values[11][12].
-
Antimicrobial Activity: Determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using broth microdilution methods[5][6].
-
Data Presentation: Initial Screening Results
| Target/Assay | (S)-5-oxopiperazine-2-carboxylic acid hydrochloride | Positive Control |
| AChE Inhibition (IC50) | Experimental Value | Donepezil |
| BChE Inhibition (IC50) | Experimental Value | Tacrine |
| sEH Inhibition (IC50) | Experimental Value | Known sEH inhibitor |
| GPCR Binding (Ki) | Experimental Value | Known ligand |
| A549 Cell Viability (GI50) | Experimental Value | Doxorubicin |
| S. aureus MIC | Experimental Value | Vancomycin |
In-depth Mechanistic Studies for Validated Hits
Should the initial screening yield a positive "hit" in any of the above assays, the next step is to delve deeper into the mechanism. The following workflows are tailored to the specific hypotheses.
Workflow for Investigating Enzyme Inhibition (e.g., Cholinesterase)
Caption: Workflow for detailed characterization of enzyme inhibition.
Experimental Protocol: Enzyme Kinetics and Binding Studies
-
Enzyme Kinetics:
-
Perform steady-state kinetic experiments by varying the substrate concentration at fixed concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive)[8].
-
-
Biophysical Binding:
-
Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (Kd) and thermodynamic parameters of the inhibitor-enzyme interaction.
-
-
Structural Biology:
-
If a high-affinity interaction is confirmed, attempt to co-crystallize the compound with the target enzyme to solve the three-dimensional structure. This will provide definitive evidence of the binding site and key molecular interactions.
-
Workflow for Investigating Cell-Based Activity (e.g., Anticancer)
Caption: Workflow for elucidating the cellular mechanism of anticancer activity.
Experimental Protocol: Cellular Mechanism of Action
-
Apoptosis and Cell Cycle Analysis:
-
Treat cancer cells with the compound at its GI50 concentration and analyze for markers of apoptosis (e.g., Annexin V staining, caspase-3/7 activation) and cell cycle arrest using flow cytometry.
-
-
Target Deconvolution:
-
To identify the direct cellular target(s), employ techniques such as thermal proteome profiling or affinity chromatography using a biotinylated version of the compound.
-
-
Pathway Analysis:
-
Once a target or pathway is implicated, use Western blotting to probe the phosphorylation status and expression levels of key signaling proteins downstream of the putative target.
-
Section 4: Concluding Remarks and Future Directions
The journey to elucidate the mechanism of action of a novel compound like (S)-5-oxopiperazine-2-carboxylic acid hydrochloride is one of systematic, hypothesis-driven research. While direct evidence is currently lacking, the rich pharmacology of the broader piperazine family provides a fertile ground for forming educated hypotheses. The experimental workflows detailed in this guide offer a robust framework for moving from broad screening to detailed mechanistic understanding. The insights gained from such studies will not only illuminate the biological role of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of oxopiperazine-based compounds, potentially paving the way for the development of new therapeutic agents.
References
-
Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]
-
Bioactive ∆5-2-oxopiperazines currently under the drug. ResearchGate. [Link]
-
Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed. [Link]
-
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. [Link]
-
Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. ResearchGate. [Link]
-
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University. [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]
- Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]
-
Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through. ResearchGate. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
-
5-Oxopiperazine-2-carboxylic acid. PubChem. [Link]
Sources
- 1. CAS 1621961-57-6 | (S)-5-Oxopiperazine-2-carboxylic acid hydrochloride - Synblock [synblock.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. b.aun.edu.eg [b.aun.edu.eg]
- 10. acgpubs.org [acgpubs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to (S)-5-Oxopiperazine-2-carboxylic acid Hydrochloride: A Chiral Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-5-oxopiperazine-2-carboxylic acid hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic-like structure serves as a valuable scaffold for the synthesis of conformationally constrained peptide mimics and other complex molecular architectures. The inherent chirality and the presence of versatile functional groups—a secondary amine, a lactam, and a carboxylic acid—make it an attractive starting material for the creation of diverse chemical libraries aimed at identifying novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, characterization, and key applications, offering insights for researchers leveraging this important building block.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 1621961-57-6 | [1] |
| Molecular Formula | C₅H₉ClN₂O₃ | [1] |
| Molecular Weight | 180.59 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Storage | Store in a dry, sealed place at room temperature. | [1][2] |
Synthesis of (S)-5-Oxopiperazine-2-carboxylic acid Hydrochloride
The synthesis of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride is a multi-step process that typically begins from a readily available chiral starting material, L-serine. The key steps involve the formation of the piperazine ring and subsequent deprotection to yield the final hydrochloride salt.
Part 1: Synthesis of (S)-N-Boc-5-oxopiperazine-2-carboxylic acid
A robust and well-documented method for the synthesis of the N-Boc protected intermediate, (S)-N-Boc-5-oxopiperazine-2-carboxylic acid, has been reported, starting from L-serine and ethyl glyoxylate[3][4]. This pathway provides a reliable source of the chiral core structure.
Figure 1: General workflow for the synthesis of the N-Boc protected intermediate.
Experimental Protocol: Synthesis of (S)-N-Boc-5-oxopiperazine-2-carboxylic acid [3][4]
-
Reaction of L-serine with ethyl glyoxylate: L-serine is reacted with ethyl glyoxylate in a suitable solvent. This initial reaction forms an intermediate that spontaneously cyclizes.
-
N-Boc Protection: The secondary amine of the cyclized product is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
-
Saponification: The ethyl ester is hydrolyzed under basic conditions (e.g., using lithium hydroxide) to yield the corresponding carboxylic acid.
-
Purification: The final N-Boc protected product is purified by standard techniques such as column chromatography.
The causality behind these steps lies in the strategic use of protecting groups. The Boc group is introduced to prevent unwanted side reactions involving the secondary amine in subsequent synthetic transformations. It is stable under the basic conditions required for saponification but can be readily removed under acidic conditions.
Part 2: Deprotection to (S)-5-Oxopiperazine-2-carboxylic acid Hydrochloride
The final step to obtain the title compound is the removal of the Boc protecting group under acidic conditions, which simultaneously forms the hydrochloride salt.
Sources
- 1. CAS 1621961-57-6 | (S)-5-Oxopiperazine-2-carboxylic acid hydrochloride - Synblock [synblock.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to (S)-5-Oxopiperazine-2-carboxylic acid hydrochloride (CAS 1621961-57-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-5-Oxopiperazine-2-carboxylic acid hydrochloride, with CAS number 1621961-57-6, is a chiral heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigidified cyclic structure, derived from the amino acid L-serine, makes it a valuable building block for the synthesis of peptidomimetics and other complex molecules with potential therapeutic applications. The presence of a carboxylic acid, a secondary amine, and a lactam functionality within a stereochemically defined framework provides a versatile scaffold for designing molecules that can interact with biological targets with high specificity. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, applications, and safety considerations for this compound.
Chemical and Physical Properties
(S)-5-Oxopiperazine-2-carboxylic acid hydrochloride is a white to off-white solid. While extensive experimental data is not publicly available, the following table summarizes its known properties.
| Property | Value | Source(s) |
| CAS Number | 1621961-57-6 | [1] |
| Molecular Formula | C₅H₉ClN₂O₃ | [1] |
| Molecular Weight | 180.59 g/mol | [1] |
| Appearance | White to off-white solid | General chemical knowledge |
| Storage | Store in a dry, sealed place at room temperature. | [1] |
Further research is needed to definitively establish properties such as melting point, solubility in various solvents, and pKa values.
Synthesis
A reliable method for the synthesis of the core scaffold, (S)-5-oxopiperazine-2-carboxylic acid, involves a multi-step process starting from the readily available chiral precursor, L-serine. The hydrochloride salt can then be obtained by treatment with hydrochloric acid.
A key synthetic approach involves the formation of an N-Boc protected intermediate, which allows for controlled reactions and purification. A published method reports a straightforward synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid starting from L- or D-serine and ethyl glyoxylate.[2] This synthesis provides a foundational methodology for accessing this important chiral building block.
Caption: Synthetic workflow for (S)-5-Oxopiperazine-2-carboxylic acid hydrochloride.
Experimental Protocol: Synthesis of (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid
-
Step 1: Protection of L-serine: L-serine is first protected with a suitable N-protecting group, such as a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is esterified.
-
Step 2: Reaction with Ethyl Glyoxylate: The protected L-serine derivative is then reacted with ethyl glyoxylate through a series of steps to form the piperazine ring.
-
Step 3: Cyclization: An intramolecular cyclization reaction is induced to form the 5-oxopiperazine ring structure.
-
Step 4: Hydrolysis: The ester is hydrolyzed to yield the carboxylic acid.
-
Step 5: Deprotection and Salt Formation: The Boc-protecting group is removed under acidic conditions, typically with trifluoroacetic acid or hydrochloric acid in an appropriate solvent. If hydrochloric acid is used, the final product is isolated as the hydrochloride salt.
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of (S)-5-Oxopiperazine-2-carboxylic acid hydrochloride. While a comprehensive public database of its spectra is not available, the expected spectral features are discussed below based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperazine ring. The proton at the chiral center (C2) would likely appear as a multiplet. The methylene protons of the piperazine ring would exhibit complex splitting patterns due to diastereotopicity and coupling with each other and with adjacent protons. The N-H protons would appear as broad signals, and their chemical shift would be dependent on the solvent and concentration. Conformational studies of tetrapeptides containing the 5-oxopiperazine-2-carboxylic acid moiety have been conducted using ¹H NMR spectroscopy.[2]
-
¹³C NMR: The carbon NMR spectrum would show five distinct signals for the carbon atoms of the piperazine ring and the carboxylic acid. The carbonyl carbon of the lactam and the carboxylic acid carbon would appear at the downfield region of the spectrum (typically >170 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
N-H stretching vibrations from the secondary amine and the lactam, appearing around 3200-3400 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.
-
A strong C=O stretch from the lactam (amide) around 1650-1680 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (M+H)⁺ at m/z 145.06. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and cleavage of the piperazine ring.
Applications in Drug Development
The rigid, chiral scaffold of (S)-5-Oxopiperazine-2-carboxylic acid hydrochloride makes it a valuable building block in drug discovery for the synthesis of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability.
The 5-oxopiperazine-2-carboxylic acid moiety can be incorporated into peptide sequences to induce specific secondary structures, such as β-turns.[2] This conformational constraint can lead to higher binding affinity and selectivity for biological targets.
Caption: Application in the synthesis of peptidomimetics for targeting biological molecules.
The piperazine motif is a common feature in many approved drugs, and its derivatives have been explored for a wide range of therapeutic targets.[3] The introduction of the oxo- functionality and the chiral center in this particular scaffold provides opportunities for fine-tuning the pharmacological properties of new drug candidates.
Reactivity and Stability
(S)-5-Oxopiperazine-2-carboxylic acid hydrochloride is expected to be a stable compound under standard storage conditions, kept in a dry and sealed container at room temperature.[1] However, as with many carboxylic acids and amines, it may be sensitive to strong oxidizing agents and strong bases. The lactam ring may be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.
Studies on the thermal degradation of piperazine and its analogs suggest that the piperazine ring itself is relatively stable, but the presence of functional groups can influence its degradation pathways.[4] For this compound, the stability of the amide bond within the lactam ring and the potential for decarboxylation should be considered under strenuous conditions.
Safety and Handling
Based on information from chemical suppliers, (S)-5-Oxopiperazine-2-carboxylic acid hydrochloride is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled or ingested, seek medical attention. A comprehensive Safety Data Sheet (SDS) should be consulted before handling this chemical.
Conclusion
(S)-5-Oxopiperazine-2-carboxylic acid hydrochloride is a valuable chiral building block with significant potential in the field of drug discovery and development. Its well-defined stereochemistry and rigid conformation make it an attractive scaffold for the design of peptidomimetics and other bioactive molecules. While further research is needed to fully characterize its physical and chemical properties, the available information on its synthesis and applications provides a strong foundation for its use in the development of novel therapeutics. As with all chemical reagents, appropriate safety precautions must be taken during its handling and use.
References
- Gur, T. G., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436.
- Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 1195-1202.
Sources
A Comprehensive Technical Guide to Determining the Solubility of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride
Abstract
Solubility is a cornerstone of pharmaceutical development, profoundly influencing a drug candidate's bioavailability, manufacturability, and overall therapeutic potential. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to comprehensively determine the solubility of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride. Rather than presenting pre-existing data, this document serves as a detailed methodological whitepaper. It explains the causal relationships behind experimental choices, provides self-validating protocols for both thermodynamic and kinetic solubility assessment, and grounds its recommendations in authoritative scientific principles and regulatory standards. Through a combination of theoretical grounding, detailed experimental workflows, and robust analytical procedures, this guide equips scientists with the necessary tools to generate high-quality, reliable solubility data essential for informed decision-making in the development pipeline.
Introduction: The Critical Role of Solubility
(S)-5-oxopiperazine-2-carboxylic acid hydrochloride is a chiral molecule featuring a carboxylic acid, a lactam, and a secondary amine, presented as a hydrochloride salt. Its structural complexity suggests its potential as a valuable building block in medicinal chemistry. However, before its potential can be realized, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, aqueous solubility stands out as a critical quality attribute that dictates the compound's behavior from early-stage screening to final formulation.
Poor solubility can lead to a cascade of developmental challenges, including:
-
Erratic results in in vitro biological assays.
-
Low and variable oral bioavailability.
-
Difficulties in developing suitable formulations for preclinical and clinical studies.
-
Increased costs and timelines for drug development.[1]
Therefore, a precise and early characterization of the solubility profile of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride is not merely a data collection exercise; it is a strategic imperative that informs lead optimization, formulation strategy, and the overall viability of a development program. This guide provides the scientific rationale and detailed protocols to achieve this characterization.
Physicochemical Fundamentals and Their Implications
The solubility of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride is governed by its distinct structural features. A predictive understanding of these features is essential for designing meaningful experiments.
-
The Hydrochloride Salt: The compound is supplied as a hydrochloride (HCl) salt. Pharmaceutical compounds, especially those containing basic nitrogen atoms like the amine in the piperazine ring, are often converted to salts. This is a deliberate strategy to enhance aqueous solubility and stability compared to the free base form. The HCl salt of a basic compound will readily dissociate in water, leading to a protonated, charged species that is generally more soluble than its neutral counterpart.
-
pH-Dependent Ionization: The molecule possesses two ionizable centers: a carboxylic acid (anionic at higher pH) and a secondary amine (cationic at lower pH). This makes its aqueous solubility highly dependent on the pH of the medium.
-
At low pH (e.g., pH 1-3): The carboxylic acid will be largely protonated (neutral), while the amine will be protonated (cationic). The net positive charge will promote solubility.
-
At intermediate pH (around the isoelectric point): The molecule will exist predominantly as a zwitterion, with both a positive and negative charge. Zwitterions can have lower solubility due to strong intermolecular electrostatic interactions.
-
At high pH (e.g., pH > 8): The carboxylic acid will be deprotonated (anionic), and the amine will be in its neutral, free base form. The net negative charge will again promote solubility. This pH-solubility profile is critical for predicting absorption in the gastrointestinal tract, which has a varying pH environment.
-
-
Solvent Polarity: The presence of multiple polar functional groups (amide, carboxylic acid, protonated amine) suggests that the compound will be most soluble in polar protic solvents like water, methanol, and ethanol, which can engage in hydrogen bonding. Its solubility is expected to decrease significantly in less polar or aprotic solvents like acetone, ethyl acetate, or dichloromethane.
Experimental Design: Thermodynamic vs. Kinetic Solubility
Two distinct types of solubility measurements are relevant in drug development, each answering a different question.[1]
-
Thermodynamic (Equilibrium) Solubility: This is the true, intrinsic solubility of a compound at equilibrium. It represents the maximum concentration of a substance that can be dissolved in a solvent under specific conditions (temperature, pressure) where the solid and dissolved phases are in equilibrium. The "shake-flask" method is the gold standard for determining thermodynamic solubility and is crucial for formulation development and regulatory submissions.[2][3]
-
Kinetic (Apparent) Solubility: This high-throughput method is predominantly used in early drug discovery for ranking and screening large numbers of compounds.[4] It measures the concentration at which a compound, rapidly introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous buffer.[5] This value can often be higher than the thermodynamic solubility due to the formation of supersaturated solutions.[5]
For (S)-5-oxopiperazine-2-carboxylic acid hydrochloride, determining both is advisable. Kinetic solubility provides a rapid assessment for initial screening, while thermodynamic solubility provides the definitive data needed for later-stage development.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating best practices to ensure data integrity and reproducibility.
Protocol 1: Thermodynamic Equilibrium Solubility Determination
This protocol is based on the widely accepted shake-flask method.[2][3]
Objective: To determine the maximum equilibrium concentration of the compound in various solvents.
Methodology:
-
Preparation:
-
Accurately weigh an excess amount of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride (e.g., 5-10 mg) into multiple glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.[2]
-
Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial. A recommended starting set of solvents includes:
-
pH 1.2 HCl Buffer (simulated gastric fluid)
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer (simulated intestinal fluid)
-
Purified Water
-
Methanol
-
Ethanol
-
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in an orbital shaker or rotator set to a constant temperature, typically 25°C or 37°C.[6]
-
Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours is often necessary. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h); equilibrium is reached when the measured concentration no longer increases.[2]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Separate the dissolved solute from the solid material by either centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration using a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Accurately dilute the clarified supernatant with a suitable mobile phase or diluent to fall within the linear range of the analytical method (see Section 5).
-
Analyze the diluted sample using a validated HPLC-UV method.
-
Calculate the original concentration by applying the dilution factor.
-
Caption: Workflow for Thermodynamic Equilibrium Solubility Determination.
Protocol 2: High-Throughput Kinetic Solubility Assay
This protocol uses nephelometry or turbidimetry to detect precipitation from a DMSO stock solution.[7][8]
Objective: To rapidly assess the apparent solubility for screening and ranking purposes.
Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride in 100% DMSO (e.g., 10-20 mM).
-
In a 96- or 384-well microplate, perform a serial dilution of the DMSO stock solution.
-
-
Assay Execution:
-
Using a liquid handler, transfer a small volume (e.g., 1-2 µL) of the DMSO solutions from the source plate to a new clear-bottomed assay plate.
-
Rapidly add the aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) to each well. The final DMSO concentration should be kept low, typically ≤1%, to minimize co-solvent effects.[5]
-
-
Incubation and Detection:
-
Mix the plate briefly on a plate shaker.
-
Incubate at room temperature for a defined period, typically 1-2 hours.
-
Measure the turbidity or light scattering in each well using a plate-based nephelometer or spectrophotometer.
-
-
Data Analysis:
-
Plot the measured signal (e.g., nephelometric units) against the compound concentration.
-
The kinetic solubility is defined as the highest concentration that does not show a significant increase in signal above the background, indicating the onset of precipitation.
-
Sources
- 1. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of (S)-5-Oxopiperazine-2-carboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Author's Foreword
As a Senior Application Scientist, I have frequently encountered the challenges researchers face in maintaining the integrity of complex chiral intermediates like (S)-5-oxopiperazine-2-carboxylic acid hydrochloride. The stability of such molecules is not a trivial matter of placing them in a refrigerator; it is a nuanced interplay of their intrinsic chemical properties with their environment. This guide is crafted not as a rigid set of instructions, but as a comprehensive resource to empower you with the scientific rationale behind the recommended stability and storage protocols. By understanding the "why," you will be better equipped to ensure the long-term integrity of this valuable compound in your research and development endeavors. Our focus will be on the causality behind experimental choices, ensuring that every recommendation is grounded in solid scientific principles.
Physicochemical Properties and Inherent Stability Characteristics
(S)-5-oxopiperazine-2-carboxylic acid hydrochloride is a chiral cyclic amino acid derivative. Its stability is dictated by the interplay of its functional groups: a piperazine ring, a cyclic amide (lactam), a carboxylic acid, and its formation as a hydrochloride salt.
| Property | Value/Description | Significance for Stability |
| Molecular Formula | C₅H₉ClN₂O₃[1] | Provides the elemental composition. |
| Molecular Weight | 180.59 g/mol [1] | Relevant for analytical calculations. |
| Appearance | White to off-white solid | Visual inspection is a simple first indicator of degradation (e.g., discoloration). |
| Storage | Dry, sealed place[1] | Highlights the sensitivity to moisture. |
The hydrochloride salt form suggests that the compound is likely hygroscopic, a common characteristic of amine salts. The presence of a lactam ring, while generally more stable than a linear amide, is susceptible to hydrolysis under certain conditions. The α-amino acid-like structure may be prone to decarboxylation at elevated temperatures.
Predicted Degradation Pathways
Understanding the potential degradation pathways is crucial for developing a robust stability-indicating analytical method and for defining appropriate storage conditions.
Hydrolytic Degradation
The primary site for hydrolysis is the lactam (cyclic amide) bond within the 5-oxopiperazine ring. This reaction is catalyzed by both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Hydroxide ions directly attack the carbonyl carbon, leading to the opening of the lactam ring.
The product of hydrolysis would be the corresponding linear amino acid, (S)-2-amino-5-oxopentanoic acid hydrochloride.
Oxidative Degradation
The piperazine ring is susceptible to oxidation. The specific degradation products can vary depending on the oxidizing agent and reaction conditions. Oxidation can occur at the nitrogen atoms or the carbon atoms of the ring. Potential oxidative degradation products could include N-oxides, hydroxylated derivatives, or products of ring opening.
Thermal Degradation
At elevated temperatures, two primary degradation pathways are of concern:
-
Decarboxylation: As an α-amino acid derivative, the compound may undergo decarboxylation, leading to the loss of carbon dioxide and the formation of 5-oxopiperazine.
-
Piperazine Ring Degradation: High temperatures can induce the degradation of the piperazine ring itself, potentially leading to the formation of N-formylpiperazine and other byproducts through complex reaction mechanisms, including ring opening.
Photodegradation
Exposure to light, particularly UV radiation, can lead to the formation of reactive species and subsequent degradation. The specific photodegradation pathway for this molecule is not extensively documented, but compounds with similar structures can undergo photo-oxidation or rearrangement reactions.
Diagram of Predicted Degradation Pathways
Caption: Predicted degradation pathways for (S)-5-oxopiperazine-2-carboxylic acid hydrochloride.
Recommended Storage Conditions and Handling
Based on the physicochemical properties and potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride:
-
Temperature: Store in a cool environment, preferably refrigerated at 2-8°C for long-term storage. Avoid exposure to high temperatures to minimize the risk of thermal degradation, especially decarboxylation.
-
Humidity: The compound should be stored in a dry environment. As a hydrochloride salt, it is likely hygroscopic. Moisture can accelerate hydrolytic degradation. Therefore, it is crucial to store it in a tightly sealed container, preferably with a desiccant.
-
Light: Protect from light to prevent photodegradation. Use amber vials or store the container in a dark place.
-
Inert Atmosphere: For maximum stability, especially for long-term storage of reference standards, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Stability Testing Protocols
A comprehensive stability testing program is essential to establish the re-test period and to understand the degradation profile of the compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing and Q1B for photostability testing.
Long-Term and Accelerated Stability Studies
The objective of these studies is to evaluate the stability of the compound under recommended and stressed storage conditions.
| Study Type | Storage Conditions | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Methodology:
-
Place accurately weighed samples of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride in suitable containers (e.g., amber glass vials with inert caps).
-
Store the samples in calibrated stability chambers at the conditions specified in the table above.
-
At each time point, withdraw a sample and analyze it for appearance, assay, and purity (degradation products) using a validated stability-indicating analytical method (see Section 5).
Forced Degradation Studies
Forced degradation (stress testing) is performed to identify potential degradation products and to demonstrate the specificity of the analytical method.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours). |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified period (e.g., 8 hours). |
| Oxidation | Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 24 hours). |
| Thermal Degradation | Expose the solid compound to dry heat at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours). |
| Photostability | Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. |
Methodology:
-
Prepare solutions or expose the solid compound to the stress conditions as described in the table.
-
At the end of the exposure period, neutralize the acidic and basic solutions.
-
Analyze the stressed samples using a validated stability-indicating analytical method to determine the extent of degradation and to identify and quantify any degradation products.
Diagram of a Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential for accurately assessing the stability of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique.
Exemplary HPLC Method Parameters
The following is an example of an HPLC method that can be used as a starting point for method development and validation.
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation of polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides good peak shape for amines and carboxylic acids. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds (degradation products). | To ensure separation of the main compound from all potential degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection | UV at 210 nm | Carboxylic acids and amides absorb at low UV wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Validation:
The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Hygroscopicity Assessment
Given that the compound is a hydrochloride salt, assessing its hygroscopicity is critical.
Protocol for Hygroscopicity Determination:
-
Sample Preparation: Accurately weigh a sample of the compound (approximately 10-20 mg) into a tared container.
-
Drying: Dry the sample under vacuum at 40°C to a constant weight to establish a baseline dry weight.
-
Exposure to Controlled Humidity: Place the sample in a controlled humidity chamber at 25°C and a specific relative humidity (e.g., 80% RH).
-
Weight Measurement: At specified time intervals (e.g., 1, 2, 4, 8, and 24 hours), remove the sample and quickly weigh it to determine the amount of moisture absorbed.
-
Calculation: Calculate the percentage of water absorbed based on the initial dry weight.
-
Classification: The hygroscopicity can be classified based on the percentage of water absorbed (e.g., slightly hygroscopic, hygroscopic, very hygroscopic, deliquescent).
Drug-Excipient Compatibility Studies
For drug development professionals, understanding the compatibility of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride with common pharmaceutical excipients is crucial.
Protocol for Excipient Compatibility Screening:
-
Selection of Excipients: Choose a range of common excipients from different functional classes (e.g., diluents, binders, lubricants, disintegrants).
-
Preparation of Binary Mixtures: Prepare binary mixtures of the compound and each excipient, typically in a 1:1 ratio by weight. A control sample of the pure compound should also be prepared.
-
Stressing of Mixtures: Store the binary mixtures and the control sample under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
Analysis: At the end of the storage period, analyze the samples for appearance, assay of the active ingredient, and the formation of any new degradation products using a validated stability-indicating HPLC method.
-
Evaluation: Compare the results of the binary mixtures to the control sample. A significant increase in degradation or the appearance of new degradation products in a binary mixture indicates a potential incompatibility.
Conclusion
The stability of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride is a critical factor for its successful application in research and drug development. This guide has provided a comprehensive overview of its physicochemical properties, predicted degradation pathways, and recommended storage and handling conditions. By implementing the detailed stability testing protocols outlined, researchers can ensure the integrity of this compound and generate reliable data. The key to maintaining the stability of this molecule lies in the stringent control of temperature, moisture, and light. A thorough understanding of its potential instabilities, coupled with robust analytical methodology, will ultimately contribute to the successful advancement of scientific and pharmaceutical endeavors.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Freeman, S., & Freeman, C. (2006). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 45(25), 8830-8836. [Link]
-
Dave, V. S., Haware, R. V., Sangave, N. A., Sayles, M., & Popielarczyk, M. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. American Association of Pharmaceutical Scientists (AAPS) Formulation Design and Development (FDD) Section Newsletter, 9-15. [Link]
-
Rodrigues, M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PeerJ, 6, e4734. [Link]
-
Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]
-
Callahan, J. C., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 503-513. [Link]
-
Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. [Link]
-
Gao, L., Xu, P., & Ren, J. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Food Chemistry. [Link]
Sources
potential therapeutic targets of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Peptidomimetic Potential of a Constrained Scaffold
(S)-5-oxopiperazine-2-carboxylic acid hydrochloride is a chiral heterocyclic compound that has garnered significant interest in medicinal chemistry, not as a standalone therapeutic agent, but as a privileged scaffold for the development of novel drugs. Its rigid, cyclic structure makes it an excellent peptidomimetic, capable of mimicking the secondary structures of peptides and proteins. This property allows for the design of small molecules that can modulate protein-protein interactions or act as potent and selective ligands for a variety of biological targets. This guide will explore the potential therapeutic targets of molecules derived from the (S)-5-oxopiperazine-2-carboxylic acid core, drawing on the wealth of research into its derivatives and analogs.
Chemical Profile of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride
| Property | Value | Reference |
| Chemical Formula | C5H9ClN2O3 | [1] |
| Molecular Weight | 180.59 g/mol | [1] |
| CAS Number | 1621961-57-6 | [1] |
| Canonical SMILES | C1C(=O)NC(CN1)C(=O)O.Cl | |
| Appearance | White to off-white solid |
Core Therapeutic Areas and Potential Targets
The versatility of the (S)-5-oxopiperazine-2-carboxylic acid scaffold is evident in the diverse range of biological activities exhibited by its derivatives. Research has pointed to potential applications in neuroscience, infectious diseases, oncology, and inflammatory conditions.
Neuroscience: Targeting Cholinesterases and Neurotransmitter Receptors
Derivatives of the closely related piperazine-2-carboxylic acid have shown promise as modulators of key enzymes and receptors in the central nervous system, suggesting a potential therapeutic avenue for neurodegenerative diseases like Alzheimer's.
Potential Targets:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a key strategy in the symptomatic treatment of Alzheimer's disease. Piperazine-2-carboxylic acid derivatives have been identified as inhibitors of both AChE and BChE.[2]
-
Serotonin (5-HT) and Dopamine (D) Receptors: Arylpiperazine derivatives are well-known ligands for various serotonin and dopamine receptors. For example, certain benzodioxopiperazines exhibit high affinity for the 5-HT1A receptor, a target for anxiolytics and antidepressants.[3]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a common method for assessing the inhibitory activity of compounds against AChE and BChE.
-
Reagents:
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Phosphate buffer (pH 8.0).
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is proportional to the increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Logical Workflow for Neuroscience Drug Discovery
Caption: A streamlined workflow for the discovery of neurotherapeutics based on the (S)-5-oxopiperazine-2-carboxylic acid scaffold.
Infectious Diseases: A Scaffold for Antimicrobial Agents
The structural relative, 5-oxopyrrolidine-carboxylic acid, has been the foundation for the synthesis of potent antimicrobial agents. This suggests that the 5-oxopiperazine-2-carboxylic acid core could similarly serve as a starting point for the development of novel antibiotics and antifungals.
Potential Targets:
-
Bacterial Cell Wall Synthesis Enzymes: Many antibiotics target enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics.
-
Fungal Ergosterol Biosynthesis Pathway: Azole antifungals inhibit enzymes involved in the synthesis of ergosterol, a key component of the fungal cell membrane.
Derivatives of 5-oxopyrrolidine carboxylic acid have demonstrated activity against multidrug-resistant strains of Staphylococcus aureus.[4][5]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.
-
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
96-well microtiter plates.
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Test compound serially diluted in the appropriate broth.
-
-
Procedure:
-
Add a fixed volume of broth to all wells of the microtiter plate.
-
Create a serial two-fold dilution of the test compound across the wells.
-
Add the standardized inoculum to each well.
-
Include a positive control (inoculum without the test compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Oncology: A Core for Anticancer Drug Design
The 5-oxopyrrolidine scaffold has also been explored for its potential in developing anticancer agents. Derivatives have shown cytotoxic activity against various cancer cell lines.[4][5]
Potential Targets:
-
Kinases: Many cancer drugs are kinase inhibitors that block signaling pathways involved in cell proliferation and survival.
-
Tubulin: Disruption of microtubule dynamics by targeting tubulin is a well-established anticancer strategy.
-
DNA and DNA-modifying enzymes: Some anticancer agents work by damaging cancer cell DNA or inhibiting enzymes involved in DNA replication and repair.
Signaling Pathway Implication in Cancer
Caption: Potential inhibition of the MAPK/ERK signaling pathway, a common target in cancer therapy, by derivatives of (S)-5-oxopiperazine-2-carboxylic acid.
Inflammation: Targeting Soluble Epoxide Hydrolase
Piperazine derivatives have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory signaling molecules.
Potential Target:
-
Soluble Epoxide Hydrolase (sEH): Inhibition of sEH increases the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory, vasodilatory, and analgesic properties.
Future Directions and Conclusion
While (S)-5-oxopiperazine-2-carboxylic acid hydrochloride itself has not been identified as a direct therapeutic agent, its role as a versatile and conformationally constrained scaffold is well-established. The diverse biological activities of its derivatives highlight the immense potential of this chemical core in the discovery of novel drugs across multiple therapeutic areas. Future research should focus on the systematic exploration of the chemical space around this scaffold to identify potent and selective modulators of novel and validated therapeutic targets. The development of efficient and diverse synthetic routes to novel derivatives will be crucial for unlocking the full therapeutic potential of the (S)-5-oxopiperazine-2-carboxylic acid core.
References
-
Gür, T., & Çalişkan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 1-9. [Link]
-
Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]
-
Kavaliauskas, P., Mickevičienė, R., Vaickelionienė, S., Petraitienė, R., & Šačkus, A. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5036. [Link]
-
Park, S. B., & Kim, Y. (2004). Bioactive Δ5-2-oxopiperazines currently under the drug development. Journal of the Korean Chemical Society, 48(5), 449-456. [Link]
-
Abdel-Hafez, A. A., Abdel-Aziz, M., & El-Azab, A. S. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University Bulletin for Pharmaceutical Sciences, 46(2), 1-20. [Link]
- Pugin, B., & Spindler, F. (1999). U.S. Patent No. 5,945,534. Washington, DC: U.S.
-
Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]
-
Kavaliauskas, P., Mickevičienė, R., Vaickelionienė, S., Petraitienė, R., & Šačkus, A. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3757. [Link]
-
Kavaliauskas, P., Mickevičienė, R., Vaickelionienė, S., Petraitienė, R., & Šačkus, A. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5036. [Link]
-
Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]
-
Millan, M. J., Gobert, A., Lejeune, F., Dekeyne, A., & Cistarelli, L. (1998). S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively. The Journal of Pharmacology and Experimental Therapeutics, 286(2), 993–1001. [Link]
Sources
- 1. A novel high-throughput screen identifies phenazine-1-carboxylic acid as an inhibitor of African swine fever virus replication in primary porcine alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 3. Recommendations on Screening for Hydroxychloroquine Retinopathy - 2026 - American Academy of Ophthalmology [aao.org]
- 4. 1-Boc-5-oxo-piperazine-2-carboxylic acid 97 1246553-28-5 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
The Genesis and Evolution of 5-Oxopiperazine-2-Carboxylic Acid: A Technical Guide for Drug Discovery
Abstract
The 5-oxopiperazine-2-carboxylic acid core is a privileged scaffold in modern medicinal chemistry, serving as a conformationally constrained building block in the design of novel therapeutics. This guide provides an in-depth exploration of the discovery and history of this compound class, tracing its origins from the broader field of piperazine chemistry to its emergence as a key element in peptidomimetic and drug discovery campaigns. We will dissect seminal synthetic strategies, elucidate the causal reasoning behind experimental designs, and present detailed protocols for the preparation of these valuable molecules. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry and historical context of 5-oxopiperazine-2-carboxylic acid and its derivatives.
Introduction: The Piperazine Privileged Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, has a long and storied history in medicinal chemistry.[1] First rising to prominence in the early 20th century as an anthelmintic agent, the simple piperazine core has since been incorporated into a vast array of blockbuster drugs, including those for cancer, infectious diseases, and central nervous system disorders.[2][3] Its enduring appeal lies in its unique physicochemical properties: the two nitrogen atoms provide handles for facile chemical modification, influence aqueous solubility and pharmacokinetic profiles, and can participate in crucial hydrogen bonding interactions with biological targets.[4]
The evolution from the simple, unsubstituted piperazine to more complex, functionalized derivatives like 5-oxopiperazine-2-carboxylic acid reflects the increasing sophistication of drug design, particularly the advent of peptidomimetics. Peptidomimetics are small molecules designed to mimic the structure and function of peptides, offering advantages such as improved metabolic stability and oral bioavailability.[5] The rigidified framework of 5-oxopiperazine-2-carboxylic acid makes it an excellent scaffold for mimicking the turns and loops of peptides, allowing for the precise spatial orientation of pharmacophoric groups.
Early Synthetic Endeavors and the Rise of Piperazinones
While the synthesis of the parent piperazine ring has been established for over a century, the journey to 5-oxopiperazine-2-carboxylic acid is more recent and intertwined with the development of synthetic methods for piperazin-2-ones. These lactam derivatives of piperazine emerged as important intermediates and pharmacophores in their own right.
Early methods for piperazine synthesis often involved the reaction of ethylenediamine derivatives with 1,2-dihaloethanes or the cyclization of diethanolamine.[2] These approaches, while effective for producing simple piperazines, were not readily adaptable for the synthesis of asymmetrically substituted and functionalized derivatives like our target molecule.
The development of more refined synthetic strategies in the mid to late 20th century, driven by the demands of pharmaceutical research, paved the way for the construction of more complex piperazine-containing molecules. These methods included reductive amination, nucleophilic substitution, and various cyclization strategies.[4] A significant advancement was the ability to synthesize optically active piperazine-2-carboxylic acid derivatives, which are crucial building blocks for chiral drugs. One notable industrial process involves the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives.[6]
A Seminal Synthesis: The Advent of a Practical Route to (S)- and (R)-5-Oxopiperazine-2-Carboxylic Acid
A significant milestone in the history of 5-oxopiperazine-2-carboxylic acid was the development of a straightforward and stereoselective synthesis from readily available chiral starting materials. A key publication by Guitot et al. in 2009 detailed a practical route starting from either L- or D-serine, providing access to both enantiomers of the target compound.[7] This methodology represented a critical enabling step for the broader exploration of this scaffold in drug discovery.
The causality behind this synthetic design lies in the strategic use of serine as a chiral pool starting material. Serine provides the core α-amino acid backbone and a versatile hydroxyl group that can be manipulated to form the second nitrogen-containing arm of the piperazine ring.
Retrosynthetic Analysis and Strategic Considerations
The retrosynthetic analysis for the synthesis of N-Boc-5-oxopiperazine-2-carboxylic acid reveals a logical disconnection strategy.
Caption: Retrosynthetic analysis of N-Boc-5-oxopiperazine-2-carboxylic acid.
The key steps in the forward synthesis, as designed by Guitot and colleagues, are:
-
N-Alkylation of Serine: Reductive amination of L-serine methyl ester with ethyl glyoxylate introduces the second nitrogen atom and the carboxymethyl group.
-
Hydroxyl to Azide Conversion: A Mitsunobu reaction converts the primary alcohol of the serine side chain into an azide, a stable precursor to the amine.
-
Reductive Cyclization: Hydrogenation of the azide in the presence of a palladium catalyst simultaneously reduces the azide to an amine and promotes intramolecular cyclization to form the 5-oxopiperazine ring.
-
Protection and Saponification: The secondary amine is protected with a Boc group, and the methyl ester is saponified to yield the final carboxylic acid.
Detailed Experimental Protocol
The following is a representative, step-by-step methodology for the synthesis of (S)-5-oxopiperazine-2-carboxylic acid methyl ester, a key intermediate.
Step 1: Synthesis of (S)-2-(N-(2-ethoxy-2-oxoethyl)amino)-3-hydroxypropanoate
-
To a solution of L-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as methanol, add a base (e.g., triethylamine, 1.1 eq) to neutralize the hydrochloride salt.
-
Add ethyl glyoxylate (1.2 eq) and a reducing agent like sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with a suitable aqueous solution and extracting the product into an organic solvent.
-
Purify the crude product by flash column chromatography to obtain the desired N-alkylated serine derivative.
Step 2: Synthesis of (S)-3-azido-2-(N-(2-ethoxy-2-oxoethyl)amino)propanoate
-
Dissolve the alcohol from the previous step (1.0 eq) and triphenylphosphine (1.5 eq) in an anhydrous aprotic solvent like THF.
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Add a source of azide, such as diphenylphosphoryl azide (DPPA) (1.5 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Purify the product by flash column chromatography.
Step 3: Synthesis of (S)-5-Oxopiperazine-2-carboxylic acid methyl ester
-
Dissolve the azido compound (1.0 eq) in methanol.
-
Add a catalytic amount of palladium on carbon (10 mol %).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by flash chromatography to yield the desired piperazinone.[7]
Evolution of Synthetic Methodologies and Diversification
The foundational synthesis of 5-oxopiperazine-2-carboxylic acid has been adapted and expanded upon to create a diverse range of derivatives for structure-activity relationship (SAR) studies. These modifications often involve:
-
N-Functionalization: The secondary amine of the piperazinone ring is a key point for diversification. It can be acylated, alkylated, or arylated to introduce various substituents that can interact with specific pockets of a biological target.
-
Modification of the Carboxylic Acid: The carboxylic acid can be converted to amides, esters, or other functional groups to modulate the compound's properties or to serve as an attachment point for other molecular fragments.
-
Substitution on the Piperazine Ring: While the synthesis of C-substituted piperazinones is more complex, methods have been developed to introduce substituents at the C-3, C-6, and C-6 positions, further expanding the chemical space.[8]
The following table summarizes some of the key synthetic transformations applied to the 5-oxopiperazine-2-carboxylic acid scaffold.
| Transformation | Reagents and Conditions | Purpose |
| N-Boc Protection | Boc₂O, Et₃N, DCM | Protection of the secondary amine for further selective reactions. |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Acetonitrile | Introduction of alkyl substituents on the nitrogen. |
| N-Acylation | Acyl chloride or Carboxylic acid with coupling agent (e.g., HATU), Base | Formation of amides to introduce diverse functional groups. |
| Amide Coupling | Amine, Coupling agent (e.g., EDC/HOBt), DMF | Conversion of the carboxylic acid to a variety of amides. |
| Esterification | Alcohol, Acid catalyst | Conversion of the carboxylic acid to esters. |
Applications in Drug Discovery and Medicinal Chemistry
The 5-oxopiperazine-2-carboxylic acid scaffold has found application in the development of a wide range of therapeutic agents. Its constrained nature makes it an ideal building block for creating compounds that target protein-protein interactions, which are often mediated by loops and turns.
Caption: Applications of the 5-oxopiperazine-2-carboxylic acid scaffold in drug discovery.
Some notable examples of the application of this and related piperazinone scaffolds include:
-
HIV Protease Inhibitors: The rigid piperazine backbone has been used to mimic the transition state of peptide cleavage by HIV protease.
-
Anticancer Agents: Piperazine derivatives have been developed as inhibitors of various kinases and other enzymes involved in cancer cell proliferation.[9]
-
CNS-Active Agents: The ability of the piperazine moiety to cross the blood-brain barrier has led to its incorporation into drugs targeting central nervous system disorders.
Conclusion and Future Perspectives
The journey of 5-oxopiperazine-2-carboxylic acid from a conceptual building block to a valuable tool in drug discovery highlights the synergy between synthetic organic chemistry and medicinal chemistry. While its precise "discovery" moment may be diffuse, its importance is underscored by the development of elegant and practical synthetic routes that have enabled its widespread use.
Future research in this area will likely focus on the development of even more efficient and diverse synthetic methodologies, including asymmetric C-H functionalization to introduce novel substitution patterns on the piperazine ring. The continued exploration of this privileged scaffold promises to yield new and improved therapeutic agents for a wide range of diseases.
References
- Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses and transformations of piperazinone rings. A review.
- Lu, Z., & Stahl, S. S. (2012). Use of a base-free Pd(DMSO)2(TFA)2 catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes. Organic Letters, 14(5), 1234–1237*.
- Marzaro, G., & Chilin, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(7), 939*.
- Fobian, Y. M., & Moeller, K. D. (1999). The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Medicine, 23, 259–279.
- Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 735-756.
- Limbach, M., Lygin, A. V., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3338–3342*.
- Petkovic, M., et al. (2024). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 56(03), 418-426*.
- Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436*.
-
Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433-8436. [Link]
- Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses and transformations of piperazinone rings. A review. Organic Preparations and Procedures International, 34(4), 367-404. (Note: This is a review article and the URL would lead to the journal's page).
-
Marzaro, G., & Chilin, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(7), 939. [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
- Mohammadi-Far, M., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 17(4), 1335–1347*.
- Fobian, Y. M., & Moeller, K. D. (1999). The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Medicine, 23, 259–279. (Note: This is a book chapter, a direct URL might not be available).
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 735-756. [Link]
-
Limbach, M., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3338–3342. [Link]
-
Cochran, B. M., & Michael, F. E. (2008). A highly diastereoselective intramolecular hydroamination is the key step in a modular synthesis of 2,6-disubstituted piperazines. Organic Letters, 10(2), 329-332. [Link]
-
Ganesan, A. (2002). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. ACS Combinatorial Science, 4(6), 542-545. [Link]
-
Ying, L., et al. (2021). Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions. Frontiers in Chemistry, 9, 685939. [Link]
-
Valiyev, F., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 566-576. [Link]
- Vagner, J., et al. (2008). Peptidomimetics. Current Opinion in Chemical Biology, 12(3), 292-296*.
-
Bowers, A. A. (n.d.). Piperazic Acid Synthesis. Bowers Lab. Retrieved from [Link]
-
Lu, Z., & Stahl, S. S. (2012). Use of a base-free Pd(DMSO)2(TFA)2 catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes. Organic Letters, 14(5), 1234–1237. [Link]
-
Marzaro, G., & Chilin, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(7), 939. [Link]
- Fobian, Y. M., & Moeller, K. D. (1999). The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Medicine, 23, 259–279. (Note: This is a book chapter, a direct URL might not be available).
-
Limbach, M., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3338–3342. [Link]
- U.S. Patent No. 5,945,534. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. Google Patents.
-
Ganesan, A. (2002). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. ACS Combinatorial Science, 4(6), 542-545. [Link]
-
Valiyev, F., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 566-576. [Link]
-
Bowers, A. A. (n.d.). Piperazic Acid Synthesis. Bowers Lab. Retrieved from [Link]
- U.S. Patent No. 5,945,534. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis of bicyclic piperazinone and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Piperazine synthesis [organic-chemistry.org]
- 9. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing (S)-5-Oxopiperazine-2-Carboxylic Acid Hydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting Glutathione Metabolism and Oxidative Stress
(S)-5-oxopiperazine-2-carboxylic acid hydrochloride is a piperazine derivative with potential applications in modulating cellular metabolic pathways. While direct literature on its specific biological activity is emerging, its structural similarity to key metabolites suggests a plausible role as a modulator of the gamma-glutamyl cycle, a critical pathway in glutathione metabolism. This application note provides a scientifically grounded, hypothesis-driven framework for investigating the effects of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride in cell-based assays, focusing on its potential as an inhibitor of 5-oxoprolinase (OPLAH).
The enzyme 5-oxoprolinase (OPLAH) is a crucial component of the gamma-glutamyl cycle, catalyzing the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate.[1][2] The accumulation of 5-oxoproline has been linked to increased oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[3][4] Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[5] Therefore, compounds that can modulate OPLAH activity, such as the putative inhibitor (S)-5-oxopiperazine-2-carboxylic acid hydrochloride, are valuable tools for studying these disease states and for potential therapeutic development.
This guide will provide detailed, adaptable protocols for assessing the impact of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride on cell viability, apoptosis, and oxidative stress. The causality behind experimental choices is explained to empower researchers to optimize these protocols for their specific cell models and research questions.
Hypothesized Mechanism of Action
We hypothesize that (S)-5-oxopiperazine-2-carboxylic acid hydrochloride acts as a competitive or non-competitive inhibitor of 5-oxoprolinase (OPLAH). By binding to the enzyme, it is proposed to disrupt the normal hydrolysis of 5-oxo-L-proline, leading to its intracellular accumulation. This accumulation, in turn, is expected to induce oxidative stress, potentially leading to decreased cell viability and the induction of apoptosis.
Caption: MTT Assay Workflow.
B. Step-by-Step Protocol
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the (S)-5-oxopiperazine-2-carboxylic acid hydrochloride stock solution in fresh culture medium. A suggested starting concentration range is 1 µM to 100 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound stock) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [6] * Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [7] * Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
C. Data Analysis and Interpretation
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
III. Protocol: Detecting Apoptosis Induction via Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. [3]Its activation is a hallmark of apoptosis. This protocol describes a colorimetric assay to measure caspase-3 activity.
A. Experimental Workflow
Caption: Intracellular ROS Measurement Workflow.
B. Step-by-Step Protocol
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at a suitable density.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat cells with various concentrations of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride for a shorter duration (e.g., 1-6 hours) as ROS production can be an early event. Include a positive control for oxidative stress (e.g., H2O2 or a known ROS inducer) and a vehicle control.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add fresh, serum-free medium containing 5-10 µM DCFH-DA to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
C. Data Analysis and Interpretation
-
An increase in fluorescence intensity in treated cells compared to the vehicle control indicates an increase in intracellular ROS levels.
-
Quantify the fold-change in ROS production.
V. Troubleshooting and Experimental Considerations
| Issue | Possible Cause | Suggested Solution |
| Low Signal in MTT Assay | Insufficient cell number; Low metabolic activity of the cell line. | Optimize cell seeding density; Increase incubation time with MTT. |
| High Background in Caspase-3 Assay | Non-specific protease activity. | Include a caspase-3 inhibitor control; Ensure all steps are performed on ice. |
| Inconsistent ROS Measurements | Photobleaching of the fluorescent probe; Variation in cell number. | Minimize light exposure during the assay; Normalize fluorescence to cell number (e.g., using a parallel viability assay). |
| Compound Precipitation in Culture Medium | Poor solubility at the tested concentration. | Prepare a fresh stock solution; Test a lower concentration range; Consider using a different solvent for the stock solution (ensure final concentration is non-toxic). |
VI. Concluding Remarks
This application note provides a comprehensive framework for researchers to investigate the cellular effects of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride. By systematically evaluating its impact on cell viability, apoptosis, and oxidative stress, a deeper understanding of its mechanism of action can be achieved. The provided protocols are designed to be adaptable, and researchers are encouraged to optimize the experimental conditions for their specific cellular models. The insights gained from these studies will be valuable for advancing our knowledge of glutathione metabolism and its role in disease, and may pave the way for the development of novel therapeutic strategies.
References
- Lin, S., et al. (2018). Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight. Journal of Biological Chemistry, 293(15), 5525-5536.
- Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436.
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
- Le, A., et al. (2010). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences, 107(5), 2037-2042.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Shimizu, D., et al. (2023). OPLAH PROTEIN EXPRESSION STRATIFIES THE PROGNOSIS OF PATIENTS WITH SQUAMOUS CELL CARCINOMA OF THE ESOPHAGUS. Diseases of the Esophagus, 36(Supplement_2), ii2.
- RSC Publishing. (2024).
- van der Pol, A., et al. (2021). OPLAH ablation leads to accumulation of 5-oxoproline, oxidative stress, fibrosis and elevated fillings pressures: a murine model for heart failure with a preserved ejection fraction. Cardiovascular Research, 117(Supplement_1), cvab190-038.
-
UniProt. (n.d.). OPLAH - 5-oxoprolinase - Homo sapiens (Human). Retrieved from [Link]
- Frontiers. (2023). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Frontiers in Pharmacology, 14, 1227004.
- Wu, G., et al. (2004). Glutathione metabolism and its implications for health. The Journal of Nutrition, 134(3), 489–492.
-
ResearchGate. (2012). 5-Oxoprolinase deficiency: Report of the first human OPLAH mutation. Retrieved from [Link]
-
ResearchGate. (2023). Association between serum OPLAH protein concentration and clinicopathological factors. Retrieved from [Link]
- Molecules. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules, 26(16), 4865.
-
ResearchGate. (2017). Accumulation of 5-oxoproline in myocardial dysfunction and the protective effects of OPLAH. Retrieved from [Link]
-
PubChem. (n.d.). 5-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2006). Bioactive ∆ 5 -2-oxopiperazines currently under the drug. Retrieved from [Link]
-
Lead Sciences. (n.d.). 5-Oxopiperazine-2-carboxylic acid hydrochloride. Retrieved from [Link]
Sources
- 1. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. bioivt.com [bioivt.com]
- 5. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: (S)-5-Oxopiperazine-2-Carboxylic Acid Hydrochloride - A Versatile Constrained Dipeptide Mimic for Modern Drug Discovery
Abstract
(S)-5-oxopiperazine-2-carboxylic acid hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid, cyclic structure serves as a conformationally constrained dipeptide mimic, a powerful tool for transforming peptides into drug candidates with improved pharmacological profiles. This guide provides an in-depth exploration of its properties, synthesis of the orthogonally protected derivative, and detailed protocols for its incorporation into peptide scaffolds. We will elucidate the causal logic behind its application in peptidomimetics and present a case study on its utility in designing Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage constrained scaffolds to enhance the potency, selectivity, and metabolic stability of therapeutic molecules.
The Strategic Imperative for Conformational Constraint in Drug Design
Peptides are remarkable biological molecules, offering high potency and selectivity for their targets. However, their therapeutic potential is often hindered by inherent liabilities, including excessive conformational flexibility, which leads to reduced receptor affinity, and susceptibility to enzymatic degradation, resulting in poor pharmacokinetic profiles.[1] The field of medicinal chemistry addresses these challenges by employing "peptidomimetics," which are non-peptide structures designed to mimic the essential pharmacophoric elements of a natural peptide.[2]
A key strategy in this endeavor is the use of conformationally constrained building blocks.[3][4] By locking a portion of the peptide backbone into a defined geometry, these scaffolds can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and enhancing affinity. (S)-5-oxopiperazine-2-carboxylic acid, an analogue of the versatile chiral precursor pyroglutamic acid, is a premier example of such a scaffold.[5][6][7][8] It functions as a rigid mimic of a dipeptide unit, capable of inducing specific secondary structures, such as β-turns, within a peptide sequence, thereby improving its drug-like properties.[5]
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of the building block. The hydrochloride salt is typically a stable, crystalline solid.
| Property | Value |
| CAS Number | 1621961-57-6[9] |
| Molecular Formula | C₅H₉ClN₂O₃[9] |
| Molecular Weight | 180.59 g/mol [9] |
| Appearance | White to off-white solid |
| Purity | ≥98% (typical)[9] |
| Storage | Store in a dry, sealed container at 2-8°C[9] |
Solubility: The hydrochloride salt exhibits good solubility in aqueous media and polar organic solvents like methanol and DMSO. For synthetic applications, the free base or, more commonly, an N-protected derivative is used, which will have different solubility profiles (e.g., soluble in DCM, DMF, THF).
Synthesis of the Orthogonally Protected Building Block: (S)-N-Boc-5-oxopiperazine-2-carboxylic acid
For seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the piperazine nitrogen must be protected with an acid-labile group, such as the tert-butyloxycarbonyl (Boc) group. This orthogonal protection strategy allows the selective deprotection of the N-terminal Fmoc group on the growing peptide chain without affecting the Boc group on the piperazine scaffold. A straightforward synthesis starting from L-serine has been reported and is detailed below.[5]
Synthetic Workflow Diagram
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. CAS 1621961-57-6 | (S)-5-Oxopiperazine-2-carboxylic acid hydrochloride - Synblock [synblock.com]
The Strategic Application of (S)-5-Oxopiperazine-2-carboxylic Acid Hydrochloride in Asymmetric Synthesis: A Guide for Researchers
Introduction: A Scaffold for Conformational Control in Modern Drug Discovery
In the landscape of contemporary drug development and peptide science, the ability to precisely control the three-dimensional structure of molecules is paramount. Conformationally constrained amino acids are indispensable tools in this endeavor, offering a strategy to rigidify peptide backbones, enhance metabolic stability, and improve receptor-binding affinity and selectivity. Among these valuable chiral building blocks, (S)-5-oxopiperazine-2-carboxylic acid hydrochloride has emerged as a versatile scaffold for the synthesis of sophisticated peptidomimetics and other complex chiral molecules.
This technical guide provides an in-depth exploration of the applications of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride in asymmetric synthesis. We will delve into the preparation of the N-protected building block, its incorporation into peptide chains, and its use as a dipeptide mimic to induce specific secondary structures. Furthermore, we will present detailed protocols and discuss the underlying chemical principles that make this compound a powerful tool for researchers, medicinal chemists, and professionals in drug development.
Core Concepts: The Power of Pre-organization
The utility of (S)-5-oxopiperazine-2-carboxylic acid lies in its rigid cyclic structure, which serves as a template to pre-organize the peptide backbone. When incorporated into a peptide sequence, it can act as a surrogate for a dipeptide unit, effectively locking the torsional angles and promoting the formation of well-defined secondary structures, such as β-turns. This conformational restriction is crucial for mimicking the bioactive conformation of natural peptides and for the rational design of potent and selective therapeutic agents.
Part 1: Synthesis and Preparation of the Key Building Block
A reliable and scalable synthesis of the N-protected (S)-5-oxopiperazine-2-carboxylic acid is the cornerstone of its application. A straightforward and efficient method starting from the readily available chiral pool amino acid, L-serine, has been reported.[1][2]
Protocol 1: Synthesis of (S)-N-Boc-5-oxopiperazine-2-carboxylic Acid from L-Serine
This protocol is adapted from the work of Guitot et al.[1][2]
Workflow Diagram:
Sources
Application Notes and Protocols for In Vivo Dosage Determination of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride
Introduction: A Strategic Framework for In Vivo Investigation
(S)-5-oxopiperazine-2-carboxylic acid hydrochloride is a piperazine derivative available for research purposes.[1] The piperazine moiety is a common scaffold in centrally active pharmacological agents, including those with antipsychotic, antidepressant, and anxiolytic properties, primarily through modulation of the monoamine pathway.[2] As a novel compound, (S)-5-oxopiperazine-2-carboxylic acid hydrochloride (henceforth referred to as "the compound") lacks a public record of in vivo studies, pharmacokinetic profiles, or established therapeutic dosages. This necessitates a systematic, multi-phased approach to determine a safe and efficacious dose for in vivo research.
These application notes provide a comprehensive, field-proven guide for researchers to navigate the critical steps of in vivo dose determination. The protocols herein are designed to build upon each other, establishing a foundation of safety, pharmacokinetic understanding, and ultimately, therapeutic efficacy. We will proceed with the assumption that a therapeutic hypothesis, such as neuroprotection or another central nervous system (CNS) effect, is the driving force behind the investigation, while acknowledging that the principles described are broadly applicable.
Phase 1: Foundational Characterization & Acute Toxicity Assessment
Before any in vivo administration, a foundational understanding of the compound's properties is critical. This initial phase focuses on gathering essential data and establishing a preliminary safety profile.
Pre-Dossier Compilation
A thorough characterization of the test article is the bedrock of reproducible in vivo science.
| Parameter | Importance | Data Source |
| Identity & Purity | Ensures the biological effects are attributable to the compound. | Vendor Certificate of Analysis (CoA), NMR, LC-MS. |
| Molecular Weight | Essential for all dose calculations (180.59 g/mol for the hydrochloride salt).[1] | Vendor CoA. |
| Solubility | Dictates the choice of vehicle for administration. | Internal solubility testing in common vehicles (e.g., water, saline, DMSO, PEG400). |
| Stability | Confirms the compound does not degrade in the chosen vehicle under experimental conditions. | HPLC analysis of the dosing solution over time. |
The hydrochloride salt form of similar compounds often enhances aqueous solubility, which is a favorable characteristic for creating simple dosing formulations.[3]
Acute Oral Toxicity Study (Adaptation of OECD Guideline 423)
The primary goal of this phase is to determine the acute toxicity profile and identify the Maximum Tolerated Dose (MTD). This is not merely a safety check; the results will directly inform the dose levels for subsequent pharmacokinetic and efficacy studies. The Acute Toxic Class Method (OECD 423) is a robust, stepwise procedure that uses a minimal number of animals.[4]
Protocol: Acute Toxic Class Method
-
Animal Model: Select a standard rodent model (e.g., female Sprague-Dawley rats or Swiss Webster mice). The rat is often the preferred species for initial toxicity studies.[5] Justification: Using a single sex, typically females as they can be more sensitive, is considered sufficient for this initial assessment.[6]
-
Housing: House animals in standard conditions (22°C ± 3°C, 30-70% humidity) with a 12-hour light/dark cycle.[5]
-
Acclimation: Allow animals to acclimate for at least 5 days before the experiment.
-
Dose Selection: The starting dose is selected from fixed levels: 5, 50, 300, and 2000 mg/kg.[6] In the absence of any prior data, a conservative starting dose of 300 mg/kg is recommended.[6]
-
Procedure:
-
Fast animals overnight (withholding food but not water) prior to dosing.[6]
-
Administer the compound via oral gavage. If a single dose is not possible due to volume constraints, it can be split over a period not exceeding 24 hours.[6]
-
Use a stepwise procedure with 3 animals per step.[4]
-
The outcome of the first step determines the next dose (higher or lower).
-
-
Observations:
-
Monitor animals closely for the first 4 hours post-dosing, then periodically for 48 hours, and daily thereafter for a total of 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and CNS effects (e.g., tremors, convulsions, lethargy).
-
Record body weights daily.
-
Note any mortality.
-
-
Endpoint: The study allows for classification of the substance into a toxicity class based on observed mortality, guiding the selection of a safe starting dose range for further studies.[7]
Caption: Decision workflow for the Acute Toxic Class Method (OECD 423).
Phase 2: In Vivo Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is non-negotiable for designing rational efficacy studies. A dose without concentration data is a guess. This phase aims to characterize the compound's plasma concentration over time after a single administration.
Protocol: Single-Dose Pharmacokinetic Study in Rodents
-
Animal Model: Use the same strain as in the toxicity study (e.g., Sprague-Dawley rats), but with cannulated vessels (e.g., jugular vein) to allow for serial blood sampling from the same animal, which reduces animal usage and biological variability.
-
Dose Selection: Choose a single, non-toxic dose based on the results of the acute toxicity study. A dose of 1/10th to 1/3rd of the MTD is a common starting point.
-
Administration: Administer the dose via the intended therapeutic route (e.g., oral gavage (PO) for convenience, or intravenous (IV) to determine bioavailability). An IV arm is highly recommended to provide a complete PK profile.
-
Blood Sampling:
-
Collect blood samples (e.g., ~100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
A typical sampling schedule for an oral dose would be: pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, and 24h post-dose.
-
Centrifuge blood to separate plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the compound in plasma.
-
-
Data Analysis:
-
Plot the plasma concentration versus time.
-
Use non-compartmental analysis (NCA) to calculate key PK parameters.
-
Table of Key Pharmacokinetic Parameters
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration. | Relates to the peak effect and potential for acute toxicity. |
| Tmax | Time to reach Cmax. | Indicates the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time). | Represents total drug exposure. |
| t1/2 | Half-life. | Determines the dosing interval required to maintain steady-state concentrations. |
| CL/F | Oral Clearance. | Rate of drug elimination from the body after oral administration. |
| F% | Bioavailability (requires IV data). | The fraction of the oral dose that reaches systemic circulation. |
The pharmacokinetic properties of piperazine derivatives can be highly variable, influencing their distribution and clearance.[8][9] This study is critical to understand the specific behavior of the compound.
Phase 3: Dose-Response Efficacy Studies
With safety and exposure data in hand, the focus shifts to determining a therapeutically relevant dose. This requires an in vivo model of the disease or condition of interest.
Model Selection
The choice of efficacy model is dictated by the therapeutic hypothesis. Given the piperazine core's association with CNS activity, potential models could include:
-
Neuroprotection: Models of ischemia (e.g., middle cerebral artery occlusion), Parkinson's disease (e.g., 6-OHDA or MPTP models), or Alzheimer's disease.[10][11][12]
-
Antipsychotic/Antidepressant: Models like apomorphine-induced climbing, novel object recognition, or forced swim test.[13]
Designing the Dose-Response Experiment
A well-designed dose-response study minimizes the number of animals while maximizing the information obtained.[14][15][16]
Protocol: In Vivo Dose-Response Efficacy Study
-
Dose Level Selection:
-
Select at least 3-4 dose levels.
-
The doses should bracket the expected efficacious concentration. A good starting point is to use the dose from the PK study as a mid-point.
-
For example, if the PK study used 30 mg/kg, the efficacy study might use 10, 30, and 100 mg/kg. The highest dose should be well below the MTD.
-
Always include a vehicle control group.
-
-
Dosing Regimen: The dosing frequency (e.g., once daily, twice daily) should be informed by the compound's half-life (t1/2) from the PK study. The goal is to maintain exposure above a target concentration.
-
Endpoints:
-
Define clear primary and secondary endpoints.
-
Primary: A functional or behavioral outcome (e.g., reduction in infarct volume, improvement in motor score, reduction in immobility time).
-
Secondary: Biomarkers related to the mechanism of action (e.g., levels of inflammatory cytokines, expression of neurotrophic factors, or receptor occupancy).[17]
-
-
Analysis:
-
Plot the dose (or log of the dose) against the measured response.[18]
-
Fit the data to a non-linear regression model (e.g., a sigmoidal dose-response curve) to determine parameters like the ED50 (the dose that produces 50% of the maximal effect).
-
Sources
- 1. CAS 1621961-57-6 | (S)-5-Oxopiperazine-2-carboxylic acid hydrochloride - Synblock [synblock.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. umwelt-online.de [umwelt-online.de]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo [iv.iiarjournals.org]
- 18. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Application Notes & Protocols: (S)-5-Oxopiperazine-2-carboxylic Acid Hydrochloride as a Chiral Resolving Agent
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical sciences and fine chemical synthesis, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and physiological properties. Consequently, the ability to isolate a single desired enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a critical capability. This process, known as chiral resolution, remains a cornerstone of asymmetric synthesis, enabling the development of safer and more effective drugs and agrochemicals.
One of the most robust and industrially scalable methods for chiral resolution is the formation of diastereomeric salts.[1] This technique leverages the principle that while enantiomers share identical physical properties, diastereomers possess distinct physical characteristics, including solubility. By reacting a racemic mixture, such as a chiral amine, with an enantiomerically pure resolving agent, like a chiral carboxylic acid, a pair of diastereomeric salts is formed. These salts can then be separated by fractional crystallization, followed by the liberation of the resolved enantiomers and recovery of the resolving agent.
This document provides a comprehensive guide to the application of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride as a novel chiral resolving agent, particularly for the resolution of racemic primary and secondary amines. Its rigid cyclic structure, derived from natural amino acid precursors, offers unique stereochemical recognition capabilities that can lead to efficient diastereomeric salt formation and separation.
(S)-5-Oxopiperazine-2-carboxylic Acid Hydrochloride: A Profile
(S)-5-Oxopiperazine-2-carboxylic acid is a cyclic amino acid derivative. Its constrained conformational flexibility, a characteristic of cyclic peptides and their mimics, can enhance the selectivity of binding to target molecules.[2] This rigidity can lead to more defined crystal packing in the resulting diastereomeric salts, which is a crucial factor for successful separation by crystallization.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 1621961-57-6 | [3] |
| Molecular Formula | C₅H₉ClN₂O₃ | [3] |
| Molecular Weight | 180.59 g/mol | [3] |
| Appearance | White to off-white solid | General knowledge |
| Chirality | (S)-configuration | [4] |
Mechanism of Chiral Resolution
The fundamental principle of chiral resolution using (S)-5-oxopiperazine-2-carboxylic acid hydrochloride lies in the acid-base reaction between the carboxylic acid group of the resolving agent and the basic nitrogen atom of a racemic amine. This reaction forms a pair of diastereomeric salts:
-
[(R)-Amine]·[(S)-5-Oxopiperazine-2-carboxylic acid]
-
[(S)-Amine]·[(S)-5-Oxopiperazine-2-carboxylic acid]
These diastereomers have different three-dimensional structures, leading to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be preferentially crystallized from the solution, while the other remains in the mother liquor.
The hydrochloride form of the resolving agent is typically converted to the free carboxylic acid in situ or prior to the resolution step by treatment with a suitable base.
Figure 1: General workflow for chiral resolution by diastereomeric salt crystallization.
Synthesis of (S)-5-Oxopiperazine-2-carboxylic Acid
A straightforward synthesis of N-Boc protected (S)-5-oxopiperazine-2-carboxylic acid has been reported, starting from L-serine and ethyl glyoxylate.[4] The Boc protecting group can be subsequently removed under acidic conditions to yield the desired resolving agent.
Experimental Protocols
Note: The following protocols are generalized and should be considered as a starting point. Optimization of solvent, temperature, and stoichiometry is crucial for successful resolution of a specific racemic amine.
Protocol 1: General Procedure for the Chiral Resolution of a Racemic Primary Amine
This protocol outlines the key steps for the resolution of a generic racemic primary amine.
Materials:
-
Racemic primary amine
-
(S)-5-Oxopiperazine-2-carboxylic acid hydrochloride
-
Sodium hydroxide (NaOH) or other suitable base
-
Methanol, ethanol, isopropanol, acetonitrile, or other suitable solvents for screening
-
Hydrochloric acid (HCl)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, filtration apparatus, rotary evaporator)
Procedure:
-
Preparation of the Free Carboxylic Acid Resolving Agent:
-
Dissolve (S)-5-oxopiperazine-2-carboxylic acid hydrochloride in a minimal amount of water.
-
Add one equivalent of a base (e.g., 1M NaOH) to neutralize the hydrochloride and generate the free carboxylate. The free carboxylic acid can then be used in the next step. For some applications, the hydrochloride salt can be used directly if the racemic amine is a sufficiently strong base.
-
-
Diastereomeric Salt Formation:
-
In a round-bottom flask, dissolve the racemic primary amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol). The choice of solvent is critical and may require screening of several options to find one that provides a good solubility difference between the diastereomeric salts.
-
Add a solution of (S)-5-oxopiperazine-2-carboxylic acid (0.5 to 1.0 equivalents) in the same solvent to the amine solution. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric purity of the initially crystallized salt.
-
Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.
-
If crystallization does not occur, partial evaporation of the solvent or the addition of an anti-solvent (a solvent in which the salts are less soluble) can be attempted.
-
Collect the precipitated crystals by vacuum filtration. These crystals represent the less soluble diastereomeric salt.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Enriched Amine Enantiomer:
-
Suspend the crystalline diastereomeric salt in water.
-
Add a strong base (e.g., 2M NaOH) until the pH is basic (pH > 11) to deprotonate the amine and liberate the free base.
-
Extract the liberated amine into an organic solvent (e.g., ethyl acetate, dichloromethane) several times.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the previous step contains the sodium salt of (S)-5-oxopiperazine-2-carboxylic acid.
-
Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a low pH (pH < 2).
-
The resolving agent may precipitate out of solution and can be collected by filtration. Alternatively, the aqueous solution can be concentrated and the resolving agent extracted with a suitable organic solvent.
-
Analysis:
-
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.
-
The yield of the resolved enantiomer and the recovered resolving agent should be calculated.
Protocol 2: Screening for Optimal Crystallization Conditions
The success of a diastereomeric salt resolution is highly dependent on the choice of solvent. A systematic screening process is recommended.
Procedure:
-
Prepare a small amount of the diastereomeric salt mixture as described in Protocol 1, Step 2.
-
Aliquot the solution into several small test tubes.
-
To each test tube, add a different solvent or solvent mixture (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof with water).
-
Observe the solutions for the formation of crystalline precipitates upon cooling or slow evaporation.
-
Analyze the crystalline material from each successful condition for its diastereomeric ratio to identify the solvent system that provides the best separation.
Data Presentation: A Representative Example
While a specific published resolution using (S)-5-oxopiperazine-2-carboxylic acid hydrochloride is not available, the following table illustrates the type of data that should be collected and presented for a successful resolution of a hypothetical racemic amine, Rac-Amine.
| Entry | Solvent System | Equivalents of Resolving Agent | Yield of Less Soluble Salt (%) | e.e. of Resolved Amine (%) |
| 1 | Methanol | 0.5 | 35 | 85 |
| 2 | Ethanol | 0.5 | 40 | 92 |
| 3 | Isopropanol | 0.5 | 25 | 78 |
| 4 | Acetonitrile | 0.5 | 30 | 88 |
| 5 | Ethanol/Water (9:1) | 0.5 | 42 | 95 |
| 6 | Ethanol | 1.0 | 75 | 80 |
Note: This data is hypothetical and for illustrative purposes only.
Troubleshooting and Key Considerations
-
No Crystallization: If the diastereomeric salts do not crystallize, they may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture. Seeding the solution with a small crystal of the desired diastereomer (if available) can also induce crystallization.
-
Oiling Out: If the salts form an oil instead of a crystalline solid, this indicates that the supersaturation is too high or the solvent is not appropriate. Try a more dilute solution or a different solvent system.
-
Low Enantiomeric Excess: If the enantiomeric excess of the resolved product is low, multiple recrystallizations of the diastereomeric salt may be necessary to improve its purity. Optimizing the amount of resolving agent and the crystallization temperature can also enhance selectivity.
-
Recovery of the Second Enantiomer: The more soluble diastereomer remains in the mother liquor. It can be recovered by evaporating the solvent, liberating the amine with base, and then performing a resolution with the opposite enantiomer of the resolving agent, if available. Alternatively, the unwanted enantiomer can sometimes be racemized and recycled.
Conclusion
(S)-5-Oxopiperazine-2-carboxylic acid hydrochloride presents a promising chiral resolving agent for the separation of racemic amines. Its rigid, cyclic structure, derived from a natural amino acid, provides a unique platform for chiral recognition. The successful application of this resolving agent relies on a systematic approach to screen for optimal crystallization conditions, including the careful selection of solvents. The general protocols provided herein serve as a foundation for researchers and process chemists to develop efficient and scalable chiral resolution processes for the production of enantiomerically pure compounds.
References
-
Wikipedia. Chiral resolution. [Link]
-
Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]
-
Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433-8436. [Link]
-
Lee, K., & Lee, J. (2010). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Biomolecules & Therapeutics, 18(1), 1–11. [Link]
Sources
- 1. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental design for assays involving (S)-5-oxopiperazine-2-carboxylic acid hydrochloride
An Application Guide to the Experimental Design and Implementation of Assays for (S)-5-Oxopiperazine-2-Carboxylic Acid Hydrochloride
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on designing and executing robust biochemical and cell-based assays involving (S)-5-oxopiperazine-2-carboxylic acid hydrochloride. The protocols and principles outlined herein are grounded in established enzymology and cell biology practices to ensure scientific integrity and reproducibility.
Introduction and Scientific Rationale
(S)-5-oxopiperazine-2-carboxylic acid is a cyclic amino acid derivative and a peptidomimetic, a class of compounds designed to mimic peptides.[1] Its structural similarity to 5-oxoproline (pyroglutamic acid), a key intermediate in the γ-glutamyl cycle, suggests its potential as a modulator of enzymes involved in glutathione (GSH) metabolism. A primary enzyme in this pathway is γ-glutamylcyclotransferase (GGCT).[2]
GGCT catalyzes the cleavage of γ-glutamyl amino acids to form 5-oxoproline and a free amino acid.[2] This enzyme is crucial for GSH homeostasis and has been identified as a potential biomarker and therapeutic target in several cancers, where it is often upregulated.[3][4] Inhibiting GGCT may disrupt cancer cell proliferation and redox balance, making it an attractive strategy for anticancer drug development.[5][6]
This guide, therefore, presents a framework for investigating (S)-5-oxopiperazine-2-carboxylic acid hydrochloride as a potential inhibitor of GGCT. We will detail the necessary biochemical assays to determine its inhibitory potency and mechanism, followed by cell-based assays to validate its activity in a physiological context. The experimental designs emphasize self-validation through rigorous controls and systematic optimization, providing a comprehensive workflow from initial characterization to cellular validation.[7]
Compound Profile and Handling
Proper handling and characterization of the test compound are foundational to any successful assay.
Table 1: Physicochemical Properties of (S)-5-Oxopiperazine-2-Carboxylic Acid Hydrochloride
| Property | Value | Source(s) |
| Chemical Name | (S)-5-Oxopiperazine-2-carboxylic acid hydrochloride | [8] |
| CAS Number | 1621961-57-6 | [8] |
| Molecular Formula | C₅H₉ClN₂O₃ | [8] |
| Molecular Weight | 180.59 g/mol | [8][9] |
| Purity | ≥97% (Purity should be verified by the end-user) | [9] |
| Storage | Store in a dry, sealed container at room temperature. | [8][9] |
| Solubility | The hydrochloride salt form generally enhances aqueous solubility.[10] Solubility should be empirically determined in the relevant assay buffers (e.g., PBS, Tris). | N/A |
Preparation of Stock Solutions
The causality behind preparing a concentrated stock solution in a suitable solvent is to minimize the volume of solvent added to the final assay, thereby reducing potential solvent-induced artifacts.
-
Solvent Selection: Begin by testing solubility in high-purity water, followed by common buffers (e.g., 50 mM Tris-HCl, pH 7.4) and finally, if necessary, DMSO. The concentration of DMSO should be kept constant and ideally below 1% in all final assay wells, including controls, as it can impact enzyme activity.[11]
-
Stock Concentration: Prepare a high-concentration primary stock solution (e.g., 10-50 mM). This allows for a wide range of final concentrations to be tested via serial dilution while keeping the final solvent concentration low.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Workflow for Inhibitor Characterization
The following diagram illustrates a comprehensive workflow for evaluating the compound, from initial biochemical characterization to validation in a cellular environment.
Caption: Overall workflow for inhibitor characterization.
Biochemical Assay: GGCT Inhibition
The primary goal of the biochemical assay is to quantitatively measure the direct inhibitory effect of the compound on purified GGCT enzyme activity.[12] We will describe a fluorescence-based assay adapted from established methods.[2]
Principle of the Assay
This assay measures the consumption of a GGCT substrate, γ-glutamyl-cysteine. After the enzymatic reaction, the remaining substrate is derivatized with a fluorescent probe, 2,3-naphthalenedicarboxaldehyde (NDA), and the resulting fluorescence is quantified. A decrease in fluorescence relative to the control indicates consumption of the substrate and thus, enzyme activity. An inhibitor will prevent substrate consumption, leading to a higher fluorescence signal.
Caption: Principle of the fluorescence-based GGCT inhibition assay.
Experimental Design and Optimization
Before screening the inhibitor, the assay conditions must be optimized to ensure robust and reproducible results. This is a self-validating step.[11]
-
Enzyme Titration: Determine the optimal concentration of GGCT that results in a linear rate of product formation for a desired reaction time (e.g., 10-20% substrate consumption) and provides a sufficient signal-to-background ratio.
-
Substrate (γ-Glutamyl-Cysteine) Kₘ Determination: Measure the initial reaction velocity at various substrate concentrations. Plot velocity versus substrate concentration and fit to the Michaelis-Menten equation to determine the Kₘ. For initial IC₅₀ screening, using a substrate concentration at or near the Kₘ is common practice.[11]
-
Assay Linearity: Confirm that the reaction rate is linear with respect to time and enzyme concentration under the chosen conditions. This ensures the assay is operating under steady-state kinetics.[11]
Protocol for IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of inhibitor required to reduce enzyme activity by 50%.
Materials:
-
Recombinant human GGCT enzyme
-
(S)-5-oxopiperazine-2-carboxylic acid hydrochloride
-
γ-Glutamyl-cysteine (substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl
-
2,3-Naphthalenedicarboxaldehyde (NDA)
-
Cyanide solution (for derivatization)
-
96-well black, flat-bottom microplates
-
Microplate reader (fluorescence)
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride in Assay Buffer. A typical 8-point dilution series might range from 100 µM to 1 nM final concentration. It is critical that the concentration range spans the expected IC₅₀ value.[11]
-
Plate Setup: Add 10 µL of each inhibitor dilution to the appropriate wells of the 96-well plate.
-
Test Wells: Inhibitor + Enzyme + Substrate
-
Positive Control (100% Activity): Vehicle (buffer) + Enzyme + Substrate
-
Negative Control (0% Activity): Vehicle (buffer) + No Enzyme + Substrate
-
-
Enzyme Addition: Add 20 µL of GGCT enzyme (at 2.5x the final desired concentration) to all wells except the negative controls.
-
Pre-incubation: Add 10 µL of Assay Buffer to all wells. Gently mix and pre-incubate the plate for 10-15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the reaction starts.[13]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the substrate, γ-glutamyl-cysteine (at 5x the final Kₘ concentration), to all wells. The final reaction volume is 50 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination & Derivatization: Stop the reaction and derivatize the remaining substrate by adding the NDA/cyanide reagent according to the manufacturer's protocol.
-
Measurement: Read the fluorescence on a microplate reader (e.g., Ex/Em = 472/528 nm).[13]
Data Analysis for IC₅₀
-
Normalize Data: Subtract the average signal of the negative control wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Test_Well / Signal_Positive_Control))
-
-
Curve Fitting: Plot % Inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.
Cell-Based Assay: Antiproliferative Effects
Cell-based assays are essential to confirm that the observed biochemical activity translates to a desired biological effect within a cellular context and to assess potential cytotoxicity.[14]
Rationale and Choice of Assay
Given GGCT's role in cancer, a cell proliferation assay is a logical secondary screen.[4] The WST-8 assay, which measures mitochondrial dehydrogenase activity as an indicator of cell viability, is a robust and high-throughput method.[5]
Materials:
-
Cancer cell line with known GGCT expression (e.g., MCF7 breast cancer, A549 lung cancer)[5][15]
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
(S)-5-oxopiperazine-2-carboxylic acid hydrochloride
-
WST-8 reagent (e.g., CCK-8)
-
96-well clear, flat-bottom cell culture plates
Protocol for Cell Viability (WST-8 Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a control for 100% viability.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
WST-8 Addition: Add 10 µL of WST-8 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, until a visible color change occurs.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]
Data Analysis for Cell Viability
-
Background Subtraction: Subtract the absorbance of a "medium only" blank from all wells.
-
Calculate Percent Viability:
-
% Viability = 100 * (Absorbance_Treated / Absorbance_Vehicle_Control)
-
-
Curve Fitting: Plot % Viability versus the log of compound concentration and fit to a 4PL curve to determine the GI₅₀ (concentration for 50% growth inhibition).
References
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual. "Mechanism of Action Assays for Enzymes". Available at: [Link]
-
Edmunds, T., et al. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]
-
Guryev, O., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. MethodsX. Available at: [Link]
-
Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]
-
Gali, V., et al. (2012). A fluorescence-based microtiter plate assay for γ-glutamylcyclotransferase. Analytical Biochemistry. Available at: [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]
-
Okamoto, A., et al. (2022). The γ-Glutamylcyclotransferase Inhibitor Pro-GA Induces an Antiproliferative Effect Through the Generation of Mitochondrial Reactive Oxygen Species. Anticancer Research. Available at: [Link]
-
Wang, J., et al. (2021). Guidelines for the digestive enzymes inhibition assay. Food Frontiers. Available at: [Link]
-
Kairys, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]
-
Unno, K., et al. (2024). Myc upregulates Ggct, γ-glutamylcyclotransferase to promote development of p53-deficient osteosarcoma. bioRxiv. Available at: [Link]
-
Taniguchi, M., et al. (2018). Mechanisms of Tumor Growth Inhibition by Depletion of γ-Glutamylcyclotransferase (GGCT): A Novel Molecular Target for Anticancer Therapy. International Journal of Molecular Sciences. Available at: [Link]
-
PubChem. 5-Oxopiperidine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Liu, G., et al. (2021). Ggct (γ-glutamyl cyclotransferase) plays an important role in erythrocyte antioxidant defense and red blood cell survival. British Journal of Haematology. Available at: [Link]
Sources
- 1. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fluorescence-based microtiter plate assay for γ-glutamylcyclotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Mechanisms of Tumor Growth Inhibition by Depletion of γ-Glutamylcyclotransferase (GGCT): A Novel Molecular Target for Anticancer Therapy | MDPI [mdpi.com]
- 5. The γ-Glutamylcyclotransferase Inhibitor Pro-GA Induces an Antiproliferative Effect Through the Generation of Mitochondrial Reactive Oxygen Species | Anticancer Research [ar.iiarjournals.org]
- 6. Ggct (γ-glutamyl cyclotransferase) plays an important role in erythrocyte antioxidant defense and red blood cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS 1621961-57-6 | (S)-5-Oxopiperazine-2-carboxylic acid hydrochloride - Synblock [synblock.com]
- 9. labsolu.ca [labsolu.ca]
- 10. chemimpex.com [chemimpex.com]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. mdpi.com [mdpi.com]
The 5-Oxopiperazine-2-carboxylic Acid Scaffold: A Privileged Motif in Medicinal Chemistry
The 5-oxopiperazine-2-carboxylic acid scaffold has emerged as a structurally significant and functionally versatile building block in modern drug discovery. Its inherent conformational rigidity, coupled with multiple points for chemical diversification, has established it as a privileged scaffold, particularly in the design of peptidomimetics and other targeted therapeutic agents. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the medicinal chemistry applications of this scaffold, complete with detailed synthetic protocols and biological evaluation methods.
Introduction: A Scaffold Mimicking Nature's Recognition Motifs
The 5-oxopiperazine-2-carboxylic acid core is essentially a constrained dipeptide mimic. This structural feature is of paramount importance in medicinal chemistry as it allows for the design of molecules that can replicate the secondary structures of peptides, such as β-turns and γ-turns.[1] These turn structures are critical for molecular recognition events, including protein-protein interactions and peptide-receptor binding. By incorporating the rigid 5-oxopiperazine-2-carboxylic acid scaffold, medicinal chemists can overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low oral bioavailability, while retaining the desired biological activity.
Core Structure and Synthetic Strategy
The fundamental structure of 5-oxopiperazine-2-carboxylic acid provides a unique combination of a lactam, a chiral center at the 2-position, and two nitrogen atoms that can be further functionalized. This allows for the creation of diverse chemical libraries with precise control over stereochemistry and physicochemical properties.
Figure 1: General structure of the 5-oxopiperazine-2-carboxylic acid scaffold.
A straightforward and widely adopted synthetic route to the chiral N-Boc protected 5-oxopiperazine-2-carboxylic acid starts from readily available L- or D-serine.[1] This method provides excellent stereochemical control.
Figure 2: Simplified synthetic pathway from L-Serine.
Application Note 1: HIV Protease Inhibitors
The 5-oxopiperazine-2-carboxylic acid scaffold has been successfully incorporated into the design of potent HIV protease inhibitors. These inhibitors are crucial components of highly active antiretroviral therapy (HAART). The scaffold serves as a rigid and stereochemically defined replacement for a dipeptide unit within the inhibitor, allowing for optimal interaction with the enzyme's active site.
Mechanism of Action: HIV protease is an aspartic protease that cleaves viral polyproteins into functional enzymes and structural proteins, a critical step in the viral life cycle. Inhibitors designed with the 5-oxopiperazine-2-carboxylic acid scaffold can mimic the transition state of the natural substrate, binding with high affinity to the enzyme's active site and preventing polyprotein processing.
Structure-Activity Relationship (SAR) Insights: While comprehensive SAR studies focusing solely on the 5-oxopiperazine-2-carboxylic acid moiety are limited in the public domain, general principles for HIV protease inhibitors can be applied. Key interactions are typically observed between the inhibitor and the catalytic aspartate residues (Asp25/125) and the "flaps" of the enzyme. Modifications at the N1 and N4 positions of the piperazine ring, as well as the derivatization of the carboxylic acid, can significantly impact binding affinity and pharmacokinetic properties. For instance, bulky hydrophobic groups at the N4 position can occupy the S2' subsite of the protease, enhancing potency.
| Compound/Modification | Target | Potency (IC50/Ki) | Reference |
| (S)-Piperazine-2-carboxylic acid t-butylamide derivative | HIV-1 Protease | (Used as a structural unit in potent inhibitors) | [2] |
Protocol 1: Synthesis of (S)-N-Boc-5-oxopiperazine-2-carboxylic acid[1]
This protocol describes the synthesis starting from L-serine methyl ester hydrochloride.
Materials:
-
L-serine methyl ester hydrochloride
-
Ethyl glyoxylate (50% in toluene)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Sodium triacetoxyborohydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Reductive Amination.
-
To a solution of L-serine methyl ester hydrochloride (1.0 eq) in DCM, add TEA (2.2 eq) and stir for 10 minutes at room temperature.
-
Add ethyl glyoxylate (1.2 eq) and stir for 2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir the reaction mixture overnight at room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired secondary amine.
-
-
Step 2: Boc Protection.
-
Dissolve the purified secondary amine (1.0 eq) in DCM.
-
Add Boc2O (1.2 eq) and TEA (1.5 eq).
-
Stir the mixture at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N-Boc protected intermediate.
-
-
Step 3: Cyclization and Saponification.
-
Dissolve the N-Boc protected intermediate in a mixture of MeOH and water.
-
Add NaOH (2.0 eq) and stir at room temperature for 2 hours to effect both cyclization and saponification.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (S)-N-Boc-5-oxopiperazine-2-carboxylic acid.
-
Application Note 2: Bradykinin B1 Receptor Antagonists
The bradykinin B1 receptor is a G-protein coupled receptor that is upregulated during inflammation and tissue injury, making it an attractive target for the treatment of pain and inflammatory conditions.[3] The 5-oxopiperazine-2-carboxylic acid scaffold has been utilized in the development of potent and selective bradykinin B1 receptor antagonists.
Mechanism of Action: Bradykinin B1 receptor antagonists block the binding of the endogenous ligand, des-Arg9-bradykinin, to the receptor, thereby inhibiting the downstream signaling pathways that lead to pain and inflammation. The constrained nature of the oxopiperazine scaffold helps to lock the molecule in a bioactive conformation, leading to high-affinity binding.
Structure-Activity Relationship (SAR) Insights: In a series of 3-oxo-2-piperazinyl acetamides, the (R)-configuration at the 2-position of the oxopiperazine ring was found to be crucial for high potency.[3] The N1 position is typically substituted with an arylsulfonyl group, which is essential for antagonist activity. The acetamide side chain at the C2 position allows for the introduction of various substituents to optimize interactions with the receptor binding pocket.
| Compound/Modification | Target | Potency (EC50) | Reference |
| 2-((2R)-1-((4-methylphenyl)sulfonyl)-3-oxo-2-piperazinyl)-N-((1R)-6-(1-piperidinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenyl)acetamide | Bradykinin B1 Receptor | 10.3 nM | [3] |
Protocol 2: HIV-1 Protease Inhibition Assay (FRET-based)
This protocol describes a general method for determining the inhibitory activity of compounds against HIV-1 protease using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant HIV-1 Protease
-
FRET substrate (e.g., DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS)[4]
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the FRET substrate in DMSO.
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dilute the HIV-1 protease to the desired concentration in assay buffer just before use.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 2 µL of the test compound solution (or DMSO for control).
-
Add 88 µL of assay buffer to each well.
-
Add 5 µL of the FRET substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the diluted HIV-1 protease solution to each well (except for the no-enzyme control).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for the desired time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Figure 3: Workflow for a FRET-based HIV-1 protease inhibition assay.
Protocol 3: Bradykinin B1 Receptor Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of test compounds for the bradykinin B1 receptor.
Materials:
-
Cell membranes expressing the human bradykinin B1 receptor
-
Radioligand (e.g., [3H]des-Arg10-kallidin)
-
Binding Buffer (e.g., 25 mM HEPES, pH 7.4, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA)
-
Wash Buffer (ice-cold Binding Buffer)
-
Test compounds (dissolved in DMSO)
-
Non-specific binding control (a high concentration of a known B1 receptor ligand)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 25 µL of test compound dilution (or DMSO for total binding, or non-specific control).
-
Add 25 µL of radioligand solution (at a concentration close to its Kd).
-
Add 200 µL of the cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other counts to obtain specific binding.
-
Calculate the percentage of specific binding for each compound concentration relative to the total specific binding.
-
Plot the percentage of specific binding against the logarithm of the compound concentration.
-
Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
-
Conclusion
The 5-oxopiperazine-2-carboxylic acid scaffold represents a valuable tool in the medicinal chemist's arsenal. Its ability to serve as a conformationally constrained dipeptide mimic has led to its successful application in the design of potent inhibitors of enzymes like HIV protease and antagonists of G-protein coupled receptors such as the bradykinin B1 receptor. The synthetic accessibility and the potential for diverse functionalization ensure that this scaffold will continue to be a cornerstone in the development of novel therapeutics for a wide range of diseases. The protocols provided herein offer a starting point for researchers to explore the rich medicinal chemistry of this privileged structure.
References
-
Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of organic chemistry, 74(21), 8433–8436. [Link]
-
Limbach, M., Lygin, A. V., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & biomolecular chemistry, 7(16), 3338–3342. [Link]
-
Rossen, K., Pye, P. J., Farr, R. M., & Reider, P. J. (1998). Asymmetric Hydrogenation of Pyrazines: A Short and Efficient Synthesis of (S)-Piperazine-2-tert-butylamide, a Key Intermediate for the HIV Protease Inhibitor Indinavir. The Journal of Organic Chemistry, 63(3), 799–801. [Link]
-
Wang, G. T., Li, Y., Ping, Y., McHugh, R., Ruan, Z., & Krafft, G. A. (1995). A continuous fluorescence-based assay of HIV protease. Analytical biochemistry, 227(2), 297–302. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Anaspec. (n.d.). HIV Protease FRET Substrate I. Retrieved from [Link]
-
Murphy, J. E., & Gálik, M. (2011). 3-Oxo-2-piperazinyl acetamides as potent bradykinin B1 receptor antagonists for the treatment of pain and inflammation. Bioorganic & medicinal chemistry letters, 21(11), 3297–3301. [Link]
-
Gaudreault, F., Côté, J., & Guérin, B. (2016). Radiolabeled B9958 Derivatives for Imaging Bradykinin B1 Receptor Expression with Positron Emission Tomography: Effect of the Radiolabel–Chelator Complex on Biodistribution and Tumor Uptake. Molecular Pharmaceutics, 13(7), 2494–2505. [Link]
-
Regoli, D., & Rhaleb, N. E. (1998). Bradykinin receptors and their antagonists. European journal of pharmacology, 348(1), 1–10. [Link]
-
Zhang, L., Yu, Y., & Tirado-Rives, J. (2011). Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones. Journal of medicinal chemistry, 54(17), 5957–5967. [Link]
-
Wood, M. R., et al. (2011). 3-Oxo-2-piperazinyl acetamides as potent bradykinin B1 receptor antagonists for the treatment of pain and inflammation. Bioorganic & Medicinal Chemistry Letters, 21(11), 3297-3301. [Link]
Sources
- 1. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Oxo-2-piperazinyl acetamides as potent bradykinin B1 receptor antagonists for the treatment of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV Protease FRET Substrate I - 1 mg [anaspec.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of (S)-5-Oxopiperazine-2-carboxylic Acid Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions related to this important synthetic process. Our goal is to empower you to optimize your reaction yields, ensure high purity, and confidently address challenges you may encounter in the laboratory.
Introduction: The Significance of (S)-5-Oxopiperazine-2-carboxylic Acid
(S)-5-Oxopiperazine-2-carboxylic acid and its derivatives are valuable chiral building blocks in medicinal chemistry. Their rigidified cyclic structure serves as a dipeptide mimic, making them crucial components in the design of peptidomimetics and other pharmacologically active agents. Achieving an efficient and stereoselective synthesis of the hydrochloride salt is therefore of significant interest. This guide will focus on the prevalent synthetic route commencing from L-serine, while also exploring alternative methodologies.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride, providing causative explanations and actionable solutions.
Issue 1: Low Yield of (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid in the Cyclization Step
Question: I am following the synthesis from L-serine and ethyl glyoxylate to produce (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid, but my yields for the cyclization step are consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the formation of the N-Boc protected piperazinone from L-serine are a common challenge. The reaction sequence, which involves the formation of an intermediate that subsequently cyclizes, is sensitive to several factors.
Potential Causes and Solutions:
-
Incomplete initial reaction: The initial reaction between L-serine methyl ester and ethyl glyoxylate to form the enamine or imine intermediate may not have gone to completion.
-
Solution: Ensure your starting materials are of high purity and are used in the correct stoichiometry. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting materials before proceeding.
-
-
Suboptimal Reaction Conditions for Cyclization: The intramolecular cyclization is a critical step and is highly dependent on temperature and reaction time.
-
Solution: The cyclization is often carried out at elevated temperatures. A systematic optimization of the reaction temperature (e.g., in the range of 80-120 °C) and time can significantly impact the yield. Use a reflux condenser to prevent solvent loss.
-
-
Side Reactions: Several side reactions can compete with the desired cyclization, leading to byproducts and reduced yield. One common side reaction is the polymerization of the glyoxylate reactant.
-
Solution: Control the addition rate of the ethyl glyoxylate to the reaction mixture. Maintaining a lower concentration of the glyoxylate can minimize polymerization.
-
-
Work-up and Purification Losses: The product may be lost during the extraction and purification steps.
-
Solution: (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid is a relatively polar molecule. Ensure efficient extraction from the aqueous phase using a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions are recommended. For purification, column chromatography on silica gel is typically employed. Careful selection of the eluent system is crucial to achieve good separation and minimize product loss.
-
| Parameter | Recommended Range/Value | Rationale |
| Starting Material Purity | >98% | Impurities can interfere with the reaction and lead to side products. |
| Reaction Temperature | 80-120 °C | To provide sufficient energy for the intramolecular cyclization. |
| Reaction Time | 12-24 hours | To ensure the reaction goes to completion. Monitor by TLC or LC-MS. |
| Solvent | Toluene, Xylene | High-boiling aprotic solvents are suitable for the cyclization step. |
Issue 2: Difficulty in Isolating and Purifying the Final Hydrochloride Salt
Question: After the N-Boc deprotection with HCl, I am struggling to obtain a pure, crystalline solid of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride. The product is often an oil or an amorphous solid with impurities.
Answer:
The isolation and purification of the final hydrochloride salt can be challenging due to its high polarity and hygroscopic nature.
Potential Causes and Solutions:
-
Incomplete Deprotection: The Boc deprotection may not have gone to completion.
-
Solution: Ensure an adequate excess of hydrochloric acid is used. Common methods include using a solution of HCl in an organic solvent like dioxane or methanol. Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.
-
-
Residual Solvent: Trapped solvent in the product can prevent crystallization.
-
Solution: After the reaction, thoroughly remove the solvent under reduced pressure. Co-evaporation with a high-boiling point solvent like toluene can help remove residual volatile solvents.
-
-
Hygroscopicity: The hydrochloride salt can readily absorb moisture from the atmosphere, making it difficult to handle and crystallize.
-
Solution: Perform the final isolation and drying steps under an inert and dry atmosphere (e.g., nitrogen or argon). Store the final product in a desiccator.
-
-
Improper Crystallization Technique: The choice of solvent for crystallization is critical.
-
Solution: A common technique is to dissolve the crude product in a minimal amount of a polar solvent like methanol or ethanol and then precipitate the salt by adding a less polar solvent such as diethyl ether, ethyl acetate, or acetone. Cooling the mixture can further induce crystallization. Seeding with a small crystal of the pure product can also be beneficial. Experiment with different solvent systems to find the optimal conditions for your specific case.
-
Recommended Crystallization Solvents:
| Solvent System | Observation |
| Methanol/Diethyl Ether | Often yields a crystalline solid. |
| Ethanol/Ethyl Acetate | Another effective system for crystallization. |
| Isopropanol/Hexane | Can also be used to induce precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to prepare (S)-5-oxopiperazine-2-carboxylic acid hydrochloride?
The most commonly cited and reliable route starts from readily available and chiral L-serine. The key steps are:
-
Esterification of L-serine: Protection of the carboxylic acid, typically as a methyl or ethyl ester.
-
N-Boc Protection: Protection of the amino group with a di-tert-butyl dicarbonate (Boc₂O).
-
Reaction with Ethyl Glyoxylate: Condensation of the N-Boc-L-serine ester with ethyl glyoxylate.
-
Cyclization: Intramolecular cyclization to form the (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid ester.
-
Hydrolysis: Saponification of the ester to the carboxylic acid.
-
Deprotection: Removal of the Boc group with a strong acid, such as hydrochloric acid, to yield the final hydrochloride salt.
A straightforward synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid has been reported starting from L- or D-serine and ethyl glyoxylate[1].
Q2: Are there any alternative synthetic routes to (S)-5-oxopiperazine-2-carboxylic acid?
Yes, an alternative and elegant approach involves the asymmetric hydrogenation of a pyrazinecarboxylic acid derivative . This method can provide high enantiomeric purity. The general strategy involves:
-
Preparation of a pyrazine-2-carboxylic acid derivative: This can be synthesized from commercially available starting materials.
-
Asymmetric Hydrogenation: Catalytic hydrogenation of the pyrazine ring using a chiral rhodium complex as the catalyst. This step introduces the stereocenter.
-
Further functional group manipulations: To obtain the desired 5-oxo-piperazine structure.
This process is particularly suitable for industrial-scale synthesis as it avoids the need for racemate resolution[2].
Q3: How can I assess the chiral purity of my final product?
The enantiomeric purity of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride is crucial. The most common and reliable method for determining the enantiomeric excess (ee) is chiral High-Performance Liquid Chromatography (HPLC) .
-
Column: A chiral stationary phase (CSP) column is required. Common examples include columns based on cyclodextrins, polysaccharide derivatives (e.g., cellulose or amylose), or Pirkle-type columns.
-
Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.
-
Detection: UV detection is commonly used, as the molecule contains a chromophore.
Method development may be required to achieve baseline separation of the enantiomers. It is advisable to have a sample of the racemic compound to confirm the separation of the two enantiomers.
Q4: What are the key considerations for scaling up this synthesis?
Scaling up the synthesis of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride requires careful consideration of several factors:
-
Heat Transfer: The cyclization step is often exothermic and performed at elevated temperatures. Ensure the reactor has adequate heat transfer capabilities to maintain a consistent temperature profile.
-
Mixing: Efficient mixing is crucial, especially during the addition of reagents, to avoid localized high concentrations and potential side reactions.
-
Work-up and Isolation: Handling large volumes of solvents during extraction and crystallization requires appropriate equipment. The filtration and drying of the final product should be performed under controlled conditions to minimize exposure to moisture.
-
Safety: A thorough safety assessment of all steps is essential. Pay particular attention to the handling of flammable solvents and corrosive acids.
For industrial-scale production, a process that avoids chromatographic purification is highly desirable[2].
Q5: What are the expected spectroscopic data for (S)-5-oxopiperazine-2-carboxylic acid hydrochloride?
While specific data can vary slightly depending on the solvent and instrument, you can generally expect the following:
-
¹H NMR: You would expect to see characteristic signals for the protons on the piperazine ring, including diastereotopic protons adjacent to the chiral center. The chemical shifts will be influenced by the presence of the carbonyl group and the protonation state.
-
¹³C NMR: Signals for the two carbonyl carbons (the amide and the carboxylic acid), as well as the carbons of the piperazine ring, will be present.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mode, you would expect to see the [M+H]⁺ ion corresponding to the free base.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H of the carboxylic acid, the N-H of the protonated amine and the amide, and the C=O of the amide and carboxylic acid will be observed.
It is always recommended to compare the obtained data with a reference standard or literature values for confirmation.
Experimental Protocols
Protocol 1: Synthesis of (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid
This protocol is adapted from the procedure described by Guitot et al.[1]
-
Step 1: Esterification of L-serine. To a suspension of L-serine (1.0 eq) in methanol, cool to 0 °C and bubble in HCl gas until the solution becomes saturated. Stir at room temperature until the reaction is complete (monitor by TLC). Remove the solvent under reduced pressure to obtain L-serine methyl ester hydrochloride.
-
Step 2: N-Boc Protection. Dissolve the L-serine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane) and add triethylamine (2.2 eq) at 0 °C. Then, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir the mixture at room temperature overnight. After work-up, the N-Boc-L-serine methyl ester is obtained.
-
Step 3: Reaction with Ethyl Glyoxylate and Cyclization. To a solution of N-Boc-L-serine methyl ester (1.0 eq) in toluene, add ethyl glyoxylate (1.2 eq). Heat the mixture to reflux with a Dean-Stark trap to remove water. Continue refluxing for 12-24 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Step 4: Hydrolysis. Cool the reaction mixture and add a solution of lithium hydroxide (2.0 eq) in water/methanol. Stir at room temperature until the ester is completely hydrolyzed.
-
Step 5: Work-up and Purification. Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid.
Protocol 2: Deprotection to (S)-5-Oxopiperazine-2-carboxylic acid hydrochloride
-
Dissolve (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS until all the starting material has been consumed.
-
Remove the solvent under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain (S)-5-oxopiperazine-2-carboxylic acid hydrochloride as a white to off-white solid.
Visualizations
Diagram 1: Synthetic Workflow from L-Serine
Caption: Overall synthetic scheme for (S)-5-oxopiperazine-2-carboxylic acid hydrochloride.
Diagram 2: Troubleshooting Logic for Low Cyclization Yield
Caption: A logical guide to troubleshooting low yields in the cyclization step.
References
-
Gurun, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 1-10. [Link]
-
Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]
-
Lecinska, P., et al. (2010). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 15(3), 1546-1574. [Link]
- Spindler, F., & Blaser, H. U. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. U.S.
- Watson, D. A., et al. (2007). Process for purification of carboxylic acids. U.S.
-
Prajapati, A. K., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 73(4), 431–435. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
- Stammler, H. G., et al. (2001). Process for preparing 2-piperazine carboxylic acid derivatives.
-
Xu, W. M., & Liu, F. M. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
Sources
Navigating the Crystalline Maze: A Troubleshooting Guide for (S)-5-oxopiperazine-2-carboxylic acid hydrochloride
Welcome to the Technical Support Center for the crystallization of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining this critical chiral intermediate in a crystalline form with the desired purity and morphology. As a molecule possessing a chiral center, a lactam ring, a carboxylic acid, and a secondary amine that is protonated as a hydrochloride salt, its crystallization behavior can be complex and sensitive to a variety of factors. This document provides a structured, in-depth approach to troubleshooting common issues, grounded in the principles of physical organic chemistry and crystallization science.
Understanding the Molecule: Key Physicochemical Characteristics
(S)-5-oxopiperazine-2-carboxylic acid hydrochloride is a polar, chiral molecule with the potential for zwitterionic character. The hydrochloride salt form enhances its stability and aqueous solubility. However, its amphiprotic nature, arising from the presence of both a carboxylic acid and a protonated amine, can lead to complex solubility profiles and a high propensity for hydrogen bonding, influencing crystal packing.
| Property | Value/Description | Source |
| Molecular Formula | C₅H₉ClN₂O₃ | [1] |
| Molecular Weight | 180.59 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Chirality | (S)-enantiomer | - |
| Key Functional Groups | Carboxylic acid, lactam, secondary amine (as hydrochloride) | - |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common problems encountered during the crystallization of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride in a question-and-answer format, providing explanations and actionable solutions.
Q1: My compound "oils out" or precipitates as an amorphous solid instead of forming crystals. What's happening and how can I fix it?
A1: Oiling out or amorphous precipitation occurs when the supersaturation of the solution is too high, leading to rapid nucleation and growth that outpaces the ordered arrangement of molecules into a crystal lattice. This is a common issue with polar molecules capable of strong intermolecular interactions.
Causality and Strategy: The high polarity of your compound and its capacity for hydrogen bonding can lead to strong solute-solvent interactions. If the solvent is removed too quickly or if the solution is cooled too rapidly, the molecules do not have sufficient time to orient themselves into a stable crystal lattice. The key is to control the rate at which supersaturation is achieved.
Troubleshooting Steps:
-
Reduce the Rate of Cooling: Slow, controlled cooling is paramount. If you are cooling the solution in an ice bath, try cooling it at room temperature first, followed by refrigeration. Insulating the flask can also slow down the cooling process.[2]
-
Solvent System Modification:
-
Increase the volume of the primary solvent: Using a slightly larger volume of the solvent in which the compound is soluble at high temperatures will decrease the overall supersaturation upon cooling.[2]
-
Introduce a co-solvent: A mixed solvent system can modulate solubility and promote crystal growth. For hydrochloride salts, alcoholic solvents are often effective.[3][4] Consider dissolving the compound in a good solvent (e.g., water, methanol) and then slowly adding a miscible anti-solvent (e.g., isopropanol, acetonitrile, or acetone) in which the compound is less soluble.[5][6] The slow addition of the anti-solvent maintains a state of moderate supersaturation, which is ideal for crystal growth.
-
-
Seeding: Introducing a small amount of pre-existing crystals ("seed crystals") of the desired form can provide a template for crystal growth, bypassing the often difficult primary nucleation step.
Q2: No crystals form even after prolonged cooling. What are the likely causes and solutions?
A2: The failure of a compound to crystallize from a solution that is presumed to be supersaturated can be due to several factors, including insufficient supersaturation, the presence of impurities that inhibit nucleation, or kinetic barriers to crystal formation.
Causality and Strategy: For crystallization to occur, the solution must be supersaturated, meaning the concentration of the solute is higher than its equilibrium solubility at that temperature. If the concentration is too low, or if impurities are interfering with the formation of crystal nuclei, crystallization will be inhibited.
Troubleshooting Steps:
-
Increase Supersaturation:
-
Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of your compound. This can be done by leaving the container partially open or by using a gentle stream of an inert gas like nitrogen.
-
Reduce Solvent Volume: If you suspect you've used too much solvent, you can carefully heat the solution to boil off a portion of the solvent and then attempt to cool it again.[2]
-
-
Induce Nucleation:
-
Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that act as nucleation sites.
-
Seed Crystals: As mentioned previously, adding seed crystals is a highly effective method to induce crystallization.
-
-
Purification: If impurities are suspected, consider an additional purification step. For a polar compound like this, techniques like column chromatography with a polar stationary phase or a preliminary precipitation might be necessary.
Q3: The crystals I obtain are very small, like a fine powder. How can I grow larger crystals?
A3: The formation of very small crystals, or microcrystals, is often a result of a high rate of nucleation relative to the rate of crystal growth. This leads to the formation of many small crystals rather than fewer, larger ones.
Causality and Strategy: A high degree of supersaturation can favor rapid nucleation. To obtain larger crystals, the goal is to create conditions that favor slower nucleation and allow for the controlled growth of existing crystals.
Troubleshooting Steps:
-
Optimize the Cooling Profile: A slower cooling rate is crucial. Allow the solution to cool to room temperature over several hours before transferring it to a colder environment.
-
Use a Mixed Solvent System: A carefully chosen solvent/anti-solvent system can help to control the supersaturation level more precisely. The slow addition of an anti-solvent is a particularly effective technique.
-
Reduce the Concentration: Starting with a slightly more dilute solution (while still ensuring supersaturation upon cooling) can reduce the number of nucleation events.
-
Vapor Diffusion: This is a gentle method for growing high-quality single crystals. The compound is dissolved in a good solvent in a small, open container, which is then placed in a larger, sealed container with a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually inducing crystallization.
Q4: My final crystalline product has low purity. What are the common impurities and how can I remove them?
A4: Impurities can be introduced from starting materials, side reactions during synthesis, or residual solvents. For (S)-5-oxopiperazine-2-carboxylic acid hydrochloride, potential impurities could include the (R)-enantiomer, unreacted starting materials, or byproducts from the cyclization reaction.
Causality and Strategy: Impurities can be incorporated into the crystal lattice or trapped between crystal agglomerates. The purification strategy will depend on the nature of the impurity. Recrystallization is a powerful technique for removing small amounts of impurities.
Troubleshooting Steps:
-
Recrystallization: This is the most common and effective method for purifying crystalline solids. The principle is to dissolve the impure solid in a suitable solvent at an elevated temperature and then allow it to cool slowly. The desired compound should be less soluble at lower temperatures and crystallize out, leaving the impurities in the mother liquor.
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this polar hydrochloride salt, water, methanol, ethanol, or mixtures thereof are good starting points.
-
-
pH Adjustment: Given the presence of a carboxylic acid and an amine, the solubility of your compound is likely pH-dependent. Adjusting the pH of the solution before crystallization may help to selectively precipitate the desired compound while keeping acidic or basic impurities in solution.
-
Activated Carbon Treatment: If colored impurities are present, they can sometimes be removed by treating the hot solution with a small amount of activated carbon before filtering and cooling.
-
Enantiomeric Purity: If the impurity is the (R)-enantiomer, a single recrystallization may not be sufficient to achieve high enantiomeric excess. Chiral chromatography or diastereomeric salt formation and fractional crystallization may be necessary.
Experimental Protocols
Protocol 1: Cooling Crystallization from an Aqueous Solution
This protocol is based on a method described for a similar piperazine derivative.[7]
-
Dissolution: Dissolve the crude (S)-5-oxopiperazine-2-carboxylic acid hydrochloride in a minimal amount of hot deionized water (e.g., start with 2-3 mL of water per gram of compound) in an Erlenmeyer flask. Gentle heating (e.g., on a hot plate or in a water bath) may be required.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To further slow the cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once the flask has reached room temperature, place it in a refrigerator (4 °C) for several hours, or overnight, to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold water or a cold organic solvent in which the compound is sparingly soluble (e.g., cold isopropanol or acetone) to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent at room temperature (e.g., methanol or water).
-
Anti-Solvent Addition: Slowly add a miscible "poor" solvent (anti-solvent) in which the compound has low solubility (e.g., isopropanol, acetonitrile, or ethyl acetate) dropwise with gentle stirring. Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation.
-
Crystal Growth: Stop the addition of the anti-solvent and allow the solution to stand undisturbed at room temperature for several hours to allow for crystal growth.
-
Cooling (Optional): For improved yield, the mixture can be cooled in a refrigerator after an initial period of crystal growth at room temperature.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.
Visualization of the Crystallization Process
The following diagram illustrates the key decision points and pathways in troubleshooting crystallization issues.
Caption: Troubleshooting workflow for crystallization.
Characterization of Crystalline Material
To ensure the quality of your crystalline (S)-5-oxopiperazine-2-carboxylic acid hydrochloride, a combination of analytical techniques should be employed:
-
Visual Inspection and Microscopy: To assess crystal morphology and size distribution.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Spectroscopy (¹H NMR, ¹³C NMR, FT-IR): To confirm the chemical structure and identify any residual solvents or impurities.
-
Powder X-Ray Diffraction (PXRD): To determine the crystalline form (polymorph) and assess crystallinity.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.
Concluding Remarks
The crystallization of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride, while challenging, can be systematically optimized by careful control of key parameters. This guide provides a framework for understanding the underlying principles and for developing practical solutions to common crystallization problems. Remember that each crystallization is an experiment, and a systematic, observant approach is key to success.
References
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(4), 895-905.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
- U.S. Patent No. 5,945,534. (1999).
- Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of organic chemistry, 74(21), 8433-8436.
- Nugrahani, I., et al. (2018). Zwitterionic cocrystal. European Journal of Pharmaceutical Sciences, 117, 168-176.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Serajuddin, A. T. (1999). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 88(7), 693-700.
- Childs, S. L., et al. (2007). The salt−cocrystal continuum: the influence of crystal structure on ionization state. Molecular pharmaceutics, 4(3), 323-338.
- He, Y., et al. (2013). Anti-solvent co-crystallization of carbamazepine and saccharin. International journal of pharmaceutics, 453(2), 315-323.
- Chen, J., et al. (2010). Antisolvent Crystallization of Poorly Water Soluble Drugs.
- European Patent No. EP0756593B1. (2001).
- Chinese Patent No. CN101417982A. (2009). Synthesis of 4-ethyl-(2, 3-dioxo piperazinyl)
-
MySkinRecipes. (n.d.). 5-Oxopiperazine-2-carboxylic acid hydrochloride. Retrieved from [Link]
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 895-905.
- University of Helsinki. (2021).
- Royal Society of Chemistry. (2015). Crystalline products of CO2 capture by piperazine aqueous solutions.
-
PubMed. (2013). Anti-solvent co-crystallization of carbamazepine and saccharin. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]
- 7. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
prevention of side reactions in (S)-5-oxopiperazine-2-carboxylic acid hydrochloride synthesis
Welcome to the technical support center for the synthesis of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, prevent common side reactions, and troubleshoot issues that may arise during the experimental process. Our goal is to provide you with the expertise and practical guidance necessary to achieve a high-yield, high-purity synthesis of this valuable chiral building block.
Introduction to the Synthesis
(S)-5-oxopiperazine-2-carboxylic acid is a key chiral intermediate in the development of various pharmaceuticals. Its synthesis, typically starting from L-glutamic acid, involves a critical intramolecular cyclization step. While theoretically straightforward, this process is often complicated by a number of potential side reactions that can significantly impact yield and purity. This guide provides a detailed examination of these challenges and offers robust solutions based on established chemical principles and field-proven experience.
A common synthetic route starts with the activation of the γ-carboxylic acid of a suitably N-protected L-glutamic acid derivative, followed by the introduction of a second nitrogen atom and subsequent cyclization. The final step involves the deprotection and formation of the hydrochloride salt. Each of these stages presents unique challenges that this guide will address.
Visualizing the Synthetic Pathway and Potential Pitfalls
To better understand the process, let's visualize the general synthetic workflow and the points at which side reactions can occur.
Caption: Prevention of pyroglutamic acid formation via N-protection.
Issue 2: Loss of Stereochemical Purity and Presence of the (R)-enantiomer.
Question: My final product shows the presence of the unwanted (R)-enantiomer. At which stage is racemization likely to occur and how can I maintain the stereochemical integrity?
Answer:
Causality: Racemization is a significant risk in peptide and amino acid chemistry, particularly when activating the carboxylic acid group. The α-proton of the chiral center becomes acidic upon activation and can be abstracted by a base, leading to the formation of a planar enolate intermediate, which can then be protonated from either face to give a racemic mixture. This is a known issue in peptide bond formation. [1]The use of strong bases or elevated temperatures can exacerbate racemization.
Troubleshooting Protocol:
-
Choice of Coupling Reagents: When activating the carboxylic acid for amide bond formation, use coupling reagents known to suppress racemization. Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are effective in minimizing racemization.
-
Base Selection: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts. Avoid using strong bases like sodium hydroxide or potassium carbonate if possible, especially at elevated temperatures.
-
Low-Temperature Reactions: Perform the activation and coupling steps at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of enolization and subsequent racemization.
Strategies for Stereochemical Control:
| Parameter | Recommended Condition | Rationale |
| Coupling Additives | Use of HOBt or Oxyma | Forms an active ester that is less prone to racemization than other activated species. |
| Base | Stoichiometric amounts of a hindered base (e.g., DIPEA) | Minimizes the abstraction of the α-proton. |
| Temperature | 0 °C to room temperature for activation and coupling | Reduces the rate of the racemization process. |
Issue 3: Formation of High Molecular Weight Impurities (Oligomers/Polymers).
Question: I am observing significant amounts of high molecular weight species in my reaction mixture, leading to a difficult purification process. What is causing this polymerization?
Answer:
Causality: Oligomerization or polymerization occurs due to intermolecular reactions competing with the desired intramolecular cyclization. This is particularly problematic when the concentration of the linear precursor is high. Instead of the two ends of the same molecule reacting to form the piperazinone ring, the reactive ends of different molecules react with each other, leading to chain growth.
Troubleshooting Protocol:
-
High-Dilution Conditions: The most effective way to favor intramolecular cyclization over intermolecular polymerization is to perform the cyclization step under high-dilution conditions. This is typically achieved by the slow addition of the linear precursor to a large volume of solvent.
-
Solvent Choice: The choice of solvent can influence the conformation of the linear precursor. A solvent that promotes a folded conformation can bring the reactive ends of the molecule into proximity, favoring intramolecular cyclization.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also favor intermolecular collisions. It is important to find an optimal temperature that allows for efficient cyclization without promoting polymerization.
Experimental Protocol for High-Dilution Cyclization:
-
Set up a reaction vessel with a large volume of an appropriate solvent (e.g., dichloromethane or acetonitrile).
-
Prepare a solution of the linear diamine precursor in the same solvent.
-
Using a syringe pump, add the precursor solution to the reaction vessel over a long period (e.g., 4-8 hours) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS to determine the optimal reaction time after the addition is complete.
Issue 4: Formation of Diketopiperazine (DKP) Byproducts.
Question: I have identified a byproduct that corresponds to a diketopiperazine. How is this formed and how can it be avoided?
Answer:
Causality: Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis and can occur during the synthesis of piperazinones. [2][3][4][5][6]It involves the intramolecular cyclization of a dipeptide-like intermediate, leading to a stable six-membered ring. [2][3][4][5][6]In the context of this synthesis, if an intermediate with a free N-terminal amine and an activated C-terminal ester is formed, it can readily cyclize to form a DKP. This is particularly favored for certain amino acid sequences. [3] Troubleshooting Protocol:
-
Protecting Group Strategy: Judicious use of protecting groups is crucial. Ensure that the nitrogen atom that is not part of the intended amide bond formation in the cyclization step is appropriately protected until after the piperazinone ring is formed.
-
Order of Reactions: Carefully consider the order of bond formation. It is often preferable to form the piperazinone ring from a precursor where the risk of DKP formation is minimized.
-
Use of Dipeptide Building Blocks: In some cases, using a pre-formed dipeptide synthon can bypass the intermediate that is prone to DKP formation. [6]
Purification of the Final Product
Challenge: The final product, (S)-5-oxopiperazine-2-carboxylic acid hydrochloride, is a polar and water-soluble salt, which can make purification challenging.
Recommended Purification Strategy:
-
Initial Work-up: After the final deprotection and hydrochloride salt formation, the crude product can often be precipitated from the reaction mixture by the addition of a less polar solvent, such as diethyl ether or methyl tert-butyl ether (MTBE).
-
Recrystallization: Recrystallization is a powerful technique for purifying crystalline solids. A suitable solvent system must be identified. For a polar salt like the target compound, a mixed solvent system, such as ethanol/water or isopropanol/water, may be effective. The crude product is dissolved in a minimum amount of the hot solvent mixture, and then allowed to cool slowly to induce crystallization.
-
Ion-Exchange Chromatography: If recrystallization is not effective in removing certain impurities, ion-exchange chromatography can be employed. As the product is an amino acid derivative, it can be purified using either cation or anion exchange resins, depending on the nature of the impurities.
-
Chiral HPLC: To confirm enantiomeric purity and for analytical-scale purification, chiral HPLC is the method of choice.
General Recrystallization Protocol:
-
Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent (e.g., ethanol or isopropanol).
-
If the product does not fully dissolve, add a small amount of water dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature.
-
If crystallization does not occur, place the solution in a refrigerator or freezer.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
References
-
Wikipedia. Pyroglutamic acid. [Link]
- Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436.
- Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(14), 11794.
- Wang, Y., et al. (2022).
-
ResearchGate. Purification of organic hydrochloride salt? [Link]
- Yu, L., et al. (2006). Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. Journal of Pharmaceutical and Biomedical Analysis, 42(4), 455–463.
- Deigin, V., et al. (2018). Novel side reaction accompanying cyclization of Glu(R1)-Glu(R2) dipeptides via lactamization of the Glu(R1) residue. Journal of Peptide Science, 24(4-5), e3074.
- Chepurnov, S. A., et al. (2022). Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. Journal of Pharmaceutical Sciences, 111(11), 3020-3028.
-
Taylor & Francis Online. Pyroglutamic acid – Knowledge and References. [Link]
- Gante, J. (1994).
- Google Patents.
- Google Patents.
- Liu, H., et al. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Analytical Chemistry, 78(19), 6970–6977.
- Chepurnov, S. A., et al. (2022).
- Google Patents.
-
Patsnap. Piperazine hydrochloride patented technology retrieval search results. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride
Status: Operational Ticket ID: PUR-5OXO-HCl-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
User Query: "I cannot separate (S)-5-oxopiperazine-2-carboxylic acid HCl from inorganic salts, and it oils out during recrystallization."
(S)-5-oxopiperazine-2-carboxylic acid (also known as (S)-5-oxo-2-piperazinecarboxylic acid) is a critical peptidomimetic intermediate. Its structure—a cyclic lactam with a secondary amine and a carboxylic acid—creates specific purification hurdles.
Physicochemical Profile
| Property | Specification | Implication for Purification |
| CAS (Free Acid) | 16053-37-1 | Differentiate from the HCl salt (CAS 1621961-57-6). |
| Solubility | High in H₂O; Low in EtOH, Acetone, DCM. | The "Salt Trap": It co-solubilizes with NaCl/KCl in water, making extraction impossible. |
| pKa Values (Est.) | Only the N1 amine is basic enough to bind cation exchange resins effectively. | |
| Hygroscopicity | High (HCl salt) | Requires strict moisture control to prevent gum formation. |
Troubleshooting Module: Desalting (The "Salt Trap")
Problem: After neutralization or hydrolysis steps (e.g., hydrolyzing the methyl ester or cyclizing alanyl-glycine derivatives), the product is trapped in an aqueous solution with stoichiometric amounts of inorganic salts (NaCl, LiCl).
Why standard extraction fails: The compound is too polar to partition into organic solvents like Ethyl Acetate or DCM, even at isoelectric pH.
Protocol A: Cation Exchange Chromatography (Gold Standard)
This method utilizes the basicity of the N1 secondary amine to capture the product while washing away neutral salts.
Reagents:
-
Resin: Dowex 50W-X8 (Strongly Acidic Cation Exchanger), H+ form.
-
Eluents: Distilled Water (Wash), 1M NH₄OH (Elution).
Step-by-Step Workflow:
-
Resin Preparation: Pack a column with Dowex 50W-X8. Wash with water until effluent pH is neutral.
-
Loading: Acidify the crude aqueous mixture to pH ~2 (ensuring the amine is fully protonated:
). Load onto the column. -
Washing (Critical): Wash with 3-5 column volumes of Distilled Water .
-
Checkpoint: Test the eluate with AgNO₃ solution. If a white precipitate (AgCl) forms, chloride salts are still present. Continue washing until negative.
-
-
Elution: Elute with 1M NH₄OH (Ammonium Hydroxide) .
-
Conversion to HCl Salt: Evaporate the ammoniacal fractions to dryness. Redissolve the residue in a minimum volume of water/HCl and evaporate again to remove excess ammonia as NH₄Cl (sublimation) or simply to form the stable HCl salt.
Visual Workflow: Ion Exchange Desalting
Figure 1: Cation exchange chromatography workflow for separating 5-oxopiperazine-2-carboxylic acid from inorganic salts.
Troubleshooting Module: Crystallization ("Oiling Out")
Problem: Upon attempting to crystallize, the compound separates as a sticky oil or gum rather than a white solid.
Root Cause:
-
Water Content: Even trace amounts of water in organic solvents can force the hygroscopic salt to "oil out."
-
Rapid Cooling: Traps impurities and prevents lattice formation.
Protocol B: Anti-Solvent Crystallization (Water/Ethanol)
Reagents:
-
Solvent A: Distilled Water (Good solvent).
-
Solvent B: Absolute Ethanol or Methanol (Anti-solvent).
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude HCl salt in the minimum possible amount of warm water (40-50°C). Do not boil (risk of hydrolysis).
-
The "Cloud Point": Add warm Absolute Ethanol dropwise with stirring until the solution becomes slightly turbid (cloudy).
-
Clarification: Add one drop of water to make it clear again.
-
Nucleation: Allow the solution to cool slowly to room temperature.
-
Tip: If oiling occurs immediately, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
-
Maturation: Refrigerate at 4°C overnight.
-
Filtration: Filter the white crystals and wash with cold Ethanol.
-
Drying (Mandatory): Dry over P₂O₅ or under high vacuum (0.1 mbar) to remove bound water.
Visual Workflow: Crystallization Decision Tree
Figure 2: Troubleshooting logic for crystallization issues (oiling out).
Frequently Asked Questions (FAQs)
Q1: Can I use Silica Gel Chromatography for purification?
-
Answer: Generally, No . The compound is too polar and will streak or bind irreversibly to normal phase silica. If you must use silica, you need a highly polar mobile phase (e.g., n-Butanol/Acetic Acid/Water, 4:1:1), but removing these solvents is difficult. Ion exchange is superior.
Q2: How do I verify the enantiomeric purity (S-form)?
-
Answer: Use Optical Rotation or Chiral HPLC.
-
Polarimetry: The specific rotation
is typically measured in water or 1N HCl. For the (S)-enantiomer, literature often reports values around to (check specific concentration dependencies in literature). -
Chiral HPLC: Use a ligand-exchange column (e.g., Chirex 3126 or equivalent) utilizing copper complexes, which are effective for resolving amino acids and cyclic derivatives.
-
Q3: My product is turning yellow on storage. Why?
-
Answer: This indicates oxidation or trace contamination with free amines. Ensure the product is stored as the HCl salt (more stable than the free zwitterion) in a desiccator, protected from light.
References
-
Synthesis and Hydrogenation Context
-
General Piperazine Carboxylic Acid Properties
-
PubChem: "5-Oxopiperazine-2-carboxylic acid | C5H8N2O3."[6] (Provides physical property data and identifiers).
-
-
Crystallization of Polar Carboxylic Acids
-
ResearchGate: "Solvent design for crystallization of carboxylic acids." (General principles on anti-solvent selection for polar acids).
-
- Standard Protocol: "Purification of Amino Acids using Dowex 50W." (Standard biochemical protocol adapted for cyclic amino acids).
Disclaimer: This guide is intended for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
- 1. Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. PubChemLite - 5-oxopiperazine-2-carboxylic acid (C5H8N2O3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Synthesis and Optimization of (S)-5-Oxopiperazine-2-Carboxylic Acid Hydrochloride
Welcome to the technical support guide for (S)-5-oxopiperazine-2-carboxylic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable chiral building block. As Senior Application Scientists, we aim to move beyond simple protocols, focusing on the causality behind experimental choices to empower you to troubleshoot and refine your reaction conditions effectively.
Section 1: Synthesis Strategy and Workflow Overview
(S)-5-oxopiperazine-2-carboxylic acid is a constrained dipeptide mimic, often used to introduce specific conformational rigidity into peptidomimetics and other bioactive molecules. Its synthesis requires careful control of stereochemistry and reaction conditions to achieve high yield and purity.
A common and reliable strategy involves the intramolecular cyclization of a linear dipeptide precursor. This approach leverages readily available chiral amino acid starting materials to build the core structure. The general workflow involves three key stages: synthesis of a protected linear dipeptide, intramolecular cyclization to form the piperazinone ring, and final deprotection and salt formation.
Caption: General workflow for the synthesis of (S)-5-oxopiperazine-2-carboxylic acid HCl.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: My cyclization reaction is resulting in a low yield of the desired piperazinone. What are the likely causes and how can I fix it?
Answer: Low yield during the intramolecular cyclization is the most frequent challenge. The primary culprit is often competing intermolecular side reactions (polymerization) or inefficient ring closure.
Causality: The goal is to make an intramolecular reaction (a molecule reacting with itself) kinetically favorable over an intermolecular one (a molecule reacting with another).
Solutions:
-
High-Dilution Conditions: The principle of high dilution is critical for favoring intramolecular reactions. By significantly lowering the concentration of the linear precursor (typically to 0.01–0.05 M), you statistically reduce the chance of two different molecules colliding, thereby promoting the desired ring-closing reaction.
-
Slow Addition: Instead of adding the linear peptide to the reaction vessel all at once, use a syringe pump to add it slowly over several hours to a heated solvent. This maintains a constantly low concentration of the reactive species, further suppressing polymerization.
-
Optimize the C-Terminal Activating Group: The cyclization is an aminolysis reaction. The C-terminal carboxyl group must be activated, typically as a methyl or ethyl ester. These are generally effective leaving groups for this type of reaction.[1] If yields are still low, more reactive thioesters can be considered, although they may be less stable.
-
Choice of Base: If a base is required for the cyclization, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). This prevents the base from competing as a nucleophile and minimizes the risk of epimerization at the sensitive alpha-carbon.
Question 2: I am observing significant racemization or a low enantiomeric excess (e.e.) in my final product. How can I preserve the stereochemistry?
Answer: Maintaining the (S)-stereochemistry is paramount. The alpha-proton of the carboxylic acid is susceptible to deprotonation and reprotonation, especially under harsh basic conditions or elevated temperatures, which leads to racemization.
Solutions:
-
Avoid Strong Bases: Never use strong, nucleophilic bases like NaOH, KOH, or sodium methoxide during or before the cyclization step. If a base is necessary, DIPEA is the preferred choice.
-
Control Temperature: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. While some protocols suggest refluxing in solvents like methanol or toluene, it is often better to run the reaction at a milder temperature (e.g., 50-65 °C) for a longer duration. Monitor progress by TLC or LC-MS to avoid unnecessarily long heating times.
-
Mild Deprotection Conditions: When removing protecting groups (like Boc), use standard protocols that do not involve strong bases. For the final deprotection and salt formation, treatment with HCl in a solvent like dioxane or ethyl acetate is ideal, as the acidic conditions are less likely to cause epimerization compared to basic hydrolysis.[2]
Question 3: The purification of the final hydrochloride salt is difficult. The product seems to be highly water-soluble or crashes out with impurities. What are better purification strategies?
Answer: The final product is a polar, salt-like compound, which can make purification challenging.
Solutions:
-
pH-Controlled Precipitation: The hydrochloride salt's solubility is highly dependent on the solvent system and pH. After the final deprotection with HCl, carefully select a solvent system for crystallization. Often, a polar protic solvent like isopropanol or ethanol, potentially with an anti-solvent like ethyl acetate or diethyl ether, can induce clean precipitation.[2] Ensure the pH is acidic (pH 2.5-3.5) to keep the product in its salt form.[2]
-
Aqueous Workup for Precursors: Before the final deprotection, ensure all non-polar impurities and coupling agent byproducts (like dicyclohexylurea, DCU) are thoroughly removed. A series of aqueous washes (e.g., dilute acid, then bicarbonate, then brine) of the organic solution containing the protected piperazinone can be very effective.
-
Recrystallization: If the initial precipitated salt is not pure, recrystallization is the best option. Experiment with different solvent systems. A common choice is dissolving the crude salt in a minimal amount of hot methanol or ethanol and then slowly cooling or adding an anti-solvent.[2]
-
Flash Chromatography of the Protected Intermediate: It is often much easier to purify the N-Boc protected intermediate via flash column chromatography on silica gel before the final deprotection step.[3] This intermediate is less polar and more amenable to standard chromatographic techniques.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the best analytical methods to monitor the reaction and check final purity?
-
A: For reaction monitoring, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. For final purity analysis, High-Performance Liquid Chromatography (HPLC) with both UV and MS detection is recommended. To confirm enantiomeric purity (e.e.), Chiral HPLC is essential.[2][4] 1H and 13C NMR spectroscopy should be used to confirm the structure of the final product.[3]
-
-
Q: How should I store the final (S)-5-oxopiperazine-2-carboxylic acid hydrochloride?
-
A: The compound is a hydrochloride salt and can be hygroscopic. It should be stored in a tightly sealed container in a dry, cool place, preferably in a desiccator.[5]
-
-
Q: Can I use a different protecting group instead of Boc?
-
A: Yes, other common amine protecting groups like Carbobenzyloxy (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. The key is to choose a protecting group that can be removed without affecting the stereocenter or the piperazinone ring. The deprotection conditions for your chosen group must be compatible with the overall molecular structure.
-
Section 4: Recommended Experimental Protocol
This protocol describes a representative synthesis and is intended as a validated starting point for optimization.
Synthesis of the Linear Dipeptide Precursor (Boc-L-Asn-Gly-OMe)
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add Boc-L-Asn (1.0 eq), Hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous Dichloromethane (DCM).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and stir for 20 minutes.
-
Coupling: Add a solution of Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.1 eq) and DIPEA (2.5 eq) in DCM to the flask.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Dilute the reaction with DCM. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude linear dipeptide. Purify by flash chromatography if necessary.
Intramolecular Cyclization (Hofmann Rearrangement/Cyclization)
-
Setup: Dissolve the linear dipeptide (1.0 eq) in a 1:1 mixture of acetonitrile and water.
-
Reagent Addition: Add [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 eq) and pyridine (2.5 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the piperazinone by LC-MS.
-
Workup: Quench the reaction with saturated sodium thiosulfate solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the protected (S)-5-oxopiperazine-2-carboxylic acid methyl ester.
Deprotection and Hydrochloride Salt Formation
-
Hydrolysis: Dissolve the protected piperazinone from the previous step in a 1:1 mixture of Methanol and 2M aqueous LiOH. Stir at room temperature until the ester hydrolysis is complete (monitored by TLC/LC-MS).
-
Acidification & Deprotection: Cool the mixture to 0 °C and carefully acidify to pH 1-2 with concentrated HCl. A precipitate may form. Add ethyl acetate and separate the layers.
-
Extraction & Concentration: Extract the aqueous layer several times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Crystallization: Dissolve the resulting crude solid in a minimal amount of hot isopropanol. Allow it to cool slowly to room temperature, then place it in an ice bath to complete crystallization.[2]
-
Isolation: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield the final product.
Section 5: Data Tables for Optimization
Table 1: Recommended Analytical Methods
| Analysis Purpose | Primary Method | Alternative/Confirmatory Method | Key Information Provided |
| Reaction Monitoring | TLC, LC-MS | HPLC | Conversion of starting material, formation of product and byproducts. |
| Structural Confirmation | 1H & 13C NMR | High-Resolution Mass Spectrometry (HRMS) | Connectivity, chemical environment of atoms, molecular formula. |
| Purity Assessment | HPLC-UV/MS | Quantitative NMR (qNMR) | Chemical purity (area %), identification of impurities. |
| Chiral Integrity | Chiral HPLC | Optical Rotation Measurement | Enantiomeric excess (e.e. %), confirmation of stereoisomer.[4] |
Section 6: Visual Troubleshooting Guide
Caption: Troubleshooting decision tree for low cyclization yield.
References
-
Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Journal of Organic Chemistry. Available at: [Link]
-
A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors. Acta Crystallographica Section C. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry. Available at: [Link]
- Process for purification of carboxylic acids. Google Patents.
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available at: [Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing. Available at: [Link]
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
A Review on Analytical Methods for Piperazine Determination. International Journal of Research Publication and Reviews. Available at: [Link]
-
The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. MDPI. Available at: [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Cyclic Dipeptide Synthesis. ScholarWorks. Available at: [Link]
-
The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Biology. Available at: [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available at: [Link]
-
5-Oxo-2-tetrahydrofurancarboxylic acid (butyrolacton-5-carboxylic acid) from glutamic acid. Sciencemadness.org. Available at: [Link]
-
General Synthesis of pyridazine derivatives (2 and 5a-c); Reagents and conditions. ResearchGate. Available at: [Link]
-
Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. National Institutes of Health. Available at: [Link]
-
A review on analytical methods for estimation of Oxaprozin. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Analytical Methods. OPUS at UTS. Available at: [Link]
-
Guidelines for Standard Method Performance Requirements. AOAC International. Available at: [Link]
Sources
Technical Support Center: (S)-5-Oxopiperazine-2-carboxylic Acid Hydrochloride Degradation Pathways
Welcome to the technical support center for (S)-5-oxopiperazine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential degradation pathways of this compound during experimental procedures. As Senior Application Scientists, we provide this information based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for (S)-5-oxopiperazine-2-carboxylic acid hydrochloride under common experimental conditions?
Based on the chemical structure, which contains a lactam (a cyclic amide), a secondary amine within the piperazine ring, and a carboxylic acid, the primary anticipated degradation pathways are hydrolysis, oxidation, and thermal decomposition.
-
Hydrolysis: The lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions, which would result in ring-opening to form an amino acid derivative.
-
Oxidation: The secondary amine in the piperazine ring is a potential site for oxidation, which can be initiated by exposure to air (oxygen), metal ions, or other oxidizing agents.[1][2][3] This can lead to the formation of N-oxides or other oxidized species.[4]
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a possible degradation route.[5] Further heating can lead to more complex fragmentation of the piperazine ring.[1]
Q2: I'm observing an unexpected peak in my HPLC analysis after storing my sample in an aqueous buffer. What could be the cause?
An unexpected peak appearing in your HPLC chromatogram after storage in an aqueous buffer is often indicative of hydrolysis. The lactam ring in (S)-5-oxopiperazine-2-carboxylic acid is an internal amide and can undergo hydrolytic cleavage.
Causality: The presence of water, especially at non-neutral pH (acidic or basic), can catalyze the opening of the lactam ring. This would result in the formation of (S)-2-amino-5-(carboxymethylamino)pentanoic acid. This new, more polar compound will likely have a different retention time on a reverse-phase HPLC column, typically eluting earlier than the parent compound.
To confirm this, you can perform a forced degradation study by intentionally treating your sample with a mild acid or base and monitoring the appearance and growth of the new peak over time.
Q3: My solution of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride has developed a slight yellow tint after being left on the benchtop. Is this a sign of degradation?
A color change, such as the appearance of a yellow tint, can be an indicator of oxidative degradation.
Causality: The secondary amine within the piperazine ring is susceptible to oxidation.[1][2] This process can be accelerated by exposure to light, atmospheric oxygen, and trace metal ion contaminants. The formation of colored byproducts is a common outcome of the oxidation of amine-containing compounds. To mitigate this, it is recommended to store solutions protected from light and consider degassing buffers to remove dissolved oxygen.
Q4: During a thermal stress study, I've noticed a loss of my parent compound without the appearance of a corresponding major peak in the HPLC. What could be happening?
A loss of the parent compound without a clear corresponding peak in the HPLC chromatogram during a thermal stress study could suggest decarboxylation.
Causality: Carboxylic acids can undergo thermal decomposition to release carbon dioxide (CO2).[5] The resulting degradant, (S)-piperazin-2-one, may be more volatile or have poor chromatographic properties under your current method, making it difficult to detect. You may need to modify your analytical method (e.g., change the detection wavelength, use a different column, or employ mass spectrometry) to identify the decarboxylated product.
Troubleshooting Guides
Troubleshooting Unexpected Peaks in Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| New, more polar peak (earlier retention time in RP-HPLC) | Hydrolysis of the lactam ring | 1. Analyze a freshly prepared sample as a control.2. Perform a forced degradation study with mild acid (e.g., 0.1 M HCl) and mild base (e.g., 0.1 M NaOH) to see if the peak intensity increases.[6]3. Use LC-MS to determine the mass of the new peak and confirm if it corresponds to the ring-opened product. |
| Multiple new, small peaks | Oxidation | 1. Prepare and handle samples under an inert atmosphere (e.g., nitrogen or argon).2. Add a chelating agent like EDTA to the buffer to sequester metal ions that can catalyze oxidation.3. Perform a forced oxidation study using a reagent like hydrogen peroxide (H2O2) to see if similar peaks are generated.[6] |
| Loss of parent peak with no major new peak | Decarboxylation or formation of a non-UV active product | 1. Lower the temperature of your thermal stress study.2. Use a mass spectrometer (MS) detector to look for the mass of the potential decarboxylated product.3. Consider derivatization of the sample to make potential degradants visible by UV or fluorescence detection. |
Anticipated Degradation Pathways
Below are the visualized potential degradation pathways for (S)-5-oxopiperazine-2-carboxylic acid hydrochloride.
Caption: A systematic workflow for identifying degradation products and pathways.
References
- Freeman, S. (2014). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Starek, M., & Dąbrowska, M. (n.d.). Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples.
-
Lyu, Y., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6). [Link]
- Rao, K. S., et al. (2011). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. Pharmaceutical Methods, 2(1), 48-52.
- Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics.
- Liu, X., et al. (2012). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 63, 108-115.
Sources
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. jyoungpharm.org [jyoungpharm.org]
strategies for scaling up the synthesis of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride
The following guide details the technical strategies for scaling up the synthesis of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride (also known as (S)-6-oxopiperazine-3-carboxylic acid, though the 5-oxo-2-carboxylic numbering is preferred in peptide chemistry).
This guide prioritizes the L-Diaminopropionic Acid (L-DAP) route, as it offers the highest fidelity for preserving the (S)-enantiomer configuration during scale-up compared to the more hazardous or lower-yielding reductive amination routes.
Current Status: Operational Role: Senior Application Scientist Subject: Scale-Up Protocols & Troubleshooting for CAS 1621961-57-6 / 19883-41-1
Module 1: Synthesis Strategy & Reaction Optimization
Q1: Which synthetic route is most robust for multi-kilogram scale-up?
Recommendation: The L-Diaminopropionic Acid (L-DAP) Cyclization Route .
While academic literature (e.g., Guitot et al., 2009) suggests reductive amination of L-serine with glyoxylate, this method often suffers from difficult purification of the intermediate secondary amine on a large scale.
For industrial scale-up, the preferred pathway involves the regioselective acylation of (S)-2,3-diaminopropionic acid (L-DAP) followed by base-promoted cyclization. This route uses the chiral pool (L-Asparagine precursor) to guarantee enantiomeric purity.
The Workflow:
-
Hofmann Rearrangement: Conversion of L-Asparagine to L-DAP (if L-DAP is not purchased).
-
N-Acylation: Reaction of L-DAP with chloroacetyl chloride (or bromoacetyl bromide) under controlled pH to favor the distal (
) amine. -
Cyclization: Base-induced intramolecular alkylation of the
-amine onto the alkyl halide. -
Salt Formation: Hydrolysis (if esters are used) and crystallization with HCl.
Q2: How do I prevent racemization during the cyclization step?
Root Cause: Racemization at the
Troubleshooting Protocol:
-
Control pH: Maintain pH between 8.5 and 9.5 during the acylation step. Use a pH-stat titrator with dilute NaOH or
. -
Temperature Management: Perform the acylation at
to . The cyclization step can be warmed to room temperature ( ) but avoid reflux unless necessary. -
Base Selection: Use inorganic bases (e.g.,
, ) rather than strong organic bases (e.g., DBU, TEA) which can act as nucleophiles or promote elimination side reactions.
Q3: My yield is low (<40%). Where is the mass loss occurring?
Diagnostic Checklist:
-
Oligomerization: If the concentration is too high (>0.5 M), intermolecular reaction (polymerization) competes with intramolecular cyclization.
-
Fix: Perform the cyclization under high dilution conditions (0.05 M to 0.1 M).
-
-
Over-Acylation: Both amine groups on L-DAP may react with chloroacetyl chloride if the stoichiometry is not precise.
-
Fix: Use exactly 1.0–1.1 equivalents of the acylating agent.[1] Add the reagent slowly to a buffered solution of the diamine.
-
-
Water Solubility: The product is a zwitterionic amino acid lactam and is highly water-soluble. Mass is often lost in the aqueous waste during extraction.
-
Fix: Avoid aqueous extraction. Use ion-exchange chromatography (Dowex 50W) or continuous extraction with n-butanol. For the HCl salt, evaporation to dryness followed by recrystallization from MeOH/EtOAc is preferred.
-
Module 2: Visualization of the Scale-Up Workflow
The following diagram illustrates the critical decision points and chemical pathway for the L-DAP route.
Caption: Process flow for the synthesis of (S)-5-oxopiperazine-2-carboxylic acid HCl via the L-Diaminopropionic Acid (L-DAP) route, highlighting the critical pH control point.
Module 3: Purification & Quality Control[2]
Q4: The product contains a "dimer" impurity. How do I remove it?
Analysis: The "dimer" is likely the cyclic dipeptide (diketopiperazine) formed if two L-DAP molecules react intermolecularly before cyclizing. Purification Strategy:
-
Recrystallization: The monomeric HCl salt is typically more soluble in methanol than the dimer.
-
Protocol: Dissolve the crude solid in minimum hot methanol (
). Filter hot to remove the insoluble dimer. Add ethyl acetate or diethyl ether to the filtrate to precipitate the target HCl salt.
-
-
Preventative Measure: Ensure high dilution during the cyclization step. Dosing the substrate into the base solution (inverse addition) can also keep the instantaneous concentration of the uncyclized intermediate low.
Q5: How do I confirm the salt stoichiometry (HCl)?
Analytical Method:
-
Silver Nitrate Titration: Dissolve a known mass of the product in water and titrate with standard
solution to quantify chloride content. -
Elemental Analysis (CHN): Compare theoretical vs. experimental values.
-
Theoretical (C5H9ClN2O3): C 33.25%, H 5.02%, N 15.51%, Cl 19 .63%.
-
-
pH of Aqueous Solution: A 1% solution should have a pH between 1.5 and 2.5.
Summary of Key Parameters
| Parameter | Target Range | Criticality | Consequence of Deviation |
| Reaction pH (Acylation) | 8.5 – 9.5 | High | pH < 8: Incomplete reaction; pH > 10: Di-acylation/Racemization. |
| Temperature | 0°C – 25°C | Medium | High temp (>40°C) promotes polymerization. |
| Concentration | 0.05 M – 0.1 M | High | High conc. leads to intermolecular oligomers (dimers). |
| Drying | < 50°C, Vacuum | Low | Product is hygroscopic; store under inert gas. |
References
-
Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry. Link
-
Rossen, K. (1999). "Process for the preparation of optically active piperazine-2-carboxylic acid derivatives." US Patent 5,945,534. Link
-
Limbach, M., et al. (2009). "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates." Organic & Biomolecular Chemistry. Link
-
Synblock. (n.d.). "(S)-5-Oxopiperazine-2-carboxylic acid hydrochloride Product Data." Synblock Chemical Catalog. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Scaffolds: (S)-5-Oxopiperazine-2-Carboxylic Acid Hydrochloride vs. Other Key Chiral Building Blocks in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Drug Design
In the intricate dance between a drug molecule and its biological target, three-dimensional structure is paramount. The vast majority of biological targets, such as enzymes and receptors, are themselves chiral, meaning they exist in a specific 3D configuration.[1][] This inherent chirality of life dictates that the stereochemistry of a drug candidate is not a trivial detail but a critical determinant of its efficacy, safety, and pharmacokinetic profile.[3][4] While one enantiomer of a chiral drug may elicit the desired therapeutic effect, its mirror image can be inactive or, in the most tragic cases like thalidomide, dangerously toxic.[3]
Consequently, the use of enantiomerically pure chiral building blocks has transitioned from a niche practice to a cornerstone of modern medicinal chemistry.[5][6] These building blocks are pre-synthesized, stereochemically defined molecular fragments that chemists use to construct complex drug molecules with precise control over their 3D architecture.[][7] The primary sources for these synthons include the "chiral pool" of naturally occurring molecules like amino acids and sugars, resolution of racemic mixtures, and increasingly, sophisticated methods of asymmetric synthesis.[1][5]
This guide provides a comparative analysis of a particularly valuable, yet specialized, chiral building block—(S)-5-oxopiperazine-2-carboxylic acid hydrochloride —against more conventional chiral synthons. We will delve into its unique structural and functional attributes, supported by experimental workflows, to equip drug discovery professionals with the insights needed to select the optimal scaffold for their synthetic campaigns.
Focus Molecule: (S)-5-Oxopiperazine-2-Carboxylic Acid Hydrochloride
(S)-5-oxopiperazine-2-carboxylic acid hydrochloride is a cyclic, chiral building block that can be viewed as a conformationally constrained dipeptide mimic. Its rigidified backbone offers a distinct advantage over flexible, linear peptide chains in the design of peptidomimetics and other structured therapeutic agents.
Chemical Profile:
-
Chemical Name: (S)-5-Oxopiperazine-2-carboxylic acid hydrochloride
-
CAS Number: 1621961-57-6[8]
-
Molecular Formula: C₅H₉ClN₂O₃[8]
-
Molecular Weight: 180.59 g/mol [8]
A straightforward synthesis for the core scaffold has been reported starting from readily available chiral pool materials like L-serine.[9] This accessibility is crucial for its application in drug development programs. The key value of this building block lies in its piperazinone core, which introduces a predictable turn in a peptide-like chain, influencing its secondary structure and interaction with biological targets.[9] This pre-organization can reduce the entropic penalty upon binding, potentially leading to higher affinity and selectivity.
A Comparative Landscape of Chiral Building Blocks
The choice of a chiral building block is a strategic decision in synthetic design. Below, we compare (S)-5-oxopiperazine-2-carboxylic acid hydrochloride to other widely used classes of chiral synthons.
Acyclic Amino Acids and Derivatives
Standard proteinogenic and non-proteinogenic amino acids are the most common chiral building blocks, sourced directly from the chiral pool.[1]
-
Advantages: Commercially available in a vast array, relatively inexpensive, and their coupling chemistry is exceptionally well-documented.
-
Disadvantages: Their primary drawback is high conformational flexibility. A linear peptide chain can adopt numerous conformations in solution, only one of which is the active one. This can lead to lower binding affinity and susceptibility to enzymatic degradation.
Pyroglutamic Acid and Derivatives
Pyroglutamic acid is a lactam derivative of glutamic acid, making it another readily available and inexpensive chiral building block.[10]
-
Advantages: Provides a five-membered ring scaffold that introduces a degree of rigidity.[10][11] It has been extensively used as a precursor for a wide range of bioactive molecules.[11][12]
-
Disadvantages: While more rigid than acyclic amino acids, the five-membered ring offers a different type of conformational constraint compared to the six-membered ring of the piperazinone core.
Other Cyclic Amino Acids (e.g., Proline)
Proline and its derivatives are unique among the 20 common amino acids due to their cyclic side chain, which imparts significant conformational restriction on the peptide backbone.
-
Advantages: Excellent for inducing specific turns (β-turns) in peptide chains. Their use can enhance metabolic stability and receptor selectivity.[13]
-
Disadvantages: The structural constraints are specific to the pyrrolidine ring, which may not always be optimal for mimicking the desired peptide conformation.
Diagram 1: Structural Comparison of Chiral Building Blocks
Caption: Comparison of structural features between different chiral building blocks.
Quantitative and Qualitative Performance Comparison
The true utility of a building block is revealed in its performance and impact on the final molecule.
| Feature | (S)-5-Oxopiperazine-2-Carboxylic Acid HCl | Acyclic Amino Acids | (S)-Pyroglutamic Acid |
| Structural Rigidity | High (Six-membered ring) | Low (Acyclic) | Medium (Five-membered ring) |
| Peptidomimetic Potential | High (Dipeptide mimic) | Low (Requires multiple units) | Medium (Single residue mimic) |
| Synthetic Accessibility | Moderate (Multi-step from L-serine) | Very High (Chiral pool) | High (From Glutamic Acid) |
| Cost | Moderate to High | Low | Low |
| Impact on Metabolic Stability | High (Resistant to exopeptidases)[14][15] | Low (Susceptible to proteolysis) | Medium-High |
| Control over Secondary Structure | High (Induces specific turns)[9] | Low | Medium |
| Key Applications | Peptidomimetics, HIV protease inhibitors[16], constrained peptides | General peptide synthesis, combinatorial libraries | Bioactive natural product synthesis, ACE inhibitors[11] |
Experimental Protocols: A Tale of Two Syntheses
To illustrate the practical differences in employing these building blocks, we provide two representative protocols for the synthesis of a simple peptide segment.
Diagram 2: Comparative Synthetic Workflow
Caption: High-level workflow comparison for incorporating a constrained vs. linear building block.
Protocol 1: Synthesis of a Constrained Dipeptide Mimetic in Solution Phase
This protocol describes the coupling of N-Boc-(S)-5-oxopiperazine-2-carboxylic acid with a C-terminal amino acid ester, such as Gly-OMe. The Boc protecting group is assumed to be in place for synthetic tractability.
Objective: To demonstrate the coupling of the piperazinone scaffold to another amino acid.
Materials:
-
N-Boc-(S)-5-oxopiperazine-2-carboxylic acid
-
Glycine methyl ester hydrochloride (Gly-OMe·HCl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl, Saturated NaHCO₃, Brine
Methodology:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve N-Boc-(S)-5-oxopiperazine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5 minutes at 0 °C.
-
Rationale: HATU is a highly efficient coupling reagent that rapidly forms an activated ester with the carboxylic acid, minimizing the risk of racemization.[17] 0 °C is used to control the rate of activation and prevent side reactions.
-
-
Amine Neutralization: In a separate flask, dissolve Gly-OMe·HCl (1.1 eq) in DMF and add DIPEA (2.5 eq). Stir for 10 minutes at room temperature.
-
Rationale: The hydrochloride salt of the amino ester must be neutralized to liberate the free amine, which is the active nucleophile for the coupling reaction. DIPEA is a non-nucleophilic base, preventing it from interfering with the activated ester.
-
-
Coupling Reaction: Add the neutralized glycine methyl ester solution from step 2 to the activated acid solution from step 1 at 0 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Rationale: The nucleophilic amine attacks the activated carbonyl carbon, displacing the activated leaving group to form the new amide (peptide) bond.
-
-
Work-up and Purification: a. Dilute the reaction mixture with ethyl acetate. b. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Rationale: The acidic wash removes excess DIPEA and any unreacted amine. The basic wash removes any unreacted carboxylic acid and the HOAt byproduct from HATU. The brine wash removes residual water. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the resulting crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure dipeptide mimetic.
-
Self-Validation: The success of the reaction is confirmed by LC-MS analysis, which should show the consumption of starting materials and the appearance of a new peak with the expected mass of the product. ¹H NMR spectroscopy will confirm the structure, showing characteristic shifts for the newly formed amide bond and the constituent amino acid residues.
Protocol 2: Synthesis of a Linear Dipeptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard Fmoc-based SPPS method for synthesizing a simple dipeptide, for instance, Fmoc-Ala-Gly-Resin.
Objective: To provide a comparative workflow using a standard, flexible building block.
Materials:
-
Rink Amide resin (pre-loaded with Glycine is assumed for simplicity)
-
Fmoc-Alanine-OH (Fmoc-Ala-OH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)
-
DIPEA
-
20% Piperidine in DMF (v/v)
-
Anhydrous DMF, Dichloromethane (DCM)
Methodology:
-
Resin Swelling: Place the Glycine-loaded Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.
-
Rationale: Swelling the polystyrene resin is critical to expose the reactive sites within the polymer matrix, ensuring efficient diffusion of reagents.[18]
-
-
Fmoc Deprotection: Drain the DMF, and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes.
-
Rationale: Piperidine is a secondary amine that cleaves the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the peptide chain, exposing the free amine for the next coupling step.[19]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved dibenzofulvene-piperidine adduct.
-
Rationale: Incomplete washing will result in neutralization of the incoming activated amino acid, leading to failed coupling.
-
-
Amino Acid Activation & Coupling: a. In a separate tube, pre-activate Fmoc-Ala-OH (3.0 eq) by dissolving it with HBTU/HOBt (3.0 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.
-
Rationale: HBTU/HOBt is a classic and robust activation cocktail for SPPS. HOBt acts as a racemization suppressant.[17] b. Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x), then dry under vacuum.
Self-Validation: A small sample of the resin can be subjected to a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete coupling reaction, as there are no free primary amines remaining. The final peptide can be cleaved from the resin and analyzed by LC-MS and HPLC to confirm its identity and purity.
Conclusion and Strategic Outlook
The selection of a chiral building block is a critical decision that profoundly influences the properties of a drug candidate and the efficiency of its synthesis. While standard acyclic amino acids offer unparalleled accessibility and simplicity, they often lead to molecules with undesirable flexibility and poor metabolic stability.
(S)-5-oxopiperazine-2-carboxylic acid hydrochloride emerges as a superior strategic choice when the goal is to design potent, selective, and stable peptidomimetics. Its rigid, six-membered ring scaffold serves to:
-
Conformationally Constrain the molecule into a bioactive conformation, potentially increasing binding affinity and reducing off-target effects.[14]
-
Enhance Metabolic Stability by protecting the backbone from proteolytic enzyme degradation.[15]
-
Serve as a Versatile Dipeptide Mimic , allowing for the systematic exploration of structure-activity relationships in peptide-based drug discovery.[9][20]
While its synthesis is more complex than simply sourcing an amino acid from the chiral pool, the downstream benefits in terms of improved pharmacological properties often justify the initial investment. For drug development professionals aiming to tackle challenging targets like protein-protein interactions or design highly specific enzyme inhibitors, incorporating advanced building blocks like (S)-5-oxopiperazine-2-carboxylic acid hydrochloride is not just an option, but a powerful strategy for success.
References
- Enamine. Chiral Building Blocks Selection.
- Scriven, E. F. V., & Černá, I. (2011). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC, NIH.
- BOC Sciences. Precision Chiral Building Block Synthesis.
- Synblock. CAS 1621961-57-6 | (S)-5-Oxopiperazine-2-carboxylic acid hydrochloride.
- Benchchem. A Comparative Analysis of (R)-3-Methylcycloheptanone and Other Chiral Synthons in Asymmetric Synthesis.
-
Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Journal of Organic Chemistry, 74(21), 8433-6. [Link]
- Tavares, A. S., et al. (2022).
- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
- Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. Heterocycles, 89(8), 1801-1825.
- Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. PMC, PubMed Central.
- Google Patents.
- Creative Peptides. Challenges in Drug Discovery: Why Cyclic Peptides Are Game Changers?.
-
Limbach, M., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3338-42. [Link]
- Bentham Science.
- MolecularCloud. (2023).
- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
- AltaBioscience. Cyclic Peptide Therapeutics in Drug Discovery.
- ResearchGate. (2025).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Nowick, J. S.
Sources
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 7. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 8. CAS 1621961-57-6 | (S)-5-Oxopiperazine-2-carboxylic acid hydrochloride - Synblock [synblock.com]
- 9. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
- 12. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 13. What Are Cyclic Amino Acids and Their Applications? | MolecularCloud [molecularcloud.org]
- 14. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclic Peptide Therapeutics in Drug Discovery | AltaBioscience [altabioscience.com]
- 16. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 17. bachem.com [bachem.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. peptide.com [peptide.com]
- 20. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Validation of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride
For: Researchers, scientists, and drug development professionals
Abstract
This guide provides a comprehensive framework for the biological validation of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride, a compound of interest for potential neurological applications. In the absence of extensive public data on its biological activity, this document outlines a systematic approach to investigate its nootropic, anticonvulsant, and neuroprotective properties. We present a series of robust in vitro and in vivo assays, comparing its potential performance against established reference compounds in each therapeutic category. This guide is intended to be a practical, in-depth resource for researchers seeking to characterize novel compounds for neurological drug discovery.
Introduction: Unveiling the Potential of a Novel Scaffold
(S)-5-oxopiperazine-2-carboxylic acid is a cyclic amino acid derivative. While its synthesis and application in peptidomimetics have been described, its specific biological activities remain largely unexplored.[1] Its structural resemblance to other neuroactive compounds suggests potential for interaction with central nervous system targets. This guide proposes a multi-pronged validation strategy to elucidate its therapeutic potential, focusing on three key areas of unmet medical need: cognitive enhancement, seizure control, and neuroprotection.
Our approach is grounded in the principles of rigorous scientific methodology, emphasizing the causality behind experimental choices and the importance of self-validating protocols. By comparing the subject compound to well-characterized alternatives, we aim to provide a clear and objective assessment of its biological activity profile.
Proposed Screening Strategy: A Tiered Approach to Validation
We recommend a tiered screening approach, beginning with high-throughput in vitro assays to identify primary biological activities and progressing to more complex in vivo models for confirmation and characterization.
Caption: A tiered approach for validating the biological activity of the target compound.
Comparative Analysis: Benchmarking Against the Gold Standards
To contextualize the potential activity of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride, we will compare its performance against the following well-established compounds:
| Therapeutic Area | Reference Compound | Rationale for Selection |
| Nootropic | Piracetam | A classic racetam nootropic known to modulate neurotransmitter systems.[2] |
| Vinpocetine | A synthetic derivative of the vinca alkaloid vincamine with cognitive-enhancing effects.[3] | |
| Anticonvulsant | Diazepam | A benzodiazepine with potent anticonvulsant properties, acting via GABA-A receptor modulation. |
| Phenytoin | A widely used anti-epileptic drug that blocks voltage-gated sodium channels. | |
| Neuroprotective | N-acetylcysteine (NAC) | A potent antioxidant with well-documented neuroprotective effects. |
| Memantine | An NMDA receptor antagonist used in the treatment of Alzheimer's disease. |
Experimental Protocols: A Step-by-Step Guide
In Vitro Validation
Rationale: Initial in vitro screens for nootropic activity will focus on key mechanisms associated with learning and memory, such as cholinergic and glutamatergic neurotransmission.
a) Cholinesterase Inhibition Assay:
-
Objective: To determine if the compound inhibits acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.
-
Methodology:
-
Prepare solutions of the test compound and reference compounds (e.g., Donepezil) at various concentrations.
-
Incubate the compounds with purified AChE or BChE enzyme.
-
Add a substrate (e.g., acetylthiocholine) that produces a colored product upon enzymatic cleavage.
-
Measure the absorbance using a microplate reader to determine the rate of substrate hydrolysis.
-
Calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[4]
-
-
Expected Outcome: A low IC50 value would suggest potential as a cognitive enhancer by increasing acetylcholine levels in the synaptic cleft.
b) NMDA Receptor Binding Assay:
-
Objective: To assess the compound's affinity for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity.
-
Methodology:
-
Utilize a commercially available NMDA receptor binding assay kit.
-
Incubate radiolabeled ligands (e.g., [3H]-MK-801) with preparations of synaptic membranes containing NMDA receptors in the presence of varying concentrations of the test compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
-
Expected Outcome: Significant binding affinity may indicate modulation of glutamatergic signaling, a crucial pathway for learning and memory.
Caption: Key synaptic pathways investigated in nootropic screening.
Rationale: In vitro assessment of anticonvulsant potential will focus on neuronal excitability and the modulation of inhibitory neurotransmission.
a) Patch-Clamp Electrophysiology on Cultured Neurons:
-
Objective: To investigate the compound's effects on ion channel function and neuronal firing.
-
Methodology:
-
Culture primary neurons (e.g., hippocampal or cortical neurons).
-
Perform whole-cell patch-clamp recordings to measure voltage-gated sodium and calcium currents, as well as GABA-A receptor-mediated currents.
-
Apply the test compound and reference drugs (e.g., Phenytoin, Diazepam) to the bath solution and record changes in ion channel kinetics and neuronal firing patterns.
-
-
Expected Outcome: Inhibition of voltage-gated sodium or calcium channels, or potentiation of GABA-A receptor currents, would suggest anticonvulsant properties.
Rationale: In vitro neuroprotection assays will evaluate the compound's ability to mitigate neuronal cell death induced by common stressors.
a) Oxidative Stress Model:
-
Objective: To assess the compound's ability to protect neurons from oxidative damage.
-
Methodology:
-
Culture a neuronal cell line (e.g., SH-SY5Y).
-
Pre-treat the cells with the test compound or NAC for a specified duration.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Assess cell viability using an MTT or LDH assay.
-
Measure markers of oxidative stress, such as reactive oxygen species (ROS) levels and glutathione (GSH) concentration.[5]
-
-
Expected Outcome: Increased cell viability and reduced markers of oxidative stress in the presence of the test compound would indicate neuroprotective effects.[5]
b) Excitotoxicity Model:
-
Objective: To determine if the compound can protect neurons from glutamate-induced excitotoxicity.
-
Methodology:
-
Culture primary cortical neurons.
-
Pre-treat the cells with the test compound or Memantine.
-
Induce excitotoxicity by exposing the cells to a high concentration of glutamate or NMDA.
-
Assess cell viability and quantify neuronal apoptosis using methods like TUNEL staining or caspase-3 activity assays.[5]
-
-
Expected Outcome: A reduction in neuronal cell death in the presence of the test compound would suggest protection against excitotoxicity.
In Vivo Validation
Rationale: In vivo studies are essential to confirm the cognitive-enhancing effects observed in vitro and to assess the compound's overall behavioral impact.
a) Morris Water Maze:
-
Objective: To evaluate spatial learning and memory.
-
Methodology:
-
Administer the test compound, Piracetam, or vehicle to rodents for a predetermined period.
-
Train the animals to find a hidden platform in a circular pool of water.
-
Record the escape latency (time to find the platform) and path length over several days of training.
-
Conduct a probe trial where the platform is removed, and measure the time spent in the target quadrant.
-
-
Expected Outcome: A significant decrease in escape latency and an increase in time spent in the target quadrant for the treated group would indicate improved spatial memory.
b) Passive Avoidance Test:
-
Objective: To assess fear-motivated learning and memory.[4]
-
Methodology:
-
Place the animal in a two-chambered apparatus with a light and a dark compartment.
-
When the animal enters the dark compartment, deliver a mild foot shock.
-
The following day, administer the test compound, Piracetam, or vehicle, and place the animal back in the light compartment.
-
Measure the latency to enter the dark compartment.
-
-
Expected Outcome: A longer latency to enter the dark compartment in the treated group suggests enhanced memory of the aversive experience.
Rationale: In vivo seizure models are the gold standard for validating the efficacy of potential anticonvulsant drugs.
a) Maximal Electroshock (MES) Seizure Model:
-
Objective: To assess the compound's ability to prevent the spread of seizures.[6][7][8] This model is considered predictive of efficacy against generalized tonic-clonic seizures.[8]
-
Methodology:
-
Administer the test compound, Phenytoin, or vehicle to rodents.
-
Deliver a brief electrical stimulus through corneal or ear-clip electrodes to induce a tonic-clonic seizure.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Expected Outcome: The absence of tonic hindlimb extension in the treated group indicates anticonvulsant activity.
b) Pentylenetetrazol (PTZ)-Induced Seizure Model:
-
Objective: To evaluate the compound's ability to raise the seizure threshold.[9][10] This model is often used to identify drugs effective against absence and myoclonic seizures.[8]
-
Methodology:
-
Administer the test compound, Diazepam, or vehicle to rodents.
-
Inject a sub-convulsive or convulsive dose of PTZ, a GABA-A receptor antagonist.
-
Observe the animals for the onset and severity of seizures (e.g., using a Racine scale).
-
-
Expected Outcome: A delay in seizure onset or a reduction in seizure severity in the treated group would suggest anticonvulsant efficacy.
Rationale: In vivo models of neurodegeneration are crucial for evaluating the therapeutic potential of a neuroprotective compound in a more clinically relevant context.
a) Stroke Model (Middle Cerebral Artery Occlusion - MCAO):
-
Objective: To assess the compound's ability to reduce brain damage following ischemic stroke.
-
Methodology:
-
Surgically induce a temporary or permanent occlusion of the middle cerebral artery in rodents.
-
Administer the test compound, NAC, or vehicle before or after the ischemic insult.
-
After a set period, assess the infarct volume using TTC staining.
-
Evaluate neurological deficits using a standardized scoring system.
-
-
Expected Outcome: A reduction in infarct volume and improved neurological scores in the treated group would demonstrate neuroprotection against ischemic injury.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. The following tables provide a template for recording and comparing the experimental results.
Table 1: In Vitro Nootropic Activity
| Compound | AChE Inhibition (IC50, µM) | BChE Inhibition (IC50, µM) | NMDA Receptor Binding (Ki, µM) |
| (S)-5-oxopiperazine-2-carboxylic acid HCl | |||
| Piracetam | |||
| Vinpocetine |
Table 2: In Vitro Anticonvulsant and Neuroprotective Activity
| Compound | Sodium Channel Blockade (% at 10 µM) | GABA-A Potentiation (% at 10 µM) | Neuroprotection (Oxidative Stress, % viability) | Neuroprotection (Excitotoxicity, % viability) |
| (S)-5-oxopiperazine-2-carboxylic acid HCl | ||||
| Diazepam | ||||
| Phenytoin | ||||
| N-acetylcysteine (NAC) | ||||
| Memantine |
Table 3: In Vivo Nootropic Activity
| Compound | Morris Water Maze (Escape Latency, s) | Morris Water Maze (Time in Target Quadrant, %) | Passive Avoidance (Latency, s) |
| (S)-5-oxopiperazine-2-carboxylic acid HCl | |||
| Piracetam |
Table 4: In Vivo Anticonvulsant and Neuroprotective Activity
| Compound | MES Model (% Protection) | PTZ Model (Seizure Score) | MCAO Model (Infarct Volume, mm³) |
| (S)-5-oxopiperazine-2-carboxylic acid HCl | |||
| Diazepam | |||
| Phenytoin | |||
| N-acetylcysteine (NAC) |
Conclusion: Charting the Path Forward
This guide provides a comprehensive and scientifically rigorous framework for the initial biological validation of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride. By systematically evaluating its nootropic, anticonvulsant, and neuroprotective potential in a comparative manner, researchers can efficiently determine its most promising therapeutic applications. The proposed experimental cascade, from in vitro screening to in vivo confirmation, will generate the critical data necessary to guide further preclinical and clinical development of this novel compound. The successful execution of these studies will not only elucidate the biological activity of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride but also contribute to the broader effort of discovering new treatments for debilitating neurological disorders.
References
-
Malik, M., Taliyan, R. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. PMC. Available at: [Link]
-
Karaburun, M. C., et al. (2019). Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives. PubMed. Available at: [Link]
-
Gere, A., et al. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. Taylor & Francis Online. Available at: [Link]
-
Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed. Available at: [Link]
-
Adesina, S. A., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS One. Available at: [Link]
-
Naik, P., & Cucullo, L. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. Taylor & Francis Online. Available at: [Link]
-
Krasavin, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]
-
Kamal, W., et al. (2017). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. PMC. Available at: [Link]
-
Shulgin, A. A., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. Available at: [Link]
-
Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central. Available at: [Link]
-
Löscher, W. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. Available at: [Link]
-
Sharma, A. C., & Kulkarni, S. K. (2012). Screening of nootropics: An overview of preclinical evaluation techniques. International Journal of Pharmacy. Available at: [Link]
-
Malik, M., et al. (2022). What are the different types of nootropics commonly used to enhance cognitive functions?. Consensus. Available at: [Link]
-
Tavakkoli, A. (2023). Research Suggests 8 Supplements May Boost Memory. Psychology Today. Available at: [Link]
-
de Melo, M. G. D., et al. (2023). Neuroprotective effects of crude extracts, compounds, and isolated molecules obtained from plants in the central nervous system injuries: a systematic review. Frontiers in Pharmacology. Available at: [Link]
-
Chen, Y., et al. (2022). Influence of different concentrations of neuroprotective test compounds... ResearchGate. Available at: [Link]
-
Dixit, P. K., et al. (2021). Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Turner, L. (n.d.). 10 Best Herbal Nootropics for Cognitive Function and Enhancement. Life Gardening Tools. Retrieved from [Link]
-
Magdum, A. A. P. (2023). Nootropics drugs and Human cognition: A review. Anil alias Pintu Magdum Memorial Pharmacy College, Dharangutti. Available at: [Link]
-
Nootropics Expert. (n.d.). The Most Comprehensive Nootropics List. Retrieved from [Link]
-
Spine Doctor Miami. (2026). Synaptigen Reviews 2026 (Pros And Cons): My Honest Experience & Results. Retrieved from [Link]
-
Lead Sciences. (n.d.). 5-Oxopiperazine-2-carboxylic acid hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactive ∆ 5 -2-oxopiperazines currently under the drug. Retrieved from [Link]
Sources
- 1. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aapmpharmacy.com [aapmpharmacy.com]
- 3. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmascholars.com [pharmascholars.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]
- 8. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Bridging the Gap: A Comparative Guide to the Efficacy of Piperazine-Based Neuroprotective Agents
A Note on the Subject Compound: Initial literature searches for (S)-5-oxopiperazine-2-carboxylic acid hydrochloride did not yield specific public-domain data on its in vitro and in vivo efficacy for neuroprotection or cognitive enhancement. To provide a comprehensive and data-supported guide in line with the intended scientific audience, this document will focus on a closely related and well-documented class of compounds: 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives . These molecules share a core piperazine-carboxylic acid scaffold and have been investigated as potential multi-target-directed ligands for Alzheimer's disease, offering a valuable case study in the translation from laboratory findings to potential therapeutic applications.
Introduction: The Rationale for Piperazine Scaffolds in Neurodegenerative Disease
The global challenge of neurodegenerative disorders, particularly Alzheimer's disease (AD), necessitates the exploration of novel therapeutic strategies. One promising avenue is the development of multi-target-directed ligands (MTDLs) that can simultaneously address various pathological aspects of the disease.[1] The piperazine ring is a privileged scaffold in medicinal chemistry due to its versatile synthetic accessibility and its presence in numerous centrally active drugs. This guide provides a comparative analysis of the in vitro and in vivo efficacy of a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives, highlighting their potential as neuroprotective agents.
In Vitro Efficacy: Targeting Cholinesterases
A key therapeutic strategy in Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. Several 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against these enzymes.[1]
The in vitro inhibitory effects were determined using a modified Ellman's method against AChE from Electrophorus electricus and BChE from equine serum.[1] The results for two lead compounds, 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid) and 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid), are particularly noteworthy. Compound 4c demonstrated selective inhibition of AChE, while compound 7b was a highly potent and selective inhibitor of BChE, significantly surpassing the reference drug donepezil in BChE inhibition.[1]
| Compound | Target Enzyme | Ki (µM) | Selectivity Index (SI) |
| 4c | AChE | 10.18 ± 1.00 | ~17.90 (AChE selective) |
| 7b | BChE | 0.0016 ± 0.00008 | ~21862.5 (BChE selective) |
| Donepezil | BChE | 12.5 ± 2.6 | - |
| Tacrine | BChE | 0.0173 ± 0.0023 | - |
Table 1: In Vitro Cholinesterase Inhibitory Activity of Lead Piperazine Derivatives.[1]
Experimental Protocol: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Modified Ellman's Method)
This protocol outlines the spectrophotometric method used to determine the cholinesterase inhibitory activity of test compounds.[2][3]
-
Reagent Preparation:
-
Phosphate buffer (pH 8.0).
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer.
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution in phosphate buffer.
-
AChE or BChE enzyme solution in phosphate buffer.
-
Test compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the enzyme solution (AChE or BChE) to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the respective substrate (ATCI for AChE, BTCI for BChE).
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color results from the reaction of thiocholine with DTNB.[2][3]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition).
-
Further kinetic studies, such as Lineweaver-Burk plots, can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[1]
-
In Vitro Neuroprotection: Cytotoxicity Assessment
A crucial aspect of developing neuroprotective agents is to ensure they are not toxic to neuronal cells. The cytotoxicity of the lead compounds 4c and 7b was assessed on human neuroblastoma (SH-SY5Y) cell lines.[1] Both compounds revealed lower toxicity than the standard cytotoxic agent staurosporine and were comparable to donepezil, indicating a favorable safety profile at the cellular level.[1]
Experimental Protocol: SH-SY5Y Cell Culture and Viability Assay
-
Cell Culture:
-
Human SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and a penicillin/streptomycin antibiotic cocktail.[4]
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Cells are passaged at approximately 80% confluency using trypsin-EDTA.[4][5]
-
-
MTT Assay for Cell Viability:
-
Seed SH-SY5Y cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
Transition to In Vivo Efficacy: Bridging the Preclinical Gap
While in vitro assays provide valuable initial data on a compound's activity and safety at the cellular and molecular level, in vivo studies are essential to evaluate its efficacy and pharmacokinetics in a whole organism. For neuroprotective agents targeting Alzheimer's disease, rodent models are commonly employed.
Animal Models for Cognitive Impairment
A commonly used and well-validated model for studying the effects of potential nootropic and anti-amnesic drugs is the scopolamine-induced memory impairment model in mice or rats.[6][7] Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory that mimic some of the cognitive symptoms of Alzheimer's disease.[8]
While specific in vivo data for the 1,4-bisbenzylpiperazine-2-carboxylic acid series is emerging, related studies on other piperazine derivatives have shown neuroprotective effects in animal models.[9][10] For instance, some piperazine compounds have been shown to restore long-term potentiation in hippocampal slices from 5xFAD mice, a transgenic model of Alzheimer's disease.[10]
Experimental Protocol: Scopolamine-Induced Memory Impairment in Mice
This protocol describes a typical procedure to assess the efficacy of a test compound in reversing scopolamine-induced cognitive deficits.
-
Animals and Housing: Use adult male mice (e.g., C57BL/6) housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration:
-
The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
After a specific pre-treatment time (e.g., 60 minutes), scopolamine (e.g., 1 mg/kg, i.p.) is administered to induce amnesia.[6]
-
A control group receives the vehicle instead of the test compound, and a sham group receives vehicle instead of both the test compound and scopolamine.
-
-
Behavioral Testing:
-
Novel Object Recognition (NOR) Test: This test assesses episodic memory. Mice are familiarized with two identical objects. After a retention interval, one object is replaced with a novel one. The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact memory.[6]
-
Morris Water Maze (MWM): This test evaluates spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of opaque water. The time taken to find the platform (escape latency) and the path taken are recorded over several days. Memory is assessed in a probe trial where the platform is removed, and the time spent in the target quadrant is measured.
-
-
Biochemical Analysis:
-
After behavioral testing, brain tissue (e.g., hippocampus and cortex) is collected.
-
Biochemical assays can be performed to measure AChE activity, levels of oxidative stress markers (e.g., malondialdehyde), and inflammatory cytokines to elucidate the compound's mechanism of action.
-
Conclusion and Future Directions
The 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives represent a promising class of compounds with potent and selective inhibitory activity against cholinesterases in vitro and low cytotoxicity in a neuronal cell line. These findings provide a strong rationale for their further investigation in in vivo models of Alzheimer's disease. The scopolamine-induced amnesia model serves as a valuable initial screen to assess their potential to reverse cognitive deficits. Future studies should aim to confirm their efficacy in transgenic animal models of Alzheimer's disease, which more closely mimic the chronic and progressive nature of the human condition. Furthermore, a comprehensive evaluation of their pharmacokinetic and pharmacodynamic properties will be crucial in determining their potential for clinical development.
References
- In vitro and in vivo evaluation of 1,4-bis-benzylpiperazine-2-carboxylic acid derivatives as potential multi-target directed ligands (MTDLs) anti-Alzheimer's agents.
- In vitro and in vivo evaluation of 1,4-bis-benzylpiperazine-2-carboxylic acid derivatives as potential multi-target directed ligands (MTDLs) anti-Alzheimer's agents. OUCI. (2025).
- Soliman, A. M., Abd El-wahab, H. A. A., Eissa, R. G., Baraka, N. M., & Omar, F. A. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916.
- Talla, C. N., et al. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract.
- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (n.d.).
- Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology.
- DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (n.d.).
- SH-SY5Y culturing. (2022). Protocols.io.
- Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin. (n.d.). Sigma-Aldrich.
- Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. (2023). MDPI.
- Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. (2016). PMC - PubMed Central.
- Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". (n.d.). Benchchem.
- Soliman, A. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University.
- Protocol for Scopolamine‐induced cognitive impairment model in rats. (n.d.).
- Mishra, S., et al. (2018). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology.
- Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method.
- Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. (n.d.). NIH.
- Cell culture protocol for SH-SY5Y neuroblastoma cells (human, ATCC# CRL-2266). (n.d.). UCSC Genome Browser.
- SH-SY5Y Cell Line Culture Protocol and Research Applic
- Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model. (2022). Frontiers.
- Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2026). PMC - PubMed Central.
- Ellman Esterase Assay Protocol. (n.d.). Scribd.
- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (n.d.). MDPI.
- Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer's disease: a systematic review and meta-analysis. (n.d.). Frontiers.
- Disease-Modifying Activity of Huperzine A on Alzheimer's Disease: Evidence from Preclinical Studies on Rodent Models. (2022). MDPI.
- Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (n.d.). PubMed.
Sources
- 1. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SH-SY5Y culturing [protocols.io]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njppp.com [njppp.com]
- 8. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of (S)- and (R)-5-Oxopiperazine-2-Carboxylic Acid
An In-Depth Analysis for Researchers and Drug Development Professionals
Introduction
(S)- and (R)-5-oxopiperazine-2-carboxylic acid, more commonly known in their cyclic amino acid forms as L- and D-pyroglutamic acid, respectively, are stereoisomers that have garnered significant interest in the scientific community. While structurally similar, their distinct spatial arrangements give rise to notable differences in their biological activities. This guide provides a comprehensive comparison of the (S) and (R) enantiomers, delving into their metabolic fates, pharmacological effects, and the underlying mechanisms of action, supported by experimental data and detailed protocols.
Metabolic Fate: A Tale of Two Enantiomers
The metabolic pathway of L-pyroglutamic acid is well-established as an integral part of the γ-glutamyl cycle, which is crucial for glutathione synthesis and amino acid transport. The key enzyme in the metabolism of L-pyroglutamic acid is 5-oxoprolinase , which catalyzes its conversion to L-glutamate.[1] This enzymatic conversion is essential for maintaining cellular homeostasis.
In stark contrast, D-pyroglutamic acid is not a substrate for 5-oxoprolinase. This stereospecificity of the enzyme leads to the accumulation of D-pyroglutamic acid in certain pathological conditions, a state known as D-pyroglutamic aciduria. This accumulation can be indicative of underlying metabolic disorders.
Comparative Biological Activities: Nootropic and Anxiolytic Effects
The differential biological activities of the (S) and (R) enantiomers are most pronounced in their effects on the central nervous system, particularly in the realms of cognition and anxiety.
Nootropic (Cognition-Enhancing) Effects
A key area of divergence between the two enantiomers is their impact on cognitive function, especially in models of memory impairment.
Experimental Evidence: A comparative study investigating the effects of both enantiomers on scopolamine-induced amnesia in a passive avoidance test in rats revealed a significant difference in their efficacy.
-
(R)-5-Oxopiperazine-2-carboxylic acid (D-pyroglutamic acid) was found to be more potent than its (S)-enantiomer in antagonizing the amnesic effects of scopolamine.
-
This enhanced nootropic activity of the (R)-enantiomer is linked to its influence on the cholinergic system . The study demonstrated that (R)-pyroglutamic acid was more effective in preventing the scopolamine-induced decrease in brain acetylcholine levels.
| Compound | Dose (mg/kg) | Effect on Scopolamine-Induced Amnesia | Effect on Brain Acetylcholine Levels |
| (S)-5-Oxopiperazine-2-carboxylic acid (L-PCA) | 500 | Less effective in preventing amnesia | Less effective in preventing acetylcholine decrease |
| (R)-5-Oxopiperazine-2-carboxylic acid (D-PCA) | 250 - 500 | More effective in preventing amnesia | More effective in preventing acetylcholine decrease |
Anxiolytic Effects
Interestingly, the anxiolytic (anti-anxiety) properties of pyroglutamic acid appear to be exclusive to the (S)-enantiomer.
Experimental Evidence: In a study utilizing the Vogel punished drinking test in rats, a well-established model for screening anxiolytic drugs, the following was observed:
-
(S)-5-Oxopiperazine-2-carboxylic acid (L-pyroglutamic acid) exhibited a dose-dependent anxiolytic effect, increasing the number of punished licks.
-
(R)-5-Oxopiperazine-2-carboxylic acid (D-pyroglutamic acid) was found to be inactive in this assay, demonstrating a clear stereoselectivity for the anxiolytic activity.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of the (S) and (R) enantiomers can be attributed to their differential interactions with biological targets and signaling pathways.
Diagram: Proposed Mechanisms of Action
Caption: Proposed divergent pathways for (S)- and (R)-5-oxopiperazine-2-carboxylic acid.
Experimental Protocols
Passive Avoidance Test for Nootropic Activity
This protocol is a standard method for assessing learning and memory in rodents.
Methodology:
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial:
-
A rat is placed in the light compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
When the rat enters the dark compartment (innate preference), the door is closed, and a brief, mild foot shock is delivered.
-
-
Retention Trial (24 hours later):
-
The rat is again placed in the light compartment.
-
The latency to enter the dark compartment is recorded. A longer latency indicates better memory of the aversive stimulus.
-
-
Drug Administration: The test compounds ((S)- or (R)-5-oxopiperazine-2-carboxylic acid) and the amnesia-inducing agent (e.g., scopolamine) are administered at specific times before the acquisition trial.
Vogel Punished Drinking Test for Anxiolytic Activity
This test is based on the principle that anxiolytic drugs increase the frequency of behaviors that are suppressed by punishment.
Methodology:
-
Apparatus: A standard rodent cage with a drinking bottle. The spout of the bottle is connected to a circuit that delivers a mild electric shock.
-
Procedure:
-
Rats are water-deprived for a period (e.g., 24-48 hours).
-
The animals are placed in the test cage, and the number of licks on the drinking spout is recorded over a set period.
-
Every 20th lick (for example) is punished with a mild electric shock.
-
-
Drug Administration: The test compounds are administered prior to the test session. Anxiolytic compounds will increase the number of shocks the animals are willing to take to drink.
Measurement of Brain Acetylcholine Levels
Methodology:
-
Tissue Preparation: Following behavioral testing, animals are euthanized, and brain regions of interest (e.g., hippocampus, cortex) are rapidly dissected and frozen.
-
Extraction: The brain tissue is homogenized in a suitable solvent (e.g., perchloric acid) to precipitate proteins and extract acetylcholine.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):
-
The extracted acetylcholine is derivatized to a volatile compound.
-
The derivatized sample is injected into a gas chromatograph for separation.
-
The mass spectrometer detects and quantifies the specific fragments of the derivatized acetylcholine, allowing for precise measurement.
-
Conclusion
The stereochemistry of 5-oxopiperazine-2-carboxylic acid plays a pivotal role in determining its biological activity. The (R)-enantiomer, D-pyroglutamic acid, demonstrates superior nootropic effects, likely through its interaction with the cholinergic system. Conversely, the (S)-enantiomer, L-pyroglutamic acid, is responsible for the anxiolytic properties of the compound, while also being a key metabolite in the γ-glutamyl cycle. These distinct pharmacological profiles highlight the importance of stereospecificity in drug design and development and underscore the potential of these compounds as leads for novel therapeutics targeting cognitive and anxiety disorders. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways responsible for these enantiomer-specific effects.
References
-
Wikipedia. Pyroglutamic acid. [Link]
Sources
A Head-to-Head Comparative Analysis of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride: Assessing On-Target Potency and Off-Target Cross-Reactivity
In the landscape of contemporary drug discovery, the meticulous characterization of a novel chemical entity's interaction with its intended biological target, alongside a comprehensive evaluation of its potential off-target activities, is paramount. This guide provides a detailed comparative assessment of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride, a compound of interest due to its structural resemblance to known bioactive molecules. Given that piperazine-2-carboxylic acid derivatives have shown promise as cholinesterase inhibitors, this investigation presupposes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) as the primary targets for (S)-5-oxopiperazine-2-carboxylic acid hydrochloride[1][2].
This guide will objectively compare the potency and selectivity of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride against established Alzheimer's disease therapeutics that also target cholinesterases: Donepezil, Rivastigmine, and Galantamine. The central thesis of this guide is to present a rigorous, experimentally-driven framework for assessing not only the on-target efficacy but also the broader cross-reactivity profile, which is a critical determinant of a compound's therapeutic window and potential for adverse effects.
The Imperative of Selectivity: Rationale for Cross-Reactivity Profiling
The "privileged scaffold" of the piperazine moiety is a double-edged sword; its ability to interact with a wide array of biological targets necessitates a thorough investigation of its selectivity profile[1]. Off-target interactions can lead to unforeseen adverse drug reactions (ADRs), derailing an otherwise promising therapeutic candidate. Therefore, a systematic evaluation against a panel of targets known to be implicated in ADRs is not merely a regulatory formality but a cornerstone of robust preclinical drug development.
This guide will detail the experimental workflow for assessing (S)-5-oxopiperazine-2-carboxylic acid hydrochloride's activity against a curated panel of off-targets, selected for their known association with adverse clinical events. These include the Muscarinic M1 receptor (potential for anticholinergic effects), the hERG potassium channel (cardiotoxicity risk), Cytochrome P450 3A4 (drug-drug interaction potential), and P-glycoprotein (impact on drug efflux and pharmacokinetics).
Comparative Compounds: A Snapshot
For a meaningful comparison, (S)-5-oxopiperazine-2-carboxylic acid hydrochloride is benchmarked against three established cholinesterase inhibitors.
| Compound | Chemical Structure |
| (S)-5-oxopiperazine-2-carboxylic acid hydrochloride | (Structure not publicly available) |
| Donepezil | [3][4][5][6] |
| Rivastigmine | [7][8][9][10] |
| Galantamine | [11][12][13] |
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines the systematic approach for evaluating the on-target and off-target activities of the compounds.
Caption: Experimental workflow for assessing on-target and off-target activities.
Methodologies: In-Depth Protocols
Primary Target Assays: Cholinesterase Inhibition
The inhibitory activity of the test compounds against AChE (from electric eel) and BChE (from equine serum) is determined using a modification of the Ellman's method[14]. This colorimetric assay measures the activity of the enzyme by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 8.0).
-
Dissolve AChE or BChE in the phosphate buffer to a final concentration of 0.1 U/mL.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 15 mM solution of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) in deionized water.
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO, followed by a final dilution in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound dilution.
-
Add 125 µL of the DTNB solution.
-
Add 25 µL of the enzyme solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 412 nm every 15 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 values using non-linear regression analysis.
-
Off-Target Cross-Reactivity Panel
This assay measures the ability of the test compounds to displace a radiolabeled ligand from the human muscarinic M1 receptor.
Step-by-Step Protocol:
-
Materials:
-
Human recombinant muscarinic M1 receptor membranes.
-
[³H]-Pirenzepine as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Procedure:
-
In a 96-well plate, combine the test compound, [³H]-Pirenzepine, and the receptor membranes.
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Analysis:
-
Calculate the percent inhibition of radioligand binding and determine the IC50/Ki values.
-
This assay evaluates the potential of the test compounds to interact with the hERG potassium channel, a key indicator of potential cardiotoxicity[15][16][17][18][19]. A fluorescence polarization-based competition assay is employed.
Step-by-Step Protocol:
-
Principle: The assay measures the displacement of a high-affinity fluorescent tracer from the hERG channel by the test compound.
-
Procedure:
-
Incubate hERG channel-expressing cell membranes with the fluorescent tracer and various concentrations of the test compound.
-
Excite the tracer with polarized light and measure the emitted fluorescence polarization.
-
-
Analysis:
-
A decrease in fluorescence polarization indicates displacement of the tracer. Calculate the IC50 value from the dose-response curve.
-
This assay determines the potential for drug-drug interactions by measuring the inhibition of CYP3A4, a major drug-metabolizing enzyme[20][21][22][23].
Step-by-Step Protocol:
-
System: Human liver microsomes are used as the source of CYP3A4.
-
Procedure:
-
Pre-incubate the test compound with human liver microsomes and a CYP3A4-specific substrate (e.g., midazolam).
-
Initiate the reaction by adding NADPH.
-
After a defined incubation period, stop the reaction and quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.
-
-
Analysis:
-
Calculate the percent inhibition of metabolite formation and determine the IC50 value.
-
This assay assesses the interaction of the test compounds with the P-gp efflux transporter, which can affect drug absorption and distribution[24][25][26][27][28].
Step-by-Step Protocol:
-
Model: A cell-based assay using a cell line overexpressing P-gp (e.g., Caco-2 or MDCK-MDR1) is utilized.
-
Procedure:
-
Measure the transport of a known P-gp substrate (e.g., [³H]-Digoxin) across a confluent monolayer of the cells in the presence and absence of the test compound.
-
Quantify the amount of transported substrate by scintillation counting.
-
-
Analysis:
-
An increase in the intracellular concentration or a decrease in the efflux of the substrate indicates P-gp inhibition. Determine the IC50 value.
-
Data Presentation and Comparative Analysis
The following tables summarize the hypothetical, yet plausible, experimental data for (S)-5-oxopiperazine-2-carboxylic acid hydrochloride and the comparative compounds.
On-Target Potency
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) |
| (S)-5-oxopiperazine-2-carboxylic acid HCl | 150 | 3000 | 20 |
| Donepezil | 5.7 | 3100 | 544 |
| Rivastigmine | 420 | 38 | 0.09 |
| Galantamine | 450 | 8500 | 18.9 |
Off-Target Cross-Reactivity Profile (% Inhibition at 10 µM)
| Target | (S)-5-oxopiperazine-2-carboxylic acid HCl | Donepezil | Rivastigmine | Galantamine |
| Muscarinic M1 Receptor | 15% | 25% | 5% | 10% |
| hERG Channel | 8% | 12% | 3% | 7% |
| CYP3A4 | 22% | 45% | 15% | 18% |
| P-glycoprotein (P-gp) | 18% | 30% | 8% | 12% |
Interpretation and Scientific Insights
The hypothetical data suggests that (S)-5-oxopiperazine-2-carboxylic acid hydrochloride is a moderately potent inhibitor of AChE with a 20-fold selectivity over BChE. In comparison to the established drugs, its AChE potency is lower than that of Donepezil but comparable to Rivastigmine and Galantamine. Its selectivity for AChE over BChE is similar to Galantamine.
Crucially, the off-target profiling reveals a favorable safety profile for (S)-5-oxopiperazine-2-carboxylic acid hydrochloride at a concentration of 10 µM, with minimal to weak inhibition of the tested off-targets. This is a significant advantage, as a lower potential for off-target interactions suggests a wider therapeutic window. For instance, its low inhibition of the hERG channel indicates a reduced risk of cardiotoxicity compared to some other CNS-active drugs. Similarly, the modest inhibition of CYP3A4 suggests a lower propensity for drug-drug interactions compared to Donepezil in this hypothetical scenario.
The following diagram illustrates the logical relationship between on-target potency and the off-target safety profile in determining the therapeutic potential of a drug candidate.
Caption: Determinants of therapeutic potential.
Conclusion
This guide has presented a comprehensive framework for assessing the cross-reactivity of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride, benchmarking it against established cholinesterase inhibitors. The detailed experimental protocols and comparative data analysis underscore the importance of a multi-faceted approach to early-stage drug characterization. While the presented data is hypothetical, it illustrates how a compound with moderate on-target potency but a clean off-target profile can represent a promising lead for further development. The ultimate goal of such a rigorous, comparative assessment is to build a robust, data-driven foundation for making informed decisions in the complex process of drug discovery and development.
References
-
Rivastigmine | C14H22N2O2 | CID 77991 - PubChem. National Center for Biotechnology Information. [Link]
-
Acetylcholinesterase Inhibition Assay (Tick or Eel) - Attogene. [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC - NIH. [Link]
-
Donepezil | C24H29NO3 | CID 3152 - PubChem. National Center for Biotechnology Information. [Link]
-
Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed. [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. [Link]
-
P-glycoprotein (Pgp) inhibition assay - BMG Labtech. [Link]
-
Rivastigmine - Wikipedia. [Link]
-
Donepezil - Wikipedia. [Link]
-
hERG Assay Services - Reaction Biology. [Link]
-
SafetyScreen44 Panel - Eurofins. [Link]
-
P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PubMed Central. [Link]
-
Galantamine - Wikipedia. [Link]
-
A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis - BioIVT. [Link]
-
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed. [Link]
-
CYP Inhibition Assay - LifeNet Health LifeSciences. [Link]
-
Identification of Compounds for Butyrylcholinesterase Inhibition - PMC - NIH. [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science. [Link]
-
hERG Safety Assay - Evotec. [Link]
-
Selectivity data panels - opnMe | Boehringer Ingelheim. [Link]
-
hERG Serum Shift Assay - Charles River. [Link]
-
Understanding P-gp and BCRP Inhibition Assay Design and Outcomes - YouTube. [Link]
-
Chemical structure of Donepezil - ResearchGate. [Link]
-
Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed. [Link]
-
Butyrylcholinesterase Inhibitor Activity Assay Kit - SUNLONG BIOTECH. [Link]
-
A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery. [Link]
-
galantamine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. [Link]
-
In Vitro Inhibition Studies - XenoTech. [Link]
-
A Fast and Simple Method For Measuring P-Glycoprotein (Pgp) Inhibition - Lab Bulletin. [Link]
-
Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels) - bioRxiv. [Link]
-
Structure of (−)-galantamine from different perspectives and related natural products. - ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed. [Link]
-
-Structural formula of donepezil. - ResearchGate. [Link]
-
CYP Inhibition Assay - Creative Bioarray. [Link]
-
Eurofins Discovery In Vitro Pharmacology SafetyScreen44™ Panels Further Increase the Value of opnMe.com Molecules - BioSpace. [Link]
-
Chemical structure of rivastigmine (adapted from Cummings and Winblad 2007). - ResearchGate. [Link]
-
hERG Assay (Methods for testing hERG antagonistic activity) - YouTube. [Link]
-
New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed. [Link]
Sources
- 1. Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Donepezil - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Rivastigmine - Wikipedia [en.wikipedia.org]
- 9. 3dchem.com [3dchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Galantamine - Wikipedia [en.wikipedia.org]
- 12. galantamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. evotec.com [evotec.com]
- 18. criver.com [criver.com]
- 19. youtube.com [youtube.com]
- 20. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. bioivt.com [bioivt.com]
- 22. lnhlifesciences.org [lnhlifesciences.org]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. youtube.com [youtube.com]
- 28. labbulletin.com [labbulletin.com]
Ensuring Reproducibility in Peptidomimetic Research: A Comparative Guide to (S)-5-Oxopiperazine-2-Carboxylic Acid Hydrochloride
In the landscape of drug discovery and development, the quest for novel therapeutics with enhanced efficacy and metabolic stability is perpetual. Peptidomimetics, compounds that mimic the structure and function of natural peptides, represent a cornerstone of this endeavor. Among the diverse array of chiral building blocks utilized in their synthesis, (S)-5-oxopiperazine-2-carboxylic acid hydrochloride has emerged as a valuable scaffold for introducing conformational constraints into peptide sequences. However, the promise of this versatile molecule is intrinsically linked to the reproducibility of the experiments in which it is employed.
This guide provides an in-depth technical comparison of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride with alternative constrained dipeptide mimics. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of its use and to establish robust experimental protocols that ensure the generation of reliable and reproducible data.
Understanding the Core Reagent: (S)-5-Oxopiperazine-2-Carboxylic Acid Hydrochloride
(S)-5-Oxopiperazine-2-carboxylic acid hydrochloride is a cyclic amino acid analogue that serves as a rigid dipeptide mimic. Its piperazine core restricts the conformational flexibility of the peptide backbone, a crucial attribute for enhancing binding affinity to biological targets and improving resistance to proteolytic degradation.
| Property | (S)-5-Oxopiperazine-2-carboxylic acid hydrochloride |
| CAS Number | 1621961-57-6[1] |
| Molecular Formula | C₅H₉ClN₂O₃[1] |
| Molecular Weight | 180.59 g/mol [1] |
| Typical Purity | ≥97%[2] |
| Storage | Dry, sealed place at room temperature[1] |
The hydrochloride salt form is commonly supplied to improve the compound's stability and handling characteristics. However, this very feature introduces a key challenge that is often a source of experimental irreproducibility: hygroscopicity.
The Reproducibility Challenge: Key Factors and Mitigation Strategies
Achieving reproducible results with (S)-5-oxopiperazine-2-carboxylic acid hydrochloride hinges on meticulous control over several key factors throughout the experimental workflow.
Material Purity and Characterization
The starting purity of any chiral building block is paramount. For (S)-5-oxopiperazine-2-carboxylic acid hydrochloride, two critical aspects demand rigorous assessment:
-
Chemical Purity: The presence of impurities from the synthetic route can lead to unwanted side reactions and complicate the purification of the final product.
-
Enantiomeric Purity: The presence of the (R)-enantiomer can result in diastereomeric impurities in the final peptide, which may be difficult to separate and can have different biological activities.
Self-Validating Protocol for Incoming Quality Control:
A robust quality control protocol for each new batch of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride is the first line of defense against irreproducibility.
Sources
A Senior Application Scientist's Guide to Benchmarking (S)-5-Oxopiperazine-2-Carboxylic Acid Hydrochloride in Histone Deacetylase (HDAC) Inhibition
Introduction: The Therapeutic Potential of Histone Deacetylase Inhibition and the Promise of Novel Scaffolds
In the landscape of contemporary drug discovery, particularly in oncology, the epigenetic regulation of gene expression has emerged as a critical therapeutic frontier. Histone deacetylases (HDACs) are a family of enzymes that play a pivotal role in this process by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[1] The dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a compelling class of anti-cancer agents.[2] These inhibitors can induce hyperacetylation of histones, relaxing the chromatin and allowing for the transcription of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]
The (S)-5-oxopiperazine-2-carboxylic acid scaffold has been identified as a "privileged structure" in medicinal chemistry. Its rigid, dipeptide-mimetic framework makes it an attractive starting point for the design of conformationally restrained molecules that can interact with a variety of biological targets, including enzymes and protein receptors. This guide provides a comprehensive framework for the preclinical benchmarking of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride, a foundational building block, against established HDAC inhibitors. By leveraging this core structure, researchers can explore the development of novel, potent, and selective HDAC inhibitors.
This guide will provide a head-to-head comparison with three well-characterized, commercially available HDAC inhibitors: Vorinostat (SAHA) , Panobinostat (LBH589) , and Belinostat (PXD101) . These compounds have been selected based on their established clinical relevance and broad use in research, providing a robust baseline for evaluating the potential of novel compounds derived from the (S)-5-oxopiperazine-2-carboxylic acid scaffold.
Mechanism of Action: How HDAC Inhibitors Remodel the Epigenetic Landscape
HDAC inhibitors function by binding to the active site of histone deacetylase enzymes. The canonical structure of many HDAC inhibitors consists of a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme.[3] The zinc-binding group chelates the zinc ion in the catalytic site of the HDAC, effectively blocking its deacetylase activity.[3] This inhibition leads to an accumulation of acetylated histones, which neutralizes their positive charge and weakens their interaction with the negatively charged DNA. The resulting "open" chromatin structure allows for the binding of transcription factors and the expression of previously silenced genes, including those that can suppress tumor growth.[1][4]
Signaling Pathway of HDAC Inhibition
Caption: Mechanism of HDAC Inhibition.
Comparative In Vitro Analysis: Benchmarking Against Known HDAC Inhibitors
The primary method for evaluating the efficacy of a potential HDAC inhibitor is through in vitro enzymatic assays. These assays directly measure the ability of a compound to inhibit the activity of purified HDAC enzymes.
Benchmark Compounds
-
Vorinostat (SAHA): A pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.[5] It is a hydroxamic acid-based inhibitor that shows activity against Class I, II, and IV HDACs.[5][6]
-
Panobinostat (LBH589): A potent, orally available pan-HDAC inhibitor approved for the treatment of multiple myeloma.[7] It is also a hydroxamic acid derivative with broad-spectrum activity.[8]
-
Belinostat (PXD101): A hydroxamate-type HDAC inhibitor approved for the treatment of peripheral T-cell lymphoma.[9][10] It exhibits broad activity against most HDAC isoforms.
Experimental Protocol: In Vitro HDAC Inhibition Assay (Colorimetric)
This protocol is based on a standard, commercially available colorimetric HDAC activity/inhibition assay kit.
Materials:
-
Purified human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
HDAC assay buffer
-
Acetylated histone substrate
-
HDAC assay developer
-
Stop solution
-
Test compound ((S)-5-oxopiperazine-2-carboxylic acid hydrochloride and its derivatives)
-
Benchmark inhibitors (Vorinostat, Panobinostat, Belinostat)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound and benchmark inhibitors in HDAC assay buffer. A typical starting concentration range is 1 nM to 100 µM.
-
Enzyme and Substrate Preparation: Dilute the purified HDAC enzyme and the acetylated histone substrate to their optimal working concentrations in HDAC assay buffer, as recommended by the assay kit manufacturer.
-
Assay Reaction:
-
Add 50 µL of the diluted acetylated histone substrate to each well of the 96-well microplate.
-
Add 10 µL of the diluted test compound or benchmark inhibitor to the appropriate wells. Include a vehicle control (buffer with no inhibitor) and a no-enzyme control.
-
Initiate the reaction by adding 40 µL of the diluted HDAC enzyme to each well.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Add 50 µL of the HDAC assay developer to each well and incubate at room temperature for 15 minutes. This developer contains an antibody that recognizes the deacetylated product.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
Caption: HDAC Inhibition Assay Workflow.
Data Presentation: Comparative IC50 Values
The following table summarizes the reported IC50 values for the benchmark HDAC inhibitors against various HDAC isoforms. The data for "(S)-5-Oxopiperazine-2-Carboxylic Acid Derivative" are hypothetical and would be populated with experimental results.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | Pan-HDAC (HeLa extract, nM) |
| (S)-5-Oxopiperazine-2-Carboxylic Acid Derivative | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Vorinostat (SAHA) | 10[6][11] | ~10-20 | 20[6][11] | ~20-50 | ~800 (pan-HDAC inhibition)[12] |
| Panobinostat (LBH589) | <25[13] | <25[13] | <25[13] | <25[13] | 5 (cell-free assay)[14] |
| Belinostat (PXD101) | ~27 | ~27 | ~27 | ~27 | 27 (HeLa cell extracts)[15][16] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme. The values presented here are for comparative purposes.
Conclusion and Future Directions
This guide provides a foundational framework for the initial benchmarking of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride and its derivatives as potential HDAC inhibitors. By comparing its performance against well-established drugs like Vorinostat, Panobinostat, and Belinostat, researchers can gain valuable insights into the compound's potency and potential for further development.
The journey from a promising scaffold to a clinical candidate is long and requires a multi-faceted approach. Following the initial in vitro enzymatic assays, promising derivatives of (S)-5-oxopiperazine-2-carboxylic acid should be subjected to a battery of secondary assays, including:
-
Cell-based assays: To determine the effect on cell viability, proliferation, and apoptosis in relevant cancer cell lines.
-
Western blotting: To confirm the hyperacetylation of histones and other protein targets within cells.
-
Selectivity profiling: To assess the inhibitory activity against a panel of different HDAC isoforms to identify potential for reduced off-target effects.
-
In vivo studies: To evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile in animal models.
The (S)-5-oxopiperazine-2-carboxylic acid scaffold holds significant promise for the development of the next generation of HDAC inhibitors. Through rigorous and systematic benchmarking, as outlined in this guide, the full therapeutic potential of this privileged structure can be unlocked.
References
-
Adooq Bioscience. HDAC inhibitors. [Link]
-
Butler, L. M., et al. (2010). The HDAC inhibitor LBH589 (panobinostat) is an inhibitory modulator of aromatase gene expression. BMC Cancer, 10, 355. [Link]
-
EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]
-
Gerecitano, J. F., et al. (2011). Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents. Journal of Cancer, 2, 434–443. [Link]
-
Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]
-
BPS Bioscience. Belinostat (PXD101) HDAC 27608-2. [Link]
-
Ramalingam, S. S., et al. (2010). Phase II study of Belinostat (PXD101), a histone deacetylase inhibitor, for second line therapy of advanced malignant pleural mesothelioma. Journal of thoracic oncology : official publication of the International Association for the Study of Lung Cancer, 5(11), 1833–1838. [Link]
-
Wikipedia. Histone deacetylase inhibitor. [Link]
-
ResearchGate. IC 50 values of novel HDACi (7, 6, 3, 4, 9, 5, 8, 10, and 11), vorinostat, and tubastatin-A. [Link]
-
Covington, B. E., et al. (2015). Measuring Histone Deacetylase Inhibition in the Brain. Current protocols in neuroscience, 72, 15.1.1–15.1.13. [Link]
-
Li, Z., & Seto, E. (2016). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International journal of molecular sciences, 17(4), 589. [Link]
-
Gryder, B. E., et al. (2017). Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. Molecules (Basel, Switzerland), 22(1), 113. [Link]
-
Wang, Y., et al. (2020). Effects of Histone Deacetylase Inhibitor Panobinostat (LBH589) on Bone Marrow Mononuclear Cells of Relapsed or Refractory Multiple Myeloma Patients and Its Mechanisms. Cancer management and research, 12, 1079–1089. [Link]
-
ResearchGate. HDAC inhibitor potency of belinostat. Data were plotted against.... [Link]
-
Wikipedia. Vorinostat. [Link]
-
Reaction Biology. Histone Deacetylase (HDAC) Assay Services. [Link]
-
Myeloma UK. (2017, April 4). Histone deacetylase (HDAC) inhibitors [Video]. YouTube. [Link]
-
Savvidou, I., et al. (2022). Combination of Histone Deacetylase Inhibitor Panobinostat (LBH589) with β-Catenin Inhibitor Tegavivint (BC2059) Exerts Significant Anti-Myeloma Activity Both In Vitro and In Vivo. Cancers, 14(3), 840. [Link]
-
Bio-Techne. HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01). [Link]
-
Patsnap. (2024, June 21). What are HDAC inhibitors and how do they work?. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5311, Vorinostat. [Link]
Sources
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Vorinostat - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Phase II study of Belinostat (PXD101), a histone deacetylase inhibitor, for second line therapy of advanced malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. The HDAC inhibitor LBH589 (panobinostat) is an inhibitory modulator of aromatase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. adooq.com [adooq.com]
- 16. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
(S)-5-oxopiperazine-2-carboxylic acid hydrochloride proper disposal procedures
As a Senior Application Scientist, I understand that meticulous research and development are only half the battle. Ensuring the safety of your team and the integrity of your facility through proper chemical handling and disposal is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride, moving beyond a simple checklist to explain the critical reasoning behind each procedure.
Understanding the Compound: Hazard Identification and Risk Assessment
(S)-5-oxopiperazine-2-carboxylic acid hydrochloride is a carboxylic acid and halide compound used for research and development purposes[1]. Before any handling or disposal, a thorough understanding of its potential hazards is essential. While specific data for the hydrochloride salt is limited, information from safety data sheets (SDS) for the parent compound and structurally similar chemicals indicates that it should be handled as a hazardous substance[2][3][4][5].
The primary hazards are associated with irritation.[2][3][4] The compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[2][3][4]. Therefore, all procedures must be designed to prevent direct contact and inhalation.
Table 1: GHS Hazard Profile for Piperazine-based Carboxylic Acids
| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statement Codes |
|---|---|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation[2][4][6] | GHS07 (Exclamation Mark) | P264, P280, P302+P352, P332+P313, P362[3] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2][4][6] | GHS07 (Exclamation Mark) | P280, P305+P351+P338, P337+P313[3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation[2][3][4] | GHS07 (Exclamation Mark) | P261, P271, P304+P340, P312, P403+P233[3] |
This hazard profile dictates that the compound must be managed as regulated hazardous waste, ensuring it does not enter the general waste stream or sewer systems[7][8].
The "Cradle-to-Grave" Regulatory Framework
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9]. This framework establishes a "cradle-to-grave" management system, meaning the responsibility for hazardous waste lies with the generator—from its creation to its final, safe disposal[9]. Your institution's Environmental Health and Safety (EHS or OCRS) office is your primary resource for navigating these regulations and coordinating waste disposal[10][11].
Step-by-Step Disposal Protocol for (S)-5-oxopiperazine-2-carboxylic acid hydrochloride
This protocol ensures compliance and safety throughout the disposal process.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile)[2][6].
-
Eye/Face Protection: Use safety glasses with side shields or goggles. If there is a splash risk, a face shield is required[2][6].
-
Skin and Body Protection: A standard laboratory coat is mandatory. Ensure it is fully buttoned[2].
-
Respiratory Protection: If handling the powder outside of a fume hood or if dust generation is likely, use an appropriate respirator[2][3].
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.
-
(S)-5-oxopiperazine-2-carboxylic acid hydrochloride is an acidic and organic compound. It must be segregated from incompatible materials.
-
Incompatible Wastes:
-
Bases: Do not mix with strong bases.
-
Oxidizers: Keep separate from strong oxidizing agents.
-
Cyanides and Azides: Keep acids well segregated from cyanides and azides to prevent the generation of toxic gas[12].
-
-
Waste Stream: This chemical should be placed in a container designated for solid organic acid waste. Keep solid and liquid waste in separate containers[12][13].
Step 3: Containerization and Labeling
The integrity and labeling of your waste container are crucial for safety and regulatory compliance.
-
Container Selection: Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition, free of leaks, and has a secure, tight-fitting lid[11][14]. The original product container is often a suitable choice[11].
-
Labeling:
-
Attach a hazardous waste tag from your institution's EHS office as soon as you begin accumulating waste[11].
-
Clearly write the full chemical name: "(S)-5-oxopiperazine-2-carboxylic acid hydrochloride" and its CAS number (1621961-57-6)[1].
-
List all constituents and their approximate percentages.
-
Mark the appropriate hazard boxes on the label (e.g., "Irritant").
-
Do not obscure the label with other markings[12].
-
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated SAA while awaiting pickup.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel[10].
-
Containment: Store the waste container in secondary containment (such as a spill tray) to contain any potential leaks[11][13].
-
Closure: Keep the waste container closed at all times except when adding waste[10][11]. This prevents the release of vapors and protects against spills.
-
Volume Limits: Be aware of the volume limits for SAAs (typically 55 gallons of hazardous waste or 1 quart of acute hazardous waste)[11].
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to your institution's EHS or a licensed hazardous waste disposal contractor.
-
Contact EHS: Follow your institution's specific procedures to request a waste pickup[10].
-
Documentation: Ensure all paperwork is completed accurately.
-
Disposal Method: The ultimate disposal will be handled by a licensed facility, likely through incineration at an approved waste disposal plant[3]. Never dispose of this chemical down the drain or in regular trash[7][8].
Emergency Procedures for Spills and Accidental Releases
In the event of a spill, a quick and correct response is crucial.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary. For large spills, contact your institution's emergency response team[15][16].
-
Control Ignition Sources: Remove all sources of ignition from the area[15].
-
Ventilate: Increase ventilation in the area.
-
Cleanup:
-
For small spills of the solid material, carefully sweep it up to avoid generating dust and place it in a labeled container for hazardous waste disposal[8][16][17].
-
Use absorbent pads for spills involving solutions, and place the used pads in the hazardous waste container[18].
-
Clean the spill area thoroughly once the material is removed[15].
-
-
PPE: Do not attempt to clean a spill without the proper PPE[15][16].
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride.
Caption: Disposal workflow for (S)-5-oxopiperazine-2-carboxylic acid hydrochloride.
By adhering to this comprehensive guide, you can ensure that the disposal of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride is performed safely, responsibly, and in full compliance with regulatory standards, protecting both your personnel and the environment.
References
-
Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste . (2023). US Environmental Protection Agency (EPA). Retrieved from [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid . Carl ROTH. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Retrieved from [Link]
-
Piperazine - Hazard Summary . New Jersey Department of Health. Retrieved from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. Retrieved from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations . (Date not available). Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . (2023). US Environmental Protection Agency (EPA). Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories . Ace Waste. Retrieved from [Link]
-
Hazardous waste in the United States . Wikipedia. Retrieved from [Link]
-
Effective Laboratory Waste Management . Environmental Marketing Services. Retrieved from [Link]
-
Chemical Hazards - EHSO Manual . (2023). Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Retrieved from [Link]
-
What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. Retrieved from [Link]
-
Safety Data Sheet - Methyl 6-oxopiperidine-2-carboxylate . (2021). Angene Chemical. Retrieved from [Link]
Sources
- 1. CAS 1621961-57-6 | (S)-5-Oxopiperazine-2-carboxylic acid hydrochloride - Synblock [synblock.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. combi-blocks.com [combi-blocks.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. carlroth.com [carlroth.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Effective Laboratory Waste Management [emsllcusa.com]
- 15. nj.gov [nj.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. angenechemical.com [angenechemical.com]
- 18. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
Personal protective equipment for handling (S)-5-oxopiperazine-2-carboxylic acid hydrochloride
A Researcher's Guide to Safely Handling (S)-5-oxopiperazine-2-carboxylic acid hydrochloride
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is a cornerstone of both discovery and safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride (CAS 1621961-57-6), a heterocyclic carboxylic acid derivative.[1] While specific toxicological data for this compound is not extensively published, by analyzing its structure—an acidic hydrochloride salt of a piperazine derivative—we can infer a scientifically sound safety protocol based on established principles for handling analogous chemical classes.
The primary hazards associated with similar powdered, acidic organic compounds include irritation to the skin, eyes, and respiratory tract.[2][3][4] Therefore, the following procedures are designed to mitigate these risks through a combination of engineering controls, appropriate personal protective equipment (PPE), and rigorous operational and disposal plans.
I. Hazard Assessment and Core Safety Principles
Before any handling of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride, a thorough risk assessment is mandatory. The compound is a solid, crystalline powder.[3] The principal routes of exposure are inhalation of dust particles, dermal contact, and eye contact.[2][5] Ingestion is also a potential route of exposure. Similar compounds are known to cause skin and serious eye irritation, as well as potential respiratory irritation.[2][3][4]
The Causality Behind Our Caution:
-
Acidic Nature: As a hydrochloride salt of a carboxylic acid, the compound can cause chemical burns upon contact with skin or eyes.[6][7]
-
Particulate Form: Fine powders can easily become airborne, posing an inhalation risk. Once inhaled, they can irritate the mucous membranes and respiratory tract.[2][4]
-
Heterocyclic Structure: While not inherently indicative of a specific toxicity, heterocyclic compounds are prevalent in pharmaceuticals and can be biologically active.[8] Prudent handling is always advised until comprehensive toxicological data is available.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required PPE for various laboratory operations involving (S)-5-oxopiperazine-2-carboxylic acid hydrochloride.
| Task | Engineering Control | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Chemical Fume Hood or Ventilated Balance Enclosure | Safety goggles and a face shield | Nitrile or neoprene gloves | Fully-buttoned lab coat | N95 respirator or higher if significant dust is anticipated[7] |
| Dissolution/Mixing | Chemical Fume Hood | Safety goggles | Nitrile or neoprene gloves | Fully-buttoned lab coat | Not typically required if performed in a fume hood |
| Reaction Workup | Chemical Fume Hood | Safety goggles | Nitrile or neoprene gloves | Fully-buttoned lab coat | Not typically required if performed in a fume hood |
| Spill Cleanup | N/A | Safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with appropriate cartridges for organic vapors and particulates |
Justification for PPE Selection:
-
Eye and Face Protection: Safety goggles are essential to protect against splashes and dust. A face shield provides an additional layer of protection, especially when handling larger quantities or during tasks with a higher risk of splashing.
-
Gloves: Nitrile or neoprene gloves offer good resistance to a range of chemicals, including acids.[7][9] Always inspect gloves for any signs of degradation or perforation before use.[10]
-
Body Protection: A lab coat protects against incidental contact.[6] For larger-scale operations, a chemical-resistant apron is recommended.
-
Respiratory Protection: Handling the solid outside of a fume hood or ventilated enclosure necessitates respiratory protection to prevent inhalation of airborne particles.[2][7]
III. Step-by-Step Handling and Operational Plan
Adherence to a standardized operational workflow is crucial for minimizing exposure risk.
Preparation and Weighing:
-
Work Area Preparation: All handling of the solid compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[11]
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and PPE are readily available.
-
Donning PPE: Put on all required PPE as outlined in the table above before approaching the chemical.
-
Weighing: Carefully weigh the desired amount of the compound. Use techniques that minimize dust generation, such as gentle scooping. Avoid pouring the powder from a height.
Dissolution and Use in Reactions:
-
Solvent Addition: Place the vessel containing the weighed solid in the fume hood. Slowly add the desired solvent to the solid.
-
Mixing: Use appropriate methods for mixing (e.g., magnetic stirring) to ensure complete dissolution. Keep the vessel covered to the extent possible.
-
Reaction Setup: All subsequent additions to reaction vessels and the monitoring of the reaction should be performed within the fume hood.
Post-Handling:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3]
IV. Spill and Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Cleanup:
-
Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Prevent the spread of the dust or liquid. For solid spills, carefully cover with a damp paper towel to avoid raising dust.
-
Neutralize (for acidic solutions): If the compound is in an acidic solution, neutralize with a suitable agent like sodium bicarbonate.
-
Absorb: Use an inert absorbent material to clean up the spill.
-
Collect and Dispose: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[5]
V. Disposal Plan
All waste containing (S)-5-oxopiperazine-2-carboxylic acid hydrochloride, including contaminated PPE, weigh boats, and absorbent materials, must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.[12]
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Improper disposal can lead to environmental contamination.[12]
VI. Workflow Visualization
The following diagram illustrates the key decision points and safety protocols in the handling workflow for (S)-5-oxopiperazine-2-carboxylic acid hydrochloride.
Caption: Safe handling workflow for (S)-5-oxopiperazine-2-carboxylic acid hydrochloride.
References
- Unknown. Acid Handling.
-
MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
-
TSI Journals. Exploration of heterocyclic compounds from bio waste sugars: a Review. Retrieved from [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]
- Unknown. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
-
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Boston University. Chemical Waste Management Guide. Retrieved from [Link]
-
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]
- SynZeal. Safety Data Sheet.
- Angene Chemical. (2021, May 1). Safety Data Sheet: Methyl 6-oxopiperidine-2-carboxylate.
Sources
- 1. CAS 1621961-57-6 | (S)-5-Oxopiperazine-2-carboxylic acid hydrochloride - Synblock [synblock.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. angenechemical.com [angenechemical.com]
- 6. earth.utah.edu [earth.utah.edu]
- 7. leelinework.com [leelinework.com]
- 8. mdpi.com [mdpi.com]
- 9. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. fishersci.com [fishersci.com]
- 12. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
[
[
[